3,4-O-Isopropylidene-D-mannitol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOMFYACDCWMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(CO)O)C(CO)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960299 | |
| Record name | 3,4-O-(1-Methylethylidene)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3969-84-4 | |
| Record name | NSC121512 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-O-(1-Methylethylidene)hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80960299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Stereochemistry of 3,4-O-Isopropylidene-D-mannitol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannitol, a naturally abundant and inexpensive sugar alcohol, serves as a cornerstone in chiral pool synthesis due to its inherent stereochemistry.[1][2] The strategic protection of its hydroxyl groups is paramount to its utility as a versatile chiral building block. This guide provides a detailed examination of a key derivative, 3,4-O-Isopropylidene-D-mannitol, focusing on its precise three-dimensional structure, stereochemical integrity, and the mechanistic underpinnings of its synthesis. We will explore how the selective installation of the isopropylidene ketal directs subsequent chemical transformations, making it an invaluable intermediate in the stereoselective synthesis of complex molecules and pharmaceutical agents.[3][4]
Introduction: Leveraging Chirality with Acetal Protecting Groups
In the field of asymmetric synthesis, the "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds derived from natural sources. D-mannitol is a prime example, offering a C₂-symmetric scaffold with six hydroxyl groups and four contiguous stereocenters.[2] However, the chemical equivalence of its hydroxyl groups (C1/C6, C2/C5, C3/C4) necessitates the use of protecting groups to achieve regioselective modifications.
Acetal and ketal formations are among the most robust methods for protecting 1,2- and 1,3-diols.[5][6] The reaction of a diol with a ketone or aldehyde under acidic conditions forms a cyclic acetal, effectively masking the hydroxyls' reactivity.[5] this compound is a product of such a strategy, where the central C3 and C4 hydroxyls of D-mannitol are selectively protected.[3] This protection scheme is foundational, as it leaves the terminal hydroxyl groups (C1, C2, C5, C6) accessible for further synthetic elaboration.
Molecular Structure and Physicochemical Properties
This compound is a stable, crystalline solid that serves as a chemically protected derivative of D-mannitol.[3][7] This modification enhances its utility in organic synthesis by providing stability and enabling selective reactions at other positions on the mannitol backbone.[3]
Chemical Identity
| Property | Value | Source |
| Chemical Formula | C₉H₁₈O₆ | [8][9][10] |
| Molecular Weight | 222.24 g/mol | [8][9][10] |
| CAS Number | 3969-84-4 | [8][10] |
| IUPAC Name | (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol | [9] |
| SMILES | CC1(OO">C@@HO)C | [9] |
| InChI Key | YCOMFYACDCWMMD-WCTZXXKLSA-N | [8][9] |
Physical Properties
| Property | Value | Source |
| Appearance | White to yellowish-white crystalline powder | [3][7] |
| Melting Point | 85-88 °C | [11] |
| Optical Activity | [α]₂₈/D +29° (c = 3 in H₂O) | [11] |
| Solubility | Soluble in polar solvents like water and alcohols | [7] |
A Deep Dive into Stereochemistry
The synthetic value of this compound is intrinsically linked to its well-defined stereochemistry, which originates from the parent D-mannitol molecule.
The D-Mannitol Backbone
D-mannitol possesses four chiral centers at C2, C3, C4, and C5. In its standard Fischer projection, the hydroxyl groups on C3 and C4 are oriented to the left, while those on C2 and C5 are to the right. This corresponds to the following absolute configurations: (2R, 3R, 4R, 5R). The molecule exhibits C₂ symmetry, with a rotational axis passing through the bond between C3 and C4.
Stereochemical Implications of Isopropylidenation
The formation of the isopropylidene ketal occurs between the syn-periplanar hydroxyl groups at the C3 and C4 positions. This reaction locks these two stereocenters into a five-membered 1,3-dioxolane ring.
-
Absolute Configuration: The IUPAC name, (1R)-1-[(4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, precisely defines the stereochemistry.[9] The formation of the dioxolane ring preserves the original stereochemistry of the mannitol backbone. The chiral centers within the core structure are (4R, 5R) corresponding to the original C3 and C4 of mannitol.
-
Conformational Rigidity: The cyclic ketal structure imparts significant conformational rigidity. This rigidity is crucial as it orients the remaining side chains—the 1,2-dihydroxyethyl groups at C4 and C5 of the dioxolane ring—in a predictable manner, which is essential for stereocontrolled downstream reactions.
Caption: Core stereochemistry of this compound.
Synthesis and Mechanistic Insights
The preparation of this compound is a classic example of thermodynamically controlled selective protection.
The Principle of Selective Acetalization
While D-mannitol has three pairs of vicinal diols (1,2-, 3,4-, and 5,6-), the reaction with acetone under acidic catalysis preferentially forms the 3,4-O-isopropylidene derivative. This selectivity arises from the relative stability of the possible bicyclic products. The formation of a 1,2:3,4-bis-acetal would induce significant ring strain. In contrast, the formation of the 1,2:5,6-di-O-isopropylidene-D-mannitol is a kinetically favored product, but under thermodynamic equilibrium, the 3,4-mono-acetal can be favored under carefully controlled conditions.[12] However, the most common products from the direct reaction of mannitol and acetone are the 1,2:5,6-diacetonide and the 1,2:3,4:5,6-triacetonide.[13][14][15] The synthesis of the 3,4-monoacetal often requires specific reaction conditions to achieve good yields.
Experimental Protocol: Acid-Catalyzed Ketalization
The following protocol is a representative method adapted from established literature for the synthesis of protected mannitol derivatives.[1]
Objective: To selectively protect the C3 and C4 hydroxyl groups of D-mannitol.
Materials:
-
D-mannitol (1.0 eq)
-
Acetone (solvent and reagent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium Carbonate (Na₂CO₃) or Ammonium Hydroxide (NH₄OH) for neutralization
-
Anhydrous Sodium Sulfate (Na₂SO₄) for drying
Procedure:
-
Reaction Setup: To a flask containing acetone, add a catalytic amount of concentrated sulfuric acid and cool the mixture in an ice bath.
-
Addition of D-Mannitol: Slowly add D-mannitol to the cooled acetone/acid mixture in portions with vigorous stirring.
-
Reaction: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization: Once the reaction is complete, carefully neutralize the mixture by adding a base such as sodium carbonate or ammonium hydroxide until the pH is neutral.[1]
-
Workup: Filter the mixture to remove any inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Extraction: The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography or recrystallization.
Caption: Synthetic workflow for this compound.
Utility in Stereoselective Synthesis
The primary value of this compound lies in its role as a versatile chiral intermediate.[3] By masking the central diol, it directs subsequent reactions to the terminal C1/C6 and C2/C5 hydroxyls.
-
Precursor to Other Building Blocks: It is a precursor to 1,2:5,6-di-O-isopropylidene-D-mannitol, another crucial chiral building block.[6][14] Oxidative cleavage of the C3-C4 bond in the di-protected mannitol yields two equivalents of the valuable 2,3-O-isopropylidene-D-glyceraldehyde.[6]
-
Synthesis of Bioactive Molecules: Its rigid, stereodefined structure has been exploited in the total synthesis of numerous natural products and pharmaceutical agents.[2] For instance, it has been used to construct the chiral backbone of molecules like (-)-Cleistenolide and chiral phospholane ligands for asymmetric catalysis.[1][4]
-
Flexibility in Synthesis: The isopropylidene group is stable to a wide range of reaction conditions but can be readily removed under acidic hydrolysis, allowing for deprotection at a later synthetic stage.[3][5]
Spectroscopic Characterization
Standard spectroscopic methods are used to confirm the structure of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the two methyl groups of the isopropylidene moiety, typically as a singlet. The methine and methylene protons on the mannitol backbone would appear as complex multiplets.
-
¹³C NMR: The carbon spectrum would show distinct signals for the two equivalent methyl carbons and the quaternary ketal carbon, in addition to the six carbons of the mannitol skeleton.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong, broad absorption band for the O-H stretching of the four free hydroxyl groups, and C-O stretching bands for the alcohol and ketal functionalities.[9]
Conclusion
This compound is more than just a protected sugar; it is a carefully crafted chiral building block that embodies the principles of stereocontrol in organic synthesis. Its rigid, C₂-symmetric structure, derived from the selective protection of D-mannitol, provides a predictable and versatile scaffold for the construction of complex, enantiomerically pure molecules. Understanding its precise stereochemistry and the logic behind its synthesis is fundamental for any researcher aiming to leverage the power of the chiral pool in drug discovery and development.
References
-
Stenutz, R. This compound. Glycosciences.de. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. D-mannitol in organic synthesis. ResearchGate. [Link]
-
ResearchGate. Selective acetalization reaction of D‐mannitol 23 to give 24. ResearchGate. [Link]
-
PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. prepchem.com. [Link]
-
ACS Publications. Selective preparation of mono- and diacetals of D-mannitol. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. organic-chemistry.org. [Link]
-
ResearchGate. 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. ResearchGate. [Link]
-
Semantic Scholar. A stereoselective route to enantiomerically pure myo-inositol derivatives starting from D-mannitol. semanticscholar.org. [Link]
-
ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]
-
PubChem. 1,2:5,6-di-O-isopropylidene-D-mannitol. National Center for Biotechnology Information. [Link]
-
PubChem. Hexa-O-acetyl-D-mannitol. National Center for Biotechnology Information. [Link]
-
MDPI. A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]
-
ResearchGate. Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Career Henan Chemical Co. [coreychem.com]
- 4. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS 3969-84-4: this compound [cymitquimica.com]
- 8. This compound [stenutz.eu]
- 9. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of 3,4-O-Isopropylidene-D-mannitol in organic solvents
An In-depth Technical Guide to the Solubility of 3,4-O-Isopropylidene-D-mannitol in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a key derivative of D-mannitol, serves as a versatile intermediate in pharmaceutical and chemical synthesis.[1] Its utility is fundamentally linked to its solubility characteristics, which dictate reaction conditions, purification strategies, and formulation design. This guide provides a comprehensive analysis of the theoretical and practical aspects of its solubility in organic solvents. While quantitative data for this specific derivative is not extensively published, this paper establishes a predictive framework based on its molecular structure and contrasts it with the well-documented solubility of its parent compound, D-mannitol. Furthermore, we present a detailed, field-proven protocol for the experimental determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.
Introduction: this compound
This compound (CAS: 3969-84-4) is a sugar alcohol derivative where the hydroxyl groups at the C3 and C4 positions of D-mannitol are protected by an isopropylidene group, forming a 1,3-dioxolane ring.[1][2] This selective protection leaves four free hydroxyl groups (at C1, C2, C5, and C6), rendering the molecule a unique chiral building block.
Key Physicochemical Properties:
The presence of the non-polar isopropylidene group alongside four polar hydroxyl groups creates an amphiphilic character that significantly influences its interaction with different solvents compared to the highly polar parent D-mannitol. Understanding this solubility profile is critical for its application as a stabilizer in drug formulations, a bulking agent, and an intermediate in the synthesis of complex carbohydrates.[1][6]
Caption: Chemical structure of this compound.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like." The interplay of polarity, hydrogen bonding capacity, and molecular size determines the extent of dissolution.
-
D-Mannitol: The parent molecule, D-mannitol, is a polyol with six hydroxyl groups. Its structure allows for extensive hydrogen bonding, making it highly soluble in water but only very slightly soluble in ethanol and practically insoluble in non-polar solvents like ether.[7]
-
This compound: The introduction of the isopropylidene group has two major consequences:
-
Reduced Hydrogen Bonding: It removes two hydroxyl groups that would otherwise participate in hydrogen bonding as donors.
-
Increased Non-Polar Character: The two methyl groups on the acetal introduce a significant lipophilic (non-polar) region to the molecule.
-
Causality: This structural modification reduces the molecule's overall polarity and its capacity for self-association through hydrogen bonding, which is a primary reason for the low solubility of D-mannitol in many organic solvents. Consequently, this compound is expected to exhibit lower solubility in highly polar protic solvents (like water) but significantly enhanced solubility in solvents of intermediate polarity and those with hydrogen bond accepting capabilities.
Comparative Solubility: A Baseline from D-Mannitol
To appreciate the impact of the isopropylidene group, it is essential to review the solubility of D-mannitol. While it is an isomer of sorbitol, D-mannitol is generally less soluble.[8] Its solubility increases with temperature in all solvents.[8]
| Solvent Class | Solvent | Solubility of D-Mannitol | Reference |
| Polar Protic | Water | 216 mg/mL (at 25°C) | [9] |
| Methanol | Soluble | [8] | |
| Ethanol | 12.05 mg/mL (very slightly soluble) | [7][9] | |
| Glycerol | 55.56 mg/mL | [9] | |
| Polar Aprotic | Pyridine | Soluble | [9] |
| Dioxane | Low Solubility | [8] | |
| Butanone | Low Solubility | [8] | |
| Acetone | Low Solubility | [8] | |
| Non-Polar | Ether | Practically Insoluble | [7][9] |
Table 1: Documented solubility of the parent compound, D-mannitol, in various solvents.
Predicted Solubility Profile of this compound
Based on the structural changes discussed, we can predict a shifted solubility profile for this compound. General statements confirm it is soluble in polar solvents such as water and alcohols.[1] However, a more nuanced prediction is possible.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be good. While the number of H-bond donor sites is reduced, the four remaining hydroxyl groups can still interact effectively with these solvents. The non-polar acetal group may slightly reduce solubility compared to a hypothetical tetraol of similar size, but it will be far more soluble than D-mannitol in alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): A significant increase in solubility is predicted compared to D-mannitol. These solvents cannot donate hydrogen bonds but can accept them, readily interacting with the four remaining -OH groups. The isopropylidene group will have favorable interactions with the non-polar regions of these solvents. The synthesis of a related tri-isopropylidene derivative in acetone further suggests compatibility.[10]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are weakly polar and can act as weak hydrogen bond acceptors. The purification of a related compound using chloroform suggests it is an effective solvent.[10]
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. Despite the increased lipophilicity, the four free hydroxyl groups dominate the molecule's character, preventing significant dissolution in purely non-polar media.
Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental approach is necessary. The isothermal equilibrium method is a robust and widely accepted technique. This protocol ensures self-validation through the confirmation of equilibrium.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials & Equipment:
-
This compound (purity ≥97%)[5]
-
Analytical grade organic solvent of choice
-
Temperature-controlled orbital shaker or magnetic stirrer with heating/cooling
-
Calibrated digital thermometer/thermocouple
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Gravimetric analysis equipment (drying oven, desiccator) or a calibrated analytical instrument (HPLC, GC, UV-Vis)
Workflow Diagram:
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Preparation: Accurately weigh a known amount of solvent (e.g., 10.0 g) into several glass vials. Add an excess of this compound to each vial to ensure a saturated solution with visible solid remaining.
-
Expertise & Causality: Adding a clear excess is crucial to guarantee that the solution reaches equilibrium at saturation. The amount of excess does not affect the final solubility value but its presence confirms saturation.
-
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the vials at a constant speed.
-
Trustworthiness: Constant temperature and agitation are critical for reproducibility. Temperature fluctuations will directly alter the solubility, while consistent agitation ensures the entire solvent volume is exposed to the solute.
-
-
Verification of Equilibrium: After a predetermined interval (e.g., 24 hours), pause agitation, allow the solid to settle, and carefully withdraw a small aliquot of the supernatant. Immediately filter it. Repeat this process at subsequent intervals (e.g., 36 hours, 48 hours). Analyze the concentration of each aliquot. Equilibrium is confirmed when consecutive measurements are statistically identical.
-
Sample Analysis (Quantification):
-
Gravimetric Method (Primary): a. Accurately weigh a clean, dry vial. b. Pipette a precise volume (e.g., 2.00 mL) of the clear, filtered saturated solution into the vial. c. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the solute's melting point. d. Once all solvent is removed, place the vial in a desiccator to cool to room temperature and then weigh it. e. The difference in weight corresponds to the mass of dissolved solute.
-
Chromatographic Method (Alternative): a. Prepare a series of standard solutions of known concentrations. b. Generate a calibration curve by analyzing the standards via HPLC or GC. c. Dilute the filtered saturated solution with a known factor to fall within the calibration range and analyze it. d. Calculate the concentration based on the calibration curve.
-
-
Calculation: Express the solubility in appropriate units, such as grams of solute per 100 g of solvent ( g/100g ) or milligrams per milliliter (mg/mL).
Conclusion
The solubility of this compound is a critical parameter for its effective use in synthesis and formulation. By introducing an isopropylidene group, its physicochemical properties are significantly altered from its parent compound, D-mannitol. This modification reduces its capacity for hydrogen bonding and increases its lipophilicity, leading to a predicted enhancement of solubility in organic solvents of low to intermediate polarity, particularly polar aprotic solvents. While comprehensive published data is scarce, the principles of chemical interactions provide a strong predictive framework. For researchers requiring precise data, the validated isothermal equilibrium protocol detailed herein provides a reliable pathway to quantify solubility, ensuring reproducible and accurate results that can accelerate drug development and process optimization.
References
-
PubChem. This compound. [Online] Available at: [Link]
-
Recupero, F. Study of solubility of mannitol in different organic solvents. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Reversible Control of Solubility Using Functionalized Nanoparticles. [Online] Available at: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. [Online] Available at: [Link]
-
PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. [Online] Available at: [Link]
-
ResearchGate. Solubility of D-mannitol in various solvents. [Online] Available at: [Link]
-
FAO. MANNITOL. [Online] Available at: [Link]
Sources
- 1. CAS 3969-84-4: this compound [cymitquimica.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fao.org [fao.org]
- 8. Study of solubility of mannitol in different organic solvents. [diposit.ub.edu]
- 9. scbt.com [scbt.com]
- 10. prepchem.com [prepchem.com]
Introduction: The Unique Challenge of Carbohydrate Synthesis
An In-Depth Technical Guide to Protecting Groups in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Carbohydrates are nature's most abundant and structurally diverse biopolymers, playing critical roles in biological processes ranging from cellular recognition and signaling to immune responses. This functional diversity is encoded in their complex structures, characterized by a high density of hydroxyl groups with subtle differences in reactivity, multiple contiguous stereocenters, and the formation of glycosidic linkages with specific stereochemistry.
The synthesis of complex oligosaccharides and glycoconjugates, essential for advancing glycobiology and developing novel therapeutics, is therefore a formidable challenge. Unlike the template-driven synthesis of peptides and nucleic acids, carbohydrate synthesis requires a strategic and often multi-step approach to differentiate between the numerous hydroxyl groups of similar reactivity. This is where the concept of protecting groups becomes central.
Protecting groups are temporary modifications of functional groups, in this case, primarily hydroxyl groups, to prevent them from reacting during a chemical transformation at another site in the molecule. In carbohydrate chemistry, however, their role extends far beyond simple masking. The choice of protecting groups profoundly influences the reactivity of the carbohydrate building block and can be strategically employed to control the stereochemical outcome of glycosylations, the critical step of forming a linkage between monosaccharide units.
This guide, intended for researchers and professionals in drug development and the chemical sciences, provides a comprehensive overview of the core principles and practical applications of protecting groups in carbohydrate chemistry. We will delve into the various classes of protecting groups, their strategic application in achieving regioselectivity and orthogonality, and provide field-proven experimental protocols.
The Strategist's Toolkit: Common Protecting Groups for Hydroxyl Functions
The selection of a protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable under a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups in the molecule. In carbohydrate chemistry, the most frequently employed protecting groups for hydroxyl functions fall into three main categories: ethers, esters, and acetals.
Ether Protecting Groups: The Stalwarts of Stability
Ether protecting groups, particularly benzyl ethers, are widely used for the "permanent" protection of hydroxyl groups due to their exceptional stability under both acidic and basic conditions. This robustness allows for a wide range of subsequent chemical transformations to be performed on the carbohydrate scaffold.
Benzyl Ethers (Bn)
The benzyl group is arguably the most common protecting group in carbohydrate chemistry. Its stability profile makes it an excellent choice for protecting hydroxyl groups that need to remain masked throughout a multi-step synthesis.
Installation: The most common method for introducing benzyl ethers is the Williamson ether synthesis, where the hydroxyl groups are deprotonated with a strong base, such as sodium hydride (NaH), to form alkoxides that then displace a benzyl halide.
Experimental Protocol: Per-benzylation of D-Glucopyranose
-
Preparation: Dry a round-bottom flask under flame or in an oven and cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Dispensing Sodium Hydride: In a fume hood, carefully weigh the required amount of sodium hydride (60% dispersion in oil) and add it to the reaction flask.
-
Addition of Solvent and Substrate: Add anhydrous dimethylformamide (DMF) to suspend the NaH. With stirring, add D-glucopyranose to the suspension.
-
Alkoxide Formation: Stir the mixture at 0 °C (ice bath) for 30-60 minutes. The evolution of hydrogen gas will be observed. Continue stirring until gas evolution ceases.
-
Benzylation: Add a catalytic amount of tetrabutylammonium iodide (TBAI) (optional, but can accelerate the reaction). Slowly add benzyl bromide (BnBr) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source.
Experimental Protocol: Deprotection of Benzyl Ethers using Pd/C and H₂
-
Preparation: Dissolve the benzylated carbohydrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask (or use a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the deprotected carbohydrate.
A key advantage of catalytic hydrogenolysis is its mildness, which preserves most other functional groups. However, it is incompatible with functional groups that are also reduced under these conditions, such as alkenes and alkynes.
Silyl Ethers
Silyl ethers offer a versatile range of stabilities, tunable by the steric bulk of the substituents on the silicon atom. This property is the cornerstone of their use in orthogonal protection strategies. Common silyl ethers in increasing order of stability are Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
Installation: Silylation is typically achieved by reacting the carbohydrate with a silyl halide (e.g., TBDMS-Cl) in the presence of a base, such as imidazole or pyridine.
Experimental Protocol: Silylation of a Primary Hydroxyl Group
-
Preparation: Dissolve the carbohydrate in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) in a dry flask under an inert atmosphere.
-
Reagent Addition: Add imidazole (typically 2-3 equivalents) to the solution and stir until it dissolves. Cool the mixture to 0 °C.
-
Silylating Agent: Slowly add the silyl chloride (e.g., TBDMS-Cl, 1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the product by silica gel column chromatography.
Deprotection: The most common method for cleaving silyl ethers is by using a fluoride ion source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluorine for silicon drives the reaction. The differential stability of silyl ethers allows for selective deprotection; for example, a TMS group can be cleaved in the presence of a TBDMS group.
Ester Protecting Groups: The Base-Labile Counterparts
Ester protecting groups, such as acetate (Ac) and benzoate (Bz), are complementary to ether protecting groups due to their lability under basic conditions (saponification). They are also known to influence the stereochemical outcome of glycosylations through "neighboring group participation."
Installation: Acylation is a straightforward and high-yielding reaction, typically performed using an acid anhydride or acyl chloride in the presence of a base like pyridine or triethylamine.
Deprotection: Esters are readily cleaved by base-catalyzed hydrolysis (saponification) using reagents like sodium methoxide in methanol (Zemplén deacetylation) or aqueous sodium hydroxide.
A significant role of ester groups at the C-2 position of a glycosyl donor is their ability to direct the formation of 1,2-trans-glycosidic linkages through neighboring group participation.
Mechanism of Neighboring Group Participation
The acyl group at the C-2 position attacks the anomeric center upon activation of the leaving group, forming a cyclic dioxolenium ion intermediate. This intermediate shields one face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the opposite face, resulting in the exclusive formation of the 1,2-trans-glycoside.
Acetal Protecting Groups: Guardians of Diols
Cyclic acetals are invaluable for the simultaneous protection of two hydroxyl groups, typically 1,2- or 1,3-diols. This strategy not only reduces the number of synthetic steps but also rigidifies the carbohydrate ring, which can influence the reactivity and stereoselectivity of subsequent reactions.
Benzylidene Acetals
Benzylidene acetals are most commonly used to protect the 4,6-hydroxyl groups of hexopyranosides. They are formed by the acid-catalyzed reaction with benzaldehyde or a benzaldehyde equivalent.
Experimental Protocol: Formation of a 4,6-O-Benzylidene Acetal
-
Preparation: Dissolve the carbohydrate (1 equivalent) in an anhydrous solvent such as acetonitrile or DMF.
-
Reagent Addition: Add benzaldehyde dimethyl acetal (1.2-1.5 equivalents).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as camphorsulfonic acid (CSA) or copper(II) triflate (Cu(OTf)₂).
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Quenching: Quench the reaction by adding a weak base, such as triethylamine.
-
Work-up and Purification: Remove the solvent under reduced pressure and purify the product, often by recrystallization or column chromatography.
A key feature of benzylidene acetals is their ability to be regioselectively opened under reductive conditions to afford a free hydroxyl group at one position and a benzyl ether at the other, providing a route to partially benzylated sugars.
Comparative Analysis of Common Hydroxyl Protecting Groups
| Protecting Group | Abbreviation | Installation Conditions | Deprotection Conditions | Stability | Comments |
| Ethers | |||||
| Benzyl | Bn | NaH, BnBr, DMF | H₂, Pd/C; Na/NH₃ | Stable to acid, base, and many redox conditions. | "Permanent" protecting group. Incompatible with reactions involving catalytic hydrogenation. |
| p-Methoxybenzyl | PMB | NaH, PMB-Cl, DMF | DDQ, CAN; TFA | Similar to Bn, but can be removed oxidatively. | Orthogonal to Bn ethers. |
| tert-Butyldimethylsilyl | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | TBAF, THF; HF•Pyridine; AcOH | Stable to base and mild acid. Labile to strong acid and fluoride. | Tunable stability allows for orthogonal strategies. |
| Esters | |||||
| Acetyl | Ac | Ac₂O, Pyridine | NaOMe, MeOH; aq. NaOH | Stable to acid and mild redox conditions. Labile to base. | Can participate in glycosylations to give 1,2-trans products. |
| Benzoyl | Bz | BzCl, Pyridine | NaOMe, MeOH; aq. NaOH | More stable than acetyl to acid. Labile to base. | Also a participating group. |
| Acetals | |||||
| Benzylidene | Benzaldehyde, CSA | Mild acid; H₂, Pd/C | Stable to base and neutral conditions. Labile to acid. | Protects 4,6-diols. Can be regioselectively opened. | |
| Isopropylidene (Acetonide) | Acetone, acid catalyst | Mild acid | Stable to base. Very labile to acid. | Protects cis-diols. |
Orthogonal Protection: The Key to Complex Oligosaccharide Synthesis
The synthesis of complex, branched oligosaccharides requires a sophisticated strategy for the selective unmasking of specific hydroxyl groups for glycosylation while others remain protected. This is achieved through the use of an orthogonal set of protecting groups, where each group can be removed under a specific set of conditions that do not affect the others.
A classic example of an orthogonal set is the combination of:
-
Benzyl ethers: Removed by hydrogenolysis.
-
Silyl ethers: Removed by fluoride ions.
-
Esters: Removed by basic hydrolysis.
This allows for the sequential and selective deprotection of different hydroxyl groups on a carbohydrate scaffold, enabling the controlled assembly of complex oligosaccharide chains.
Green Chemistry in Carbohydrate Synthesis
The principles of green chemistry are increasingly being applied to carbohydrate synthesis to develop more sustainable and environmentally friendly processes. This includes the use of less toxic reagents and solvents, the development of catalytic methods, and the design of one-pot reactions that minimize waste and purification steps. For example, the use of solid acid catalysts for acetal formation and removal, and the development of catalytic transfer hydrogenation for benzyl ether deprotection, which avoids the need for flammable hydrogen gas, are steps towards greener carbohydrate chemistry.
Conclusion
Protecting groups are indispensable tools in the art and science of carbohydrate chemistry. Their role transcends simple masking of functional groups; they are key strategic elements that influence reactivity and control stereoselectivity. A deep understanding of the properties and reactivities of different protecting groups, coupled with a strategic approach to their use in orthogonal and regioselective protection schemes, is essential for the successful synthesis of complex carbohydrates. As the field of glycobiology continues to expand, the development of new and more efficient protecting group strategies will undoubtedly play a pivotal role in advancing our ability to synthesize these vital biomolecules for research and therapeutic applications.
References
-
Santra, A., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 1535–1539. [Link]
-
Hung, S.-C., et al. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(4), 695–706. [Link]
-
Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrates: The Essential Molecules of Life (pp. 1-34). [Link]
-
Panchadhayee, R., & Misra, A. K. (2010). Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine. Synlett, 2010(8), 1193–1196. [Link]
-
Codée, J. D. C., et al. (2011). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 14(2-3), 178–193. [Link]
-
Pearson. (n.d.). Some protecting groups can block two OH groups of a carbohydrate...[Link]
-
Santra, A., & Misra, A. K. (2013). Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. Beilstein Journal of Organic Chemistry, 9, 1535–1539. [Link]
-
Guchhait, S. K., & Misra, A. K. (2005). Regioselective Oxidative Cleavage of Benzylidene Acetals of Glycopyranosides with Periodic Acid Catalyzed by Tetrabutylammonium Bromide. Organic Letters, 7(16), 3461–3464. [Link]
-
Yang, L., & Pedersen, C. M. (2021). Glycosyl Formates: Glycosylations with Neighboring-Group Participation. Molecules, 26(11), 3324. [Link]
-
Varki, A., et al. (Eds.). (2022). Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
-
Das, R., & Mukhopadhyay, B. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 369–403. [Link]
-
Kulkarni, S. S., Liu, Y.-H., & Hung, S.-C. (2007). Neighboring Group Participation of 9-Anthracenylmethyl Group in Glycosylation: Preparation of Unusual C-Glycosides. The Journal of Organic Chemistry, 72(15), 5829–5832. [Link]
-
Schuler, M., & Tatibouët, A. (2019). Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. In Protecting Groups (pp. 307-356). Wiley-VCH. [Link]
-
GlycoPOD. (2021). Benzylidene protection of diol. In Glycoscience Protocols. [Link]
-
Boltje, T. J., Li, C., & Boons, G.-J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(21), 4832–4835. [Link]
-
Wang, C.-C., et al. (2008). Regioselective one-pot protection of glucose. Nature Protocols, 3(4), 695–706. [Link]
-
Wang, C.-C., Lee, J.-C., Luo, S.-Y., Kulkarni, S. S., Huang, Y.-W., Lee, C.-C., Chang, K.-L., & Hung, S.-C. (2007). Regioselective one-pot protection of carbohydrates. Nature, 446(7138), 896–899. [Link]
-
Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535–3536. [Link]
-
Dey, S., Giri, D., Nandy, A., & Sau, A. (2022). Supramolecular assisted O-acylation of carbohydrates. Green Chemistry, 24(15), 5868–5874. [Link]
-
Solvi, T. N. (2018). Protecting Groups in Synthesis of Monosaccharides' Derivatives. [Link]
-
Zhu, X., & Schmidt, R. R. (2009). New Principles for Glycoside-Bond Formation. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]
-
Boltje, T. J., Li, C., & Boons, G.-J. (2010). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters, 12(21), 4832–4835. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
-
Das, R., & Mukhopadhyay, B. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 14, 369–403. [Link]
-
Wiley-VCH. (2019). Protecting Groups. [Link]
-
Gervay-Hague Laboratory. (n.d.). Synthesis of Silylated Sugars. [Link]
-
Shashidhar, M. S., & Reddy, G. N. (2000). Hydroxyl Group Deprotection Reactions with Pd(OH)2/C: A Convenient Alternative to Hydrogenolysis of Benzyl Ethers and Acid Hydrolysis of Ketals. Synlett, 2000(3), 358–360. [Link]
-
G. A. van der Marel, et al. (2011). Regioselective reductive openings of 4,6-benzylidene acetals: synthetic and mechanistic aspects. Carbohydrate Research, 346(13), 1648-1661. [Link]
-
Demchenko, A. V., & Stine, K. J. (2011). Reverse orthogonal strategy for oligosaccharide synthesis. Chemical Communications, 47(33), 9324–9326. [Link]
-
Binkley, R. W., & Koholic, D. J. (1989). Regioselective ring opening of selected benzylidene acetals. A photochemically initiated reaction for partial deprotection of carbohydrates. The Journal of Organic Chemistry, 54(15), 3577–3583. [Link]
-
Chemtry.in. (2024). Protection of Carbohydrate – Formation of Acetals between diols. [Link]
-
Pozsgay, V. (2008). Orthogonal protecting group strategies in carbohydrate chemistry. In Carbohydrate Chemistry (pp. 68-103). The Royal Society of Chemistry. [Link]
-
Wiley-VCH. (2017). Protecting Group Strategies in Carbohydrate Chemistry. [Link]
-
Zhu, X., & Schmidt, R. R. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. International Journal of Carbohydrate Chemistry, 2010, 1–18. [Link]
-
Martin, D. C., & Seeberger, P. H. (2020). Modular Continuous Flow Synthesis of Orthogonally Protected 6-Deoxy Glucose Glycals. Organic Letters, 22(9), 3395–3399. [Link]
-
Huo, Z., & Hung, S.-C. (2018). Carbohydrate O-benzylation through trialkylsilane-mediated reductive etherification. Journal of the Chinese Chemical Society, 65(3), 331–341. [Link]
-
Demchenko, A. V., & Stine, K. J. (2022). Broadening the Scope of the Reverse Orthogonal Strategy for Oligosaccharide Synthesis. The Journal of Organic Chemistry, 87(15), 10173–10182. [Link]
-
Ruiz-Acevedo, A., et al. (2013). Development of a carbohydrate silylation method in ionic liquids for their gas chromatographic analysis. Journal of Chromatography A, 1303, 133–141. [Link]
-
van der Marel, G. A. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. [Link]
- Google Patents. (2005).
The Fulcrum of Chirality: A Technical Guide to 3,4-O-Isopropylidene-D-mannitol in Asymmetric Synthesis
Abstract
Derived from the abundant and inexpensive chiral pool starting material D-mannitol, 3,4-O-Isopropylidene-D-mannitol stands as a cornerstone in modern asymmetric synthesis. Its rigid, C2-symmetric scaffold, endowed with four stereocenters and selectively masked hydroxyl groups, provides a versatile platform for the construction of complex chiral molecules. This technical guide offers an in-depth exploration of the synthesis, properties, and multifaceted roles of this compound and its key derivatives. We will delve into its application as a pivotal building block in the total synthesis of bioactive natural products and pharmaceuticals, its utility in the rational design of potent chiral ligands and auxiliaries, and provide detailed, field-proven protocols for its preparation and key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral synthon to achieve precise stereochemical control in their synthetic endeavors.
Introduction: The Strategic Advantage of a Mannitol-Derived Synthon
In the landscape of organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals where stereochemistry dictates biological activity. The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, is a highly effective strategy for introducing chirality.[1][2] D-mannitol, a naturally occurring sugar alcohol, is a prime example of such a starting material, offering a dense array of stereocenters at a low cost.[3]
The selective protection of D-mannitol's hydroxyl groups is key to unlocking its synthetic potential. By masking the central 3- and 4-hydroxyls as an isopropylidene acetal, this compound is formed. This transformation achieves several critical objectives:
-
Reduces Symmetry while Retaining Chirality: It differentiates the two pairs of hydroxyl groups (C1/C6 and C2/C5), allowing for selective manipulation.
-
Imparts Conformational Rigidity: The five-membered dioxolane ring locks the carbon backbone into a predictable conformation, which is crucial for stereocontrolled reactions on the remaining functional groups.
-
Provides a Handle for Further Transformations: The remaining primary (C1, C6) and secondary (C2, C5) hydroxyls are available for a wide range of chemical modifications.
This guide will illuminate the pathways from D-mannitol to this versatile building block and showcase its strategic deployment in creating stereochemically complex and biologically significant molecules.
Synthesis and Key Derivatives: Accessing the Chiral Scaffolds
The preparation of this compound is typically achieved through a sequence of protection and selective deprotection steps starting from D-mannitol. The most common route involves the initial formation of the more kinetically favored 1,2:5,6-di-O-isopropylidene-D-mannitol, followed by further protection and then selective deprotection.
Preparation of Key Precursors
The synthesis often begins with the protection of the terminal diols to form 1,2:5,6-di-O-isopropylidene-D-mannitol. This intermediate is itself a valuable chiral building block.
Experimental Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol [4]
-
Materials: D-mannitol, anhydrous acetone, anhydrous zinc chloride.
-
Procedure:
-
A round-bottomed flask is charged with anhydrous zinc chloride, which is melted under an open flame and then cooled to room temperature under a calcium chloride drying tube to ensure it is anhydrous.
-
Anhydrous acetone is added, and the mixture is swirled to dissolve the solid.
-
D-mannitol is added to the solution. The flask is stoppered, and the mixture is stirred until a clear solution is formed (approximately 5 hours), indicating the formation of the acetal.
-
The reaction is quenched by the addition of a saturated potassium carbonate solution with vigorous stirring. The mixture is filtered, and the resulting zinc carbonate is washed with acetone.
-
The filtrate is concentrated under reduced pressure to remove most of the acetone and residual water.
-
The resulting aqueous slurry is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization from a mixture of diethyl ether and hexane to afford 1,2:5,6-di-O-isopropylidene-D-mannitol as a white crystalline solid. A typical yield for this procedure is around 87%.[5]
-
Selective Deprotection to Yield this compound
Achieving the central 3,4-protection requires a more nuanced approach, often involving the formation of the triacetonide followed by selective hydrolysis. Zeolite catalysts have proven effective for this selective deprotection.
Experimental Protocol 2: Zeolite-Catalyzed Selective Deprotection [6]
-
Materials: 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol, H-Beta zeolite, aqueous methanol.
-
Procedure:
-
1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol is dissolved in aqueous methanol at room temperature.
-
H-Beta zeolite is added as a solid acid catalyst.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
The reaction typically proceeds for approximately 6 hours.
-
Upon completion, the solid zeolite catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The resulting mixture of products is separated by column chromatography to yield 1,2:3,4-di-O-isopropylidene-D-mannitol and the desired this compound.
-
This selective deprotection highlights the differential reactivity of the isopropylidene groups, providing access to the target molecule.
Role as a Chiral Building Block in Total Synthesis
The C2-symmetric structure of mannitol derivatives makes them ideal starting points for the synthesis of a variety of complex molecules, including pharmaceuticals and natural products. The defined stereochemistry of the mannitol core is transferred to the target molecule, ensuring an enantiomerically pure final product.
Synthesis of C2-Symmetric HIV Protease Inhibitors
The C2-symmetry of the HIV-1 protease enzyme has inspired the design of inhibitors with corresponding symmetry. Dianhydro-D-mannitol, readily derived from this compound, serves as a quintessential chiral scaffold for these inhibitors.[7]
The general synthetic workflow involves converting the four free hydroxyls of this compound into good leaving groups (e.g., tosylates or mesylates), followed by intramolecular SN2 reactions to form a diepoxide, 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. This diepoxide can then be opened symmetrically by various nucleophiles to construct the core of the inhibitor.
Caption: Enantioselective synthesis of (2S)-Propranolol from a D-mannitol derivative.
Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. [8]The auxiliary is then removed, having imparted its chirality to the product. Derivatives of D-mannitol have been effectively employed as chiral auxiliaries, particularly in the form of oxazolidin-2-ones for diastereoselective alkylation and aldol reactions. [9] The strategy involves synthesizing a chiral oxazolidin-2-one from a mannitol-derived amino alcohol. This auxiliary is then N-acylated, and the resulting imide is enolized. The bulky, stereochemically defined auxiliary sterically shields one face of the enolate, directing the approach of an electrophile (e.g., an alkyl halide or an aldehyde) to the opposite face with high diastereoselectivity. [10]
Caption: Workflow for using a mannitol-derived chiral auxiliary.
The efficiency of this chirality transfer allows for the synthesis of α-branched products with high diastereomeric purity. Notably, the stereochemical outcome of aldol reactions can often be tuned (e.g., to produce syn or non-Evans syn products) by modifying the reaction conditions, such as the Lewis acid and base used. [9]
Utility in Chiral Ligand Synthesis
The C2-symmetric backbone of D-mannitol is an excellent template for the synthesis of chiral ligands for asymmetric catalysis. Chiral phosphine ligands, in particular, have been developed from mannitol derivatives and have shown exceptional performance in reactions like asymmetric hydrogenation. [3] A notable example is the synthesis of chiral bisphospholanes. [11]The synthesis starts from D-mannitol and proceeds through a multi-step sequence to form a C2-symmetric diol, which is then converted into the corresponding bisphospholane ligand. Rhodium complexes of these ligands are highly effective catalysts for the asymmetric hydrogenation of various prochiral olefins, such as dehydroamino acid derivatives and itaconic acid derivatives, consistently achieving greater than 99% enantiomeric excess (% ee). [3][11] Table 1: Performance of Mannitol-Derived Bisphospholane Ligand in Rh-Catalyzed Asymmetric Hydrogenation [3]
| Substrate | Product | Conversion (%) | ee (%) |
|---|---|---|---|
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | >99 |
| Itaconic acid | (S)-Methylsuccinic acid | 100 | >99 |
| Methyl itaconate | (S)-Methylsuccinic acid dimethyl ester | >99 | >99 |
The hydroxyl groups present on some of these ligands can participate in the catalytic cycle through secondary interactions, accelerating the reaction rate. Furthermore, these hydrophilic groups can render the catalyst water-soluble, allowing for hydrogenation reactions to be performed in aqueous media, which is a significant advantage from a green chemistry perspective. [11]
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and versatile class of chiral synthons that have proven their value across a wide spectrum of organic synthesis. From serving as the foundational chiral framework for complex drug molecules to directing stereoselective reactions as a recoverable auxiliary and forming the backbone of highly efficient asymmetric catalysts, the utility of this mannitol-derived platform is vast. The ready availability and low cost of D-mannitol ensure that these building blocks will continue to be attractive tools for both academic research and industrial-scale synthesis.
Future research will likely focus on expanding the library of chiral ligands and auxiliaries derived from this scaffold, exploring their application in novel asymmetric transformations, and leveraging their properties for the development of more sustainable and efficient synthetic routes to molecules of critical importance to medicine and materials science. The principles of stereocontrol and synthetic strategy illustrated by this remarkable molecule will undoubtedly continue to educate and inspire the next generation of synthetic chemists.
References
-
Journal of Chemical and Pharmaceutical Research. Asymmetric synthesis of (2S)-propranolol using D-mannitol. Available from: [Link]
-
Reddy, K. M., et al. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society, 24(3), 495-501. Available from: [Link]
-
Li, W., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from d-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry, 65(11), 3489-3496. Available from: [Link]
-
de Souza, R. O. M. A., et al. (2010). D-mannitol in organic synthesis. Journal of the Brazilian Chemical Society, 21(10), 1817-1834. Available from: [Link]
-
Vara, E., et al. (2003). Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors. Il Farmaco, 58(2), 149-157. Available from: [Link]
-
Ghosh, A. K., & Fidanze, S. (2000). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Organic Letters, 2(16), 2405-2407. Available from: [Link]
-
Galán, A., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607-611. Available from: [Link]
-
Ghosh, A. K., & Fidanze, S. (2001). Stereoselective Synthesis of β-Lactams by Using D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Synthesis, 2001(10), 1547-1552. Available from: [Link]
-
da Silva, F. O., et al. (2002). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 47(4). Available from: [Link]
-
Sanda, F., et al. (2001). Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Polymer Bulletin, 47(6), 553-560. Available from: [Link]
-
Wikipedia. Chiral auxiliary. Available from: [Link]
-
Reisman, S. E. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(7), 1690-1701. Available from: [Link]
-
Bhaskar, P. M., et al. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1845-1849. Available from: [Link]
-
Bauer, J. I., & Sarpong, R. (2015). Chiral Pool Synthesis: A Driving Force for the Evolution of Synthesis. Natural Product Reports, 32(8), 1172-1196. Available from: [Link]
-
ChemInform Abstract. (2010). Synthesis of C2-Symmetric and Pseudosymmetric HIV-1 Protease Inhibitors from D-Mannitol and D-Arabitol. ChemInform, 31(23). Available from: [Link]
-
Falck, J. R., et al. (1994). A stereoselective route to enantiomerically pure myo-inositol derivatives starting from D-mannitol. The Journal of Organic Chemistry, 59(9), 2287-2292. Available from: [Link]
-
Bhaskar, P. M., et al. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1845-1849. Available from: [Link]
-
Asymmetric Synthesis. (2020). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Available from: [Link]
-
Ghosh, A. K., et al. (2002). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 9(14), 1331-1354. Available from: [Link]
-
Kim, B. M., et al. (2000). Novel Inhibitors of HIV Protease: Design, Synthesis and Biological Evaluation of Picomolar Inhibitors Containing Cyclic P1/P2 Scaffolds. Bioorganic & Medicinal Chemistry Letters, 10(11), 1159-1162. Available from: [Link]
-
Ghosh, A. K., et al. (2006). Structure-based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 49(17), 5252-5261. Available from: [Link]
-
Sanda, F., et al. (2001). Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Polymer Bulletin, 47(6), 553-560. Available from: [Link]
-
Gelas, J., & Horton, D. (1983). Selective deprotection of tethered glycoderivatives with unsaturated ... Carbohydrate Research, 117, 181-201. Available from: [Link]
-
da Silva, F. O., et al. (2002). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 47(4). Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Wang, C. C., et al. (2012). Direct 2,3-O-Isopropylidenation of α-D-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(7), 8426-8440. Available from: [Link]
-
Iaroshenko, V. O., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 15(6), 705. Available from: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-HIV activity of new C2 symmetric derivatives designed as HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Value of 3,4-O-Isopropylidene-D-mannitol in Chiral Synthesis
An In-Depth Technical Guide to the Commercial Availability and Sourcing of 3,4-O-Isopropylidene-D-mannitol for Scientific Research
This compound (CAS No. 3969-84-4) is a crystalline derivative of D-mannitol, a naturally occurring sugar alcohol.[1] Its strategic importance in the fields of organic synthesis and drug development stems from its role as a versatile chiral building block.[2] By selectively protecting the central C3 and C4 hydroxyl groups of the D-mannitol backbone, this molecule offers chemists a reliable and stereochemically defined scaffold. This protection allows for precise chemical modifications at the terminal C1, C2, C5, and C6 positions, preventing unwanted side reactions and ensuring the retention of critical stereochemistry.[2]
Derived from the inexpensive and readily available "chiral pool" of D-mannitol, this intermediate is a cornerstone for the enantioselective synthesis of complex molecules, including chiral ligands, organocatalysts, and active pharmaceutical ingredients (APIs).[3][4][5] Its application is pivotal in developing medications for cardiovascular diseases, diabetes, and neurodegenerative disorders.[6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, supplier landscape, and critical quality considerations for procurement.
Commercial Availability & Key Suppliers
This compound is readily available from a range of global chemical suppliers, catering to needs from small-scale academic research to larger-scale process development. Purity levels are typically offered at ≥96-98%, which is suitable for most synthetic applications. The compound is a stable, white to off-white crystalline powder.[7][8]
When sourcing this material, researchers should consider factors beyond price, including lot-to-lot consistency, the comprehensiveness of analytical documentation, and available pack sizes. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Typical Purity | Available Quantities | Key Characteristics & Notes |
| Sigma-Aldrich (Merck) | 338176 | 97% | Grams to Kilograms | Global distribution network. Comprehensive documentation (CoA, SDS) readily available online.[9] |
| TCI America | I0489 | >98.0% (GC) | Grams to Kilograms | Known for high-purity reagents for synthetic chemistry. Often provides detailed analytical data.[10] |
| Alfa Aesar (Thermo Fisher) | A14979 | 98% | Grams to Kilograms | Strong supply chain and technical support. Safety data sheets are readily accessible.[11][12] |
| Chem-Impex International | 02219 | ≥96% (GC) | Grams to Kilograms | Offers various grades and provides key specifications like optical rotation.[7] |
| Santa Cruz Biotechnology | sc-225017 | N/A | Grams | Primarily focused on reagents for life science and proteomics research.[13] |
| MedChemExpress | HY-W018025 | N/A | Milligrams to Grams | Specializes in bioactive molecules and biochemical reagents for research use.[14] |
Note: Product numbers, purity, and availability are subject to change. Researchers should always verify details directly with the supplier before ordering.
Procurement Workflow & Quality Verification Protocol
Sourcing a chiral building block like this compound requires a systematic approach to ensure the material's identity, purity, and stereochemical integrity, which are paramount for reproducible downstream results. Simply relying on the label is insufficient for rigorous scientific work. The following workflow and protocol are recommended.
Supplier and Batch Evaluation Workflow
Caption: Workflow for sourcing and validating this compound.
Step-by-Step Quality Verification Protocol
-
Documentation Review: Upon receipt, immediately quarantine the material. Obtain the lot-specific Certificate of Analysis (CoA) from the supplier. Cross-reference the CAS number (3969-84-4), molecular formula (C₉H₁₈O₆), and appearance.[9]
-
Melting Point Determination: Measure the melting point of a small sample. The literature value is typically in the range of 85-88 °C.[8] A broad or depressed melting point range can indicate the presence of impurities.
-
Spectroscopic Confirmation (¹H NMR): Prepare a sample in an appropriate deuterated solvent (e.g., D₂O or CDCl₃). The proton NMR spectrum should confirm the key structural features: the isopropylidene methyl protons (singlet), the methine protons of the dioxolane ring, and the protons of the diol side chains. The integration should be consistent with the structure.
-
Stereochemical Integrity Check (Optical Rotation): This is the most critical test. Prepare a solution of a precisely known concentration in water. Measure the specific rotation using a polarimeter. The expected value is approximately +28° to +32° (c=3 in water).[7] A significant deviation from this value suggests either racemization or the presence of other stereoisomers, rendering the material unsuitable for enantioselective synthesis.
-
Storage and Handling: Once validated, store the material in a tightly sealed container in a dry, refrigerated environment (2-8°C is commonly recommended) to maintain its stability.[8][11] Consult the specific Safety Data Sheet (SDS) for detailed handling and personal protective equipment (PPE) guidelines.[15][16]
Key Applications in Research and Drug Development
The utility of this compound is broad, serving as a precursor to a variety of more complex chiral intermediates. Its rigid, protected core allows for predictable, high-yield transformations.
-
Synthesis of Chiral Ligands: It has been employed in the synthesis of chiral hydroxyl phospholanes, which are used as ligands in highly enantioselective catalytic reactions like asymmetric hydrogenation.[4]
-
Natural Product Synthesis: The inherent chirality of the molecule is leveraged to establish the required stereochemistry early in the synthesis of complex natural products, such as the antifungal agent (-)-Cleistenolide.[5]
-
Pharmaceutical Intermediates: It is a key starting material for synthesizing enantiomerically pure APIs. For example, it has been used in novel synthetic routes to produce (S)-propranolol, where the specific enantiomer is crucial for therapeutic activity and avoiding side effects.[17]
-
Carbohydrate Chemistry: In fundamental research, it serves as a protected sugar derivative, enabling the study of sugar-based enzymatic reactions and the synthesis of novel glyco-conjugates and sugar-based polymers.[2][7]
Conclusion
This compound is more than a mere chemical reagent; it is an enabling tool for innovation in asymmetric synthesis. Its commercial availability from numerous reputable suppliers provides researchers with consistent access to this critical building block. However, the onus is on the scientist to implement a rigorous quality verification protocol, focusing on identity, purity, and, most importantly, stereochemical integrity via polarimetry. By following a systematic sourcing and validation strategy, research and development teams can ensure the reliability of their starting materials, leading to more reproducible and successful synthetic outcomes.
References
-
Raimondi, S., et al. (2020). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. PMC - NIH. Available at: [Link]
-
Li, W., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from d-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
WorldOfChemicals. This compound suppliers USA. WorldOfChemicals. Available at: [Link]
-
CP Lab Safety. This compound, 1 gram, Each. CP Lab Safety. Available at: [Link]
-
Li, J., et al. (2014). Asymmetric synthesis of (2S)-propranolol using D-mannitol. ResearchGate. Available at: [Link]
-
Brandi, A., et al. (2001). d-Mannitol as the Chiral Source for the EPC Synthesis of Both Enantiomers of 3-Ethoxycarbonyl-4-hydroxy-2-isoxazolines and Highly Functionalized Tricyclic Systems. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Delchimica. This compound. Delchimica. Available at: [Link]
-
Amerigo Scientific. This compound. Amerigo Scientific. Available at: [Link]
-
PubChem. This compound. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. (2016). SAFETY DATA SHEET - D-Mannitol. NIST. Available at: [Link]
Sources
- 1. CAS 3969-84-4: this compound [cymitquimica.com]
- 2. This compound - Career Henan Chemical Co. [coreychem.com]
- 3. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound suppliers USA [americanchemicalsuppliers.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]
- 9. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. scbt.com [scbt.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. tsapps.nist.gov [tsapps.nist.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Safe Handling of 3,4-O-Isopropylidene-D-mannitol
This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 3,4-O-Isopropylidene-D-mannitol (CAS RN: 3969-84-4). It is intended for researchers, scientists, and professionals in drug development and other relevant industries who may work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Introduction to this compound
This compound is a derivative of D-mannitol, a naturally occurring sugar alcohol. The introduction of the isopropylidene group serves as a protecting group for the hydroxyl functionalities, a common strategy in organic synthesis, particularly in the preparation of more complex carbohydrates and chiral molecules.[1][2] Its utility is significant in pharmaceutical and biotechnological applications, where it can be used as a bulking agent, sweetener, and in cell culture media.[3] Despite its specialized applications, a thorough understanding of its safety profile and handling requirements is paramount for all personnel.
Hazard Identification and Risk Assessment
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is not classified as a hazardous substance or mixture.[4] This classification suggests a low-risk profile under normal handling conditions. However, as with any chemical, it is crucial to conduct a thorough risk assessment for any specific laboratory procedure involving this compound.
Causality of Low Hazard Profile: The low hazard potential of this compound can be attributed to its parent molecule, D-mannitol, which is also not considered hazardous and is used in food and pharmaceutical applications.[5][6] The isopropylidene group, while modifying the chemical properties, does not typically impart significant toxicity.
Physical and Chemical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 3969-84-4 | [1][2][3][7][8][9][10] |
| Molecular Formula | C₉H₁₈O₆ | [2][3][11][12] |
| Molecular Weight | 222.24 g/mol | [12] |
| Appearance | White to off-white powder or crystalline solid | [3][4][13] |
| Melting Point | 85-88 °C (lit.) | [1][13] |
| Boiling Point | ~283.41°C (rough estimate) | [13][14] |
| Solubility | Soluble in polar solvents like water and alcohols. | [2] |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is a self-validating system for ensuring laboratory safety.
Personal Protective Equipment (PPE)
While not classified as hazardous, the use of standard laboratory PPE is mandatory to prevent any potential irritation or accidental exposure.
-
Eye Protection: Safety glasses or goggles should be worn at all times in the laboratory.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.[5]
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If dusts are generated, a NIOSH-approved respirator is required.
Experimental Workflow for Donning PPE:
Caption: Workflow for donning Personal Protective Equipment.
Handling Procedures
-
Ventilation: Handle in a well-ventilated area. If dust generation is likely, use a chemical fume hood.[4]
-
Avoiding Dust Formation: Minimize the generation of dust during handling and weighing.[4][15]
-
Hygiene: Change contaminated clothing promptly and wash hands thoroughly after handling.
Storage Conditions
Proper storage is crucial for maintaining the integrity and stability of the compound.
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage at 2-8°C.[13][14]
-
Container: Keep the container tightly closed.[4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[5][15]
Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed.
First-Aid Measures
| Exposure Route | First-Aid Protocol | Source |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention. | [4][13] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [13] |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses. If irritation persists, seek medical attention. | [4][13] |
| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | [13] |
Spill Response
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.
-
Don Appropriate PPE: Wear the personal protective equipment outlined in Section 4.1.
-
Contain the Spill: Cover drains to prevent entry into waterways.
-
Clean-up:
-
For solid spills, carefully take up the material without generating dust.[4]
-
Use a damp paper towel to wipe up any remaining residue.
-
-
Collect and Dispose: Collect the spilled material and any contaminated cleaning materials in a suitable, labeled container for disposal.
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Logical Relationship for Spill Response:
Caption: Decision flow for responding to a chemical spill.
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam are suitable.[5][15]
-
Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases or vapors may be formed.
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[5]
Toxicological Information
There is no data to indicate that this compound is carcinogenic, mutagenic, or a reproductive toxin. The toxicological properties have not been fully investigated, but based on the available data, it is not considered to be hazardous to health.[4][15]
Conclusion
This compound is a valuable compound in various scientific fields. Its low hazard profile simplifies handling procedures, but does not eliminate the need for prudent laboratory practices. By adhering to the guidelines outlined in this technical guide, researchers and scientists can work with this compound safely and effectively, ensuring a secure and productive research environment.
References
-
This compound | C9H18O6 | CID 7096260 . PubChem. [Link]
-
SAFETY DATA SHEET - this compound . Thermo Fisher Scientific. [Link]
-
SAFETY DATA SHEET - D-Mannitol . National Institute of Standards and Technology. [Link]
-
This compound One Chongqing Chemdad Co. . Chemdad. [Link]
-
This compound . Stenutz. [Link]
-
This compound, 1 gram, Each . CP Lab Safety. [Link]
-
Safety Data Sheet - D(-)-Mannitol . DC Fine Chemicals. [Link]
-
Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 . YouTube. [Link]
-
17.8: Acetals as Protecting Groups . Chemistry LibreTexts. [Link]
-
A mild and efficient procedure to remove acetal and dithioacetal protecting groups in carbohydrate derivatives using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone . PubMed. [Link]
Sources
- 1. This compound [stenutz.eu]
- 2. CAS 3969-84-4: this compound [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. calpaclab.com [calpaclab.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. fishersci.com [fishersci.com]
Methodological & Application
Synthesis of 3,4-O-Isopropylidene-D-mannitol: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 3,4-O-Isopropylidene-D-mannitol from D-mannitol. This procedure is a cornerstone in carbohydrate chemistry, enabling the selective modification of the central diol of D-mannitol, a versatile chiral building block. This document is intended for researchers, scientists, and professionals in drug development who require a robust and well-understood method for preparing this key intermediate.
Introduction: The Strategic Importance of Selective Protection
D-mannitol, a naturally occurring sugar alcohol, presents a symmetrical hexahydroxy structure that is a valuable starting material in asymmetric synthesis. However, its multiple hydroxyl groups necessitate a strategic approach to selective protection to enable regioselective reactions. The target molecule, this compound, is of particular interest as it masks the central 3,4-diol, leaving the terminal 1,2- and 5,6-diols available for further chemical transformations. This selective protection is achieved through a two-step synthetic sequence: initial formation of the more stable 1,2:5,6-di-O-isopropylidene-D-mannitol, followed by a carefully controlled selective deprotection of the terminal acetal groups.
PART 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
The first stage of the synthesis involves the protection of the terminal diols of D-mannitol using acetone in the presence of a Lewis acid catalyst. This reaction preferentially forms the five-membered rings of the 1,2- and 5,6-isopropylidene acetals due to their thermodynamic stability.
Reaction Mechanism: Acetal Formation
The formation of the isopropylidene acetal is an acid-catalyzed process. The Lewis acid (e.g., ZnCl₂) activates the carbonyl group of acetone, making it more electrophilic. A hydroxyl group from D-mannitol then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of a stable five-membered cyclic acetal.[1]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| D-Mannitol | ≥98% | Sigma-Aldrich |
| Anhydrous Acetone | ACS Grade | Fisher Scientific |
| Anhydrous Zinc Chloride | ≥98% | Acros Organics |
| Diethyl Ether | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Sodium Bicarbonate | ACS Grade | J.T. Baker |
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully heat anhydrous zinc chloride in a porcelain dish over a flame until it melts. This crucial step removes any residual water that could hinder the reaction. Allow the zinc chloride to cool and solidify in a desiccator.
-
Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add D-mannitol (10.0 g, 54.9 mmol).
-
Addition of Reagents: Add anhydrous acetone (250 mL) to the flask, followed by the freshly fused anhydrous zinc chloride (22.5 g, 165 mmol).
-
Reaction: Stir the suspension at room temperature. The D-mannitol will gradually dissolve as the reaction proceeds, which typically takes 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the starting material on TLC), pour the reaction mixture into a separatory funnel containing a cold saturated solution of sodium bicarbonate (200 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a white solid.
-
Purification: Triturate the crude solid with cold hexane (50 mL), stir for 30 minutes, and then filter to yield pure 1,2:5,6-Di-O-isopropylidene-D-mannitol as a white crystalline solid.[2] A high-yield synthesis has been reported to achieve up to 87% yield.[2]
Workflow Diagram
Caption: Workflow for the synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol.
PART 2: Selective Deprotection to this compound
The second and more nuanced step is the selective hydrolysis of the terminal 1,2- and 5,6-isopropylidene groups, leaving the central 3,4-acetal intact. This selectivity is achievable due to the higher reactivity of the terminal primary hydroxyl-derived acetals compared to the secondary hydroxyl-derived central acetal under controlled acidic conditions.
Reaction Mechanism: Acid-Catalyzed Acetal Hydrolysis
The mechanism of acetal hydrolysis is the reverse of its formation.[3] Protonation of one of the acetal oxygen atoms by an acid catalyst initiates the cleavage of a carbon-oxygen bond, leading to the formation of a carbocation intermediate and a free hydroxyl group. Subsequent attack by water and loss of a proton regenerates the diol and releases acetone. The selectivity arises from the kinetic preference for the hydrolysis of the less sterically hindered terminal acetals.
Experimental Protocol (Zeolite-Catalyzed Method)
This protocol utilizes a solid acid catalyst, H-beta zeolite, which offers advantages in terms of ease of separation and catalyst recyclability. A notable study demonstrated the conversion of D-mannitol triacetonide into this compound.[4]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol | As synthesized | - |
| H-beta Zeolite | - | Zeolyst International |
| Methanol | ACS Grade | Fisher Scientific |
| Deionized Water | - | - |
| Ethyl Acetate | ACS Grade | VWR |
| Celite® | - | Sigma-Aldrich |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,2:5,6-Di-O-isopropylidene-D-mannitol (5.0 g, 19.1 mmol) in a mixture of methanol (40 mL) and deionized water (10 mL).
-
Catalyst Addition: Add H-beta zeolite (1.0 g) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress should be carefully monitored by TLC (ethyl acetate/hexane, 2:1) to observe the formation of the product and the disappearance of the starting material. The reaction time can vary, and optimization may be required.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the zeolite catalyst. Wash the Celite® pad with methanol (2 x 10 mL).
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Alternative Deprotection Methods
Several other methods for the selective hydrolysis of terminal isopropylidene groups have been reported and may be adapted for this synthesis. These include:
-
Aqueous Acetic Acid: Stirring the di-protected mannitol in 60% aqueous acetic acid at room temperature.
-
Copper (II) Chloride: Using a stoichiometric amount of CuCl₂·2H₂O in ethanol at room temperature.
-
Lanthanide Trifluoromethanesulfonates: Catalytic amounts of Yb(OTf)₃ or La(NO₃)₃·6H₂O in acetonitrile have been shown to be effective.
The choice of method will depend on the desired reaction conditions, scale, and available reagents.
Workflow Diagram
Caption: Workflow for the selective deprotection to yield this compound.
Quantitative Data Summary
| Parameter | Step 1: Di-protection | Step 2: Selective Deprotection |
| Starting Material | D-Mannitol | 1,2:5,6-Di-O-isopropylidene-D-mannitol |
| Key Reagents | Anhydrous Acetone, Anhydrous ZnCl₂ | H-beta Zeolite, Methanol, Water |
| Solvent | Anhydrous Acetone | Methanol/Water |
| Reaction Time | 4-6 hours | Variable (TLC monitored) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Yield | ~87%[2] | Dependent on method and optimization |
Trustworthiness and Self-Validation
The protocols described herein are based on established and peer-reviewed synthetic methods. To ensure the identity and purity of the synthesized compounds, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the crude product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and final product by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Melting Point Analysis: To compare the melting point of the products with literature values as a measure of purity.
By employing these analytical methods, researchers can validate the outcome of each step of the synthesis, ensuring the integrity of their results.
References
-
Alvarenga, E. S., et al. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 51(2), 881-883. Available at: [Link]
-
Bhaskar, P. M., Mathiselvam, M., & Loganathan, D. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Carbohydrate Research, 343(10-11), 1833-1837. Available at: [Link]
-
Shankar, B. B., et al. (2009). Selective hydrolysis of terminal isopropylidene ketals-An overview. Organic Chemistry: An Indian Journal, 5(1), 112-117. Available at: [Link]
-
Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution. The Journal of Organic Chemistry, 74(1), 58–63. Available at: [Link]
-
Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. (2021, March 6). The Organic Chemistry Tutor. YouTube. Available at: [Link]
Sources
Application Notes & Protocols: The Strategic Use of 3,4-O-Isopropylidene-D-mannitol and Derivatives in Asymmetric Synthesis
Introduction: D-Mannitol, a Pillar of the Chiral Pool
D-mannitol, a naturally abundant and inexpensive sugar alcohol, stands as a cornerstone of the "chiral pool" — a collection of readily available, enantiomerically pure compounds used as starting materials for complex stereoselective syntheses.[1][2] Its C2-symmetric backbone, adorned with six hydroxyl groups, offers a rich scaffold of stereochemical information. However, harnessing this potential requires precise chemical manipulation, primarily through the strategic protection and deprotection of its hydroxyl groups. The formation of isopropylidene acetals (acetonides) is a fundamental strategy in this regard, leading to versatile intermediates like 1,2:5,6-Di-O-isopropylidene-D-mannitol and the titular 3,4-O-Isopropylidene-D-mannitol.[3][4]
These protected forms are not mere intermediates; they are powerful chiral building blocks. By masking specific diol units, they unveil reactive sites and enable the synthesis of a vast array of high-value molecules, including chiral ligands for asymmetric catalysis, complex natural products, and pharmacologically active compounds.[2][5][6] This guide provides an in-depth exploration of the applications and methodologies centered on these pivotal reagents.
Core Applications in Asymmetric Synthesis
The utility of mannitol-derived acetonides stems from their ability to serve as rigid, stereodefined templates. This C2-symmetric core can be elaborated into several classes of synthetic tools.
Synthesis of C2-Symmetric Chiral Ligands
The central 3,4-diol of protected mannitols is an ideal anchor point for constructing C2-symmetric ligands, which are crucial for high enantioselectivity in transition metal catalysis. A prime example is the synthesis of chiral phosphine ligands.
-
Mechanism of Action: The free hydroxyl groups of a protected mannitol, such as 1,2:5,6-di-O-isopropylidene-D-mannitol, can be reacted with chlorophosphines to introduce phosphorus donor atoms. The resulting bisphosphine ligand, when complexed with a metal like rhodium, creates a chiral catalytic environment. The rigid, well-defined geometry of the mannitol backbone forces substrates to approach the metal center in a highly specific orientation, thereby directing the stereochemical outcome of the reaction.
-
Exemplary Ligand: DIMOP: The novel phosphinite ligand, 1,2,5,6-di-isopropylidene-3,4-bis(diphenylphosphino)-D-mannitol (DIMOP), was synthesized by reacting the corresponding diol with chlorodiphenylphosphine.[5] Its rhodium complexes have proven to be highly effective catalysts for the asymmetric hydrogenation of amidoacrylic acid and its derivatives, achieving excellent enantioselectivities.[2][5]
-
Hydroxyl-Phospholane Ligands: Chiral hydroxyl phospholanes derived from D-mannitol have also been developed.[7] These ligands are notable because the hydroxyl groups can participate in secondary interactions, accelerating reactions like the Baylis-Hillman reaction.[7] Rhodium complexes with these bisphospholanes are highly effective for hydrogenating functionalized olefins, in some cases achieving >99% enantiomeric excess (ee) even in aqueous media.[7]
Table 1: Performance of Mannitol-Derived Ligands in Asymmetric Hydrogenation
| Substrate Type | Ligand System | Metal | Enantiomeric Excess (ee) | Conversion | Reference |
| Amidoacrylic Acid Derivatives | Rh-DIMOP | Rh | 90-97% | High | [2][5] |
| Itaconic Acid | Rh-hydroxyl phospholane | Rh | >99% | 100% | [7] |
| Enamides | Rh-hydroxyl phospholane | Rh | >99% | High | [7] |
Precursors to Versatile Chiral Building Blocks
Perhaps the most widespread application of protected mannitols is their role as precursors to smaller, highly functionalized chiral molecules. The key transformation is the oxidative cleavage of the vicinal diols.
-
The Cleavage Reaction: 1,2:5,6-Di-O-protected-D-mannitols (using either isopropylidene or cyclohexylidene groups) possess a free central 2,3-diol. This diol can be readily cleaved using an oxidizing agent like sodium periodate (NaIO₄) or lead tetraacetate.[1][4] This reaction breaks the C3-C4 bond, yielding two equivalents of a stable, enantiomerically pure three-carbon aldehyde, (R)-2,3-O-protected-glyceraldehyde.[1][8]
-
Utility of Chiral Aldehydes: (R)-2,3-O-Isopropylidene-glyceraldehyde and its analogs are exceptionally valuable C3 synthons.[4][9] Their electrophilic aldehyde group can undergo a wide range of stereocontrolled reactions, including:
This strategy has been employed in the total synthesis of numerous natural products, where the stereochemistry of the final molecule is traced directly back to the D-mannitol starting material.[2]
Caption: From D-Mannitol to Key Chiral Building Blocks.
Chiral Auxiliaries for Diastereoselective Reactions
The mannitol scaffold can be converted into chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical course of a reaction. Chiral oxazolidin-2-ones derived from D-mannitol have been shown to be effective in this role.[10]
-
Application in Alkylation and Aldol Reactions: N-acyl oxazolidin-2-ones, readily prepared from D-mannitol, can be deprotonated to form lithium Z-enolates. These enolates undergo highly diastereoselective alkylation reactions to produce α-branched products.[10] Furthermore, by carefully selecting the stoichiometry of Lewis acids (like TiCl₄) and the nature of the amine base, these auxiliaries can selectively produce either Evans syn or non-Evans syn aldol products with high diastereomeric purity.[10]
Detailed Experimental Protocols
The following protocols are representative of the key transformations used to generate and apply mannitol-derived chiral building blocks.
Protocol 1: Synthesis of (R)-2,3-O-Cyclohexylidene-glyceraldehyde
This protocol details the synthesis of a key chiral aldehyde starting from D-mannitol. The cyclohexylidene protecting group is often used as it can offer different steric hindrance compared to the more common isopropylidene group.[8] The overall process involves two main steps: protection of the terminal diols followed by oxidative cleavage of the central diol.
Step A: Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol[8]
-
Reagents & Setup:
-
D-mannitol
-
Cyclohexanone
-
Dimethyl sulfoxide (DMSO)
-
p-Toluenesulfonic acid (p-TsOH)
-
A round-bottom flask equipped with a Dean-Stark apparatus and condenser.
-
-
Procedure:
-
To a suspension of D-mannitol in DMSO, add cyclohexanone and a catalytic amount of p-TsOH.
-
Heat the mixture under reduced pressure with vigorous stirring. Water generated during the reaction is removed azeotropically using the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., triethylamine).
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like petroleum ether to yield pure 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.[8]
-
Step B: Oxidative Cleavage to (R)-2,3-O-Cyclohexylidene-glyceraldehyde[1]
-
Reagents & Setup:
-
1,2:5,6-Di-O-cyclohexylidene-D-mannitol
-
Sodium periodate (NaIO₄)
-
Ethyl acetate (EtOAc) and Water (H₂O)
-
A round-bottom flask with a magnetic stirrer.
-
-
Procedure:
-
Dissolve the diol from Step A in a biphasic mixture of EtOAc and H₂O.
-
Add NaIO₄ to the stirring solution.
-
Heat the solution gently (e.g., to 35 °C) and stir for approximately 3 hours.[1] Monitor the reaction by TLC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer multiple times with EtOAc.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.
-
The crude aldehyde is often pure enough for the next step. If required, it can be purified by distillation under reduced pressure. The product is an oil.[1]
-
Caption: Oxidative Cleavage Experimental Workflow.
Protocol 2: Organocatalytic Michael Addition to a Mannitol-Derived Nitroalkene
This protocol demonstrates the use of a mannitol-derived building block in an organocatalytic reaction to create new, densely functionalized chiral molecules. The starting nitroalkene is synthesized from the glyceraldehyde prepared in Protocol 1.[1]
-
Reagents & Setup:
-
Mannitol-derived enantiopure nitroalkene
-
Michael donor (e.g., a β-ketoester or malonate)
-
Organocatalyst (e.g., a chiral thiourea or squaramide catalyst)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
A vial or small flask under an inert atmosphere (N₂ or Ar).
-
-
Procedure:
-
To a solution of the nitroalkene in the anhydrous solvent, add the Michael donor.
-
Add the organocatalyst (typically 5-20 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction progress by TLC or ¹H NMR spectroscopy.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the Michael adduct. The product will feature newly created tertiary and/or quaternary stereocenters.[1]
-
Conclusion
This compound and its related protected derivatives are far more than simple intermediates. They are foundational tools in modern asymmetric synthesis, providing a reliable and cost-effective entry point to a vast landscape of chiral molecules. By leveraging the inherent C2-symmetry and stereochemistry of the mannitol backbone, researchers can construct sophisticated ligands, auxiliaries, and synthons. The protocols and applications outlined herein demonstrate the power and versatility of this chiral pool starting material, underscoring its continued importance in academic research and the development of new pharmaceuticals.
References
-
Notararigo, S., et al. (2018). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. Molecules, 23(10), 2443. [Link]
-
Chen, Y. (2000). Syntheses and applications of novel chiral ligands. PolyU Institutional Research Archive, The Hong Kong Polytechnic University. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. PrepChem.com. [Link]
-
Galbis, J. A., et al. (2002). Synthesis of D-mannitol and L-iditol derivatives as monomers for the preparation of new regioregular AABB-type polyamides. Carbohydrate Research, 337(7), 607-611. [Link]
-
Semantic Scholar. (n.d.). A stereoselective route to enantiomerically pure myo-inositol derivatives starting from D-mannitol. Semantic Scholar. [Link]
-
Ghosh, A. K., et al. (2001). Asymmetric Alkylation and Aldol Reactions of D-Mannitol-Derived Chiral Oxazolidin-2-one Derivatives. Organic Letters, 3(5), 635-638. [Link]
-
Jagtap, A. B., et al. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380. [Link]
-
Davies, S. G., et al. (2021). Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. The Journal of Organic Chemistry, 86(17), 11676-11683. [Link]
-
Zhang, X., et al. (2000). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. The Journal of Organic Chemistry, 65(11), 3489-3496. [Link]
-
de Souza, M. V. N., et al. (2012). Synthesis of aminoalcohols from D-mannitol. Journal of the Brazilian Chemical Society, 23(8), 1495-1502. [Link]
-
Royal Society of Chemistry. (2021). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. [Link]
-
ResearchGate. (2007). Synthesis of Novel Chiral Diol Ligands for the Enantioselective Reactions. ResearchGate. [Link]
-
Ramachandran, P. V., et al. (2006). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 3(4), 283-286. [Link]
-
de Souza, M. V. N. (2013). D-mannitol in organic synthesis. Revista Virtual de Química, 5(3), 338-350. [Link]
-
Al-Tel, T. H. (2010). Synthesis of some novel sulfonyl ester derivatives derived from D-mannitol. Journal of the Saudi Chemical Society, 14(2), 213-216. [Link]
-
Chemdad. (n.d.). This compound. Chemdad. [Link]
-
da Silva, F. C., et al. (2002). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Brazilian Chemical Society, 13(6). [Link]
-
MDPI. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules, 29(16), 3793. [Link]
-
Ghosh, A. K. (n.d.). New Asymmetric Synthesis Research. Purdue University Department of Chemistry. [Link]
Sources
- 1. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Syntheses and applications of novel chiral ligands | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of the C1, C2, C5, and C6 Hydroxyl Groups of 3,4-O-Isopropylidene-D-mannitol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of 3,4-O-Isopropylidene-D-mannitol
D-Mannitol, a naturally occurring sugar alcohol, is an inexpensive and highly versatile chiral precursor for organic synthesis. Its C2 symmetric nature makes it an attractive starting material for the synthesis of a wide array of complex chiral molecules, including ligands, natural products, and pharmaceutical intermediates. The strategic protection of its hydroxyl groups is paramount to unlocking its synthetic potential.
The protection of the internal C3 and C4 hydroxyls as an isopropylidene acetal yields This compound . This transformation accomplishes two critical goals:
-
It imparts solubility in common organic solvents, overcoming a significant limitation of the highly polar parent D-mannitol.
-
It selectively masks the internal diol, exposing the four primary (C1, C6) and secondary (C2, C5) hydroxyl groups for further chemical manipulation.
Due to the molecule's C2 symmetry, the C1 and C6 hydroxyls are chemically equivalent, as are the C2 and C5 hydroxyls. This symmetry simplifies synthetic planning but also presents challenges in achieving selective monofunctionalization. This guide provides a detailed exploration of key reactions involving these free hydroxyl groups, focusing on the underlying principles and providing robust, field-tested protocols.
General Experimental Workflow
The derivatization of this compound typically follows a logical progression from activation of the hydroxyl groups to subsequent nucleophilic substitution or further modification.
Caption: General workflow for derivatizing this compound.
Activating the Hydroxyls: Tosylation and Conversion to Bis-Epoxide
One of the most powerful transformations of this compound is its conversion into the corresponding bis-epoxide, 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. This is a cornerstone reaction that generates a highly valuable chiral building block for introducing complex stereochemistry. The process occurs in two stages: activation of the hydroxyls as tosylates, followed by a base-mediated intramolecular SN2 cyclization.
Causality and Experimental Rationale
-
Tosylation: The hydroxyl groups of an alcohol are poor leaving groups. By reacting them with p-toluenesulfonyl chloride (TsCl), they are converted into tosylates. The tosylate anion is an excellent leaving group due to the resonance stabilization of its negative charge across the sulfonate group.
-
Solvent and Base: Pyridine is the conventional choice for tosylation reactions. It serves a dual purpose: as a solvent to dissolve the reagents and, more importantly, as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Intramolecular Cyclization: Following tosylation, the introduction of a strong, non-nucleophilic base (e.g., sodium hydride) or a moderately strong base (e.g., potassium carbonate) facilitates the deprotonation of the remaining hydroxyl groups. The resulting alkoxide attacks the adjacent carbon bearing the tosylate leaving group in an intramolecular SN2 fashion, leading to the formation of the epoxide ring with inversion of stereochemistry.
Reaction Scheme
Caption: Two-step conversion of the diol units to epoxides via tosylation.
Protocol: Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol
This protocol describes the conversion of the terminal diols into epoxides, a key transformation for creating valuable chiral precursors.[1]
Part A: Tosylation
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 10 mL per gram of mannitol derivative).
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction with TsCl and to minimize side reactions.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 4.4 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of TsCl ensures complete reaction of all four hydroxyl groups.
-
Reaction: Allow the mixture to stir at 0 °C for 4-6 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into ice-water. This will precipitate the tosylated product and dissolve the pyridine hydrochloride salt. Extract the aqueous mixture with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with cold 1 M HCl (to remove residual pyridine), saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tetra-tosylated product, which is often used directly in the next step without further purification.
Part B: Epoxidation
-
Setup: Dissolve the crude tetra-tosylated intermediate from Part A in a suitable solvent mixture such as methanol/acetone.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 5.0 eq). The large excess of base ensures complete deprotonation and drives the cyclization.
-
Reaction: Stir the suspension vigorously at room temperature for 24-48 hours. The progress can be monitored by TLC, watching for the formation of a new, less polar spot corresponding to the bis-epoxide.
-
Work-up: Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) or by recrystallization to afford the pure 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol.
| Parameter | Value/Condition | Rationale |
| Tosylation Eq. (TsCl) | 4.4 equivalents | Ensures complete reaction of all four -OH groups. |
| Tosylation Temp. | 0 °C to RT | Controls exothermicity and prevents side reactions. |
| Epoxidation Base | Anhydrous K₂CO₃ | Sufficiently strong base for cyclization, easy to handle. |
| Epoxidation Solvent | Methanol/Acetone | Good solubility for the tosylate and moderate reaction rate. |
| Typical Yield | 50-70% over two steps | Dependent on purity of intermediates and reaction scale. |
Protecting Group Strategies: Acylation and Etherification
For multi-step syntheses, it is often necessary to protect the C1/C2/C5/C6 hydroxyls with groups that are more stable than tosylates or that can be selectively removed under different conditions. Acylation (forming esters) and etherification (forming ethers) are the most common strategies.
Acylation (Ester Formation)
Acylation provides robust protection that is stable to a wide range of conditions but can be readily removed by hydrolysis (saponification).
-
Causality: The reaction proceeds via nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of an acylating agent (e.g., acetic anhydride, benzoyl chloride). The reaction is typically catalyzed by a base like pyridine or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). DMAP significantly accelerates the reaction by forming a highly reactive N-acylpyridinium intermediate.
-
Setup: Dissolve this compound (1.0 eq) in a mixture of anhydrous pyridine and acetic anhydride (e.g., 2:1 v/v).
-
Catalyst: Add a catalytic amount of DMAP (0.05 eq).
-
Reaction: Stir the solution at room temperature for 12-16 hours. Monitor by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess acetic anhydride.
-
Extraction: Extract the product into ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over MgSO₄, filter, and concentrate. The crude tetra-acetate can be purified by column chromatography if necessary.
Etherification (Benzyl Ether Formation)
Benzyl ethers are a popular choice for hydroxyl protection due to their stability across a wide pH range and their facile removal by catalytic hydrogenolysis.
-
Causality (Williamson Ether Synthesis): This reaction involves the deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide then displaces a halide from an alkylating agent (e.g., benzyl bromide) in an SN2 reaction to form the ether linkage. Anhydrous conditions are critical as NaH reacts violently with water.
-
Setup: To a flame-dried, three-neck flask under nitrogen, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq) in anhydrous DMF.
-
Substrate Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous DMF dropwise. Stir for 1 hour at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).
-
Alkylating Agent: Add benzyl bromide (BnBr, 4.8 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quenching: Cool the reaction to 0 °C and quench very carefully by the slow, dropwise addition of methanol, followed by water.
-
Extraction & Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
| Protection Strategy | Reagents | Key Conditions | Stability/Cleavage |
| Acetylation | Ac₂O, Pyridine, DMAP | Room Temperature | Stable to mild acid/base; Cleaved by saponification (e.g., NaOMe, LiOH). |
| Benzylation | NaH, BnBr, DMF | 0 °C to RT, Anhydrous | Very stable; Cleaved by catalytic hydrogenolysis (H₂, Pd/C). |
Conclusion
This compound is a powerful and versatile chiral building block. The strategic manipulation of its four free hydroxyl groups through reactions such as tosylation, acylation, and etherification opens pathways to a vast number of complex and stereochemically rich target molecules. The conversion to the bis-epoxide is a particularly noteworthy transformation, providing a rigid scaffold for subsequent diastereoselective ring-opening reactions. The protocols outlined in this guide provide a robust foundation for researchers to confidently employ this valuable synthon in their synthetic campaigns.
References
-
Di-tert-butyl ((1R,1'R)-1,1'-(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(2-oxoethane-2,1-diyl))bis(azanetriyl))dicarbamate. Molbank. 2017;2017(4):M957. Available from: [Link]
-
PubChem. This compound Compound Summary. Available from: [Link]
- Clayden, J., Greeves, N., Warren, S. Organic Chemistry. 2nd ed. Oxford University Press; 2012. (General reference for reaction mechanisms).
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed. John Wiley & Sons; 2014.
Sources
The Versatile Chiral Precursor: Harnessing 3,4-O-Isopropylidene-D-mannitol for the Synthesis of Pharmaceutical Intermediates
Abstract
In the landscape of pharmaceutical development, the efficient and stereoselective synthesis of complex chiral molecules is a cornerstone of innovation. D-Mannitol, a naturally abundant and inexpensive sugar alcohol, serves as a valuable starting material in the "chiral pool," providing a readily available source of stereochemically defined centers. This guide delves into the utility of a key derivative, 3,4-O-Isopropylidene-D-mannitol, as a versatile precursor for the synthesis of high-value pharmaceutical intermediates. We will explore its synthesis, highlighting the principles of selective protection and deprotection, and provide detailed protocols for its conversion into key chiral building blocks, such as diepoxides, which are precursors to a wide array of bioactive molecules.
Introduction: The Strategic Advantage of this compound
This compound is a C2-symmetric diol where the central hydroxyl groups of D-mannitol are protected by an isopropylidene group (acetonide). This specific protection leaves the four primary and secondary hydroxyl groups at the 1, 2, 5, and 6 positions available for further chemical modification. This structural feature makes it an exceptionally useful chiral building block in organic synthesis.[1][2] The inherent chirality of the mannitol backbone is preserved, allowing for the straightforward synthesis of enantiomerically pure downstream products, a critical consideration in modern drug design to enhance efficacy and minimize off-target effects.
The strategic importance of this compound lies in its ability to serve as a scaffold for the introduction of various functionalities in a stereocontrolled manner. The remaining free hydroxyl groups can be selectively targeted to generate a diverse range of intermediates, including epoxides, tosylates, and azides, which are gateways to the synthesis of antiviral, anticancer, and anti-inflammatory agents.
Synthesis of this compound: A Tale of Selective Protection and Deprotection
The preparation of this compound can be approached via two main strategies: direct selective acetalization of D-mannitol or a more controlled protection-deprotection sequence starting from fully protected mannitol.
Route A: Selective Deprotection of 1,2:3,4:5,6-tri-O-Isopropylidene-D-mannitol
A common and reliable method involves the initial exhaustive protection of all diol pairs in D-mannitol to form the triacetonide, followed by the selective hydrolysis of the terminal, more labile 1,2- and 5,6-isopropylidene groups.
Workflow for the Synthesis of this compound via Selective Deprotection
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of 1,2:3,4:5,6-tri-O-Isopropylidene-D-mannitol
This protocol is adapted from established procedures for the full protection of D-mannitol.[3]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Mannitol | 182.17 | 10.0 g | 0.055 |
| Acetone | 58.08 | 200 mL | - |
| Antimony pentafluoride | 216.76 | 65 mg | 0.0003 |
| Pyridine | 79.10 | Small amount | - |
| Chloroform | 119.38 | As needed | - |
| Aq. Sodium Bicarbonate | 84.01 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add D-mannitol (10.0 g) and acetone (200 mL).
-
Add antimony pentafluoride (65 mg) to the suspension.
-
Reflux the mixture with stirring in a water bath at 60 °C for 7 hours.
-
After the reaction is complete (monitored by TLC), add a small amount of pyridine to neutralize the catalyst.
-
Distill off the solvent under reduced pressure.
-
Dissolve the residue in chloroform and wash with aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize from 70% ethanol to obtain pure 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol.
Protocol 2: Selective Deprotection to this compound
This protocol is based on the selective hydrolysis of the L-isomer and is applicable to the D-isomer.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2:3,4:5,6-tri-O-Isopropylidene-D-mannitol | 302.36 | 20 g | 0.066 |
| 60% Acetic Acid (aq) | - | 300 mL | - |
Procedure:
-
In a 2 L round-bottom flask, charge 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol (20 g) and 300 mL of 60% acetic acid.
-
Stir the reaction mixture at 45 °C for approximately 1.5 hours, monitoring the progress by TLC.
-
Once the reaction has proceeded to about 50% completion, reduce the pressure using a vacuum pump and lower the bath temperature to 40 °C to remove volatile components.
-
The product will precipitate from the solution. Collect the solid by filtration and wash with cold water.
-
The crude product can be recrystallized from a suitable solvent system (e.g., toluene) to yield pure this compound.
Route B: Zeolite-Catalyzed Selective Deprotection
An alternative, greener approach involves the use of a solid acid catalyst, such as H-Beta zeolite, for the selective deprotection of the triacetonide.[4][5] This method offers advantages in terms of catalyst recyclability and milder reaction conditions.
Key Features of Zeolite-Catalyzed Deprotection:
-
High Selectivity: The shape-selective nature of the zeolite pores can favor the hydrolysis of the terminal isopropylidene groups.
-
Mild Conditions: The reaction can be carried out at room temperature in aqueous methanol.
-
Catalyst Reusability: The solid zeolite catalyst can be recovered by simple filtration and reused.
Application in Pharmaceutical Intermediate Synthesis: The Gateway to Chiral Diepoxides
A prime application of this compound is its use as a precursor to 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. This diepoxide is a highly valuable chiral building block for the synthesis of a variety of biologically active molecules, including HIV protease inhibitors.[2] The synthesis involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by intramolecular nucleophilic substitution.
Workflow for the Synthesis of 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol
Caption: Synthesis of a chiral diepoxide from this compound.
Protocol 3: Tosylation of this compound
This general protocol for tosylation can be adapted for the target molecule.[6]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 222.24 | 1.0 eq. | - |
| Dry Dichloromethane (DCM) | - | 10 Vol | - |
| Pyridine | 79.10 | 1.5 eq. | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 eq. | - |
Procedure:
-
Dissolve this compound in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 equivalents) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 equivalents).
-
Stir the reaction at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours, or until TLC indicates completion.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated product.
Protocol 4: Synthesis of 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol
This protocol is adapted from the synthesis of the corresponding L-isomer.[1]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2,5,6-Tetra-O-tosyl-3,4-O-isopropylidene-D-mannitol | - | 1.0 eq. | - |
| Methanol | 32.04 | As needed | - |
| Sodium Methoxide | 54.02 | 2.2 eq. | - |
Procedure:
-
Dissolve the tosylated intermediate in methanol.
-
Cool the solution to 0 °C.
-
Add a solution of sodium methoxide (2.2 equivalents) in methanol dropwise.
-
Stir the reaction mixture at room temperature until TLC analysis shows the complete consumption of the starting material.
-
Neutralize the reaction mixture with an appropriate acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the crude diepoxide, which can be purified by column chromatography.
Further Applications and Future Outlook
The utility of this compound extends beyond the synthesis of diepoxides. The free hydroxyl groups can be functionalized in numerous ways to access a wide range of chiral intermediates. For instance, it can be converted into dicarbonate monomers for the synthesis of biodegradable polyurethanes.[7] Furthermore, through oxidative cleavage, it can be a source of smaller chiral building blocks like 2,3-O-isopropylidene-D-glyceraldehyde, a precursor for antiviral nucleoside analogues.[8]
The continued exploration of this versatile precursor, coupled with the development of more efficient and sustainable synthetic methodologies, will undoubtedly lead to the discovery and development of new and improved pharmaceutical agents. The principles of chirality and stereoselective synthesis, embodied in the use of molecules like this compound, will remain central to the advancement of medicinal chemistry.
References
- Nugiel, D. A., Jacobs, K., Tabaka, A. C., & Teleha, C. A. (2005). SYNTHESIS OF 1,2:5,6-DIANHYDRO-3,4-O-ISOPROPYLIDENE-L-MANNITOL. Organic Syntheses, 81, 140.
- Kuszmann, J., & Medgyes, G. (1977). 1,6-anhydro-1(6)-thio-L-iditol and -D-mannitol, and some derivatives thereof.
- Angyal, S. J., & Hoskinson, R. M. (1962). An improved, simplified synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol. Australian Journal of Chemistry, 15(3), 574-576.
-
Nugiel, D. A., Jacobs, K., Tabaka, A. C., & Teleha, C. A. (2005). Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene- L -mannitol. ResearchGate. [Link]
- Bhaskar, P. M., Mathiselvam, M., & Loganathan, D. (2008). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals.
-
The Royal Society of Chemistry. (2009). EXPERIMENTAL SUPPORTING INFORMATION. [Link]
- Keul, H., & Höcker, H. (1998). Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Macromolecular Chemistry and Physics, 199(3), 553-561.
- Bladon, P., & Owen, L. N. (1950). 1 : 2-5 : 6-Diisopropylidene 3 : 4-Anhydro-~-tal$d. Journal of the Chemical Society (Resumed), 604-607.
-
Reddit. (2025, January 21). Tosylation protocol? r/Chempros. [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. [Link]
-
National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
PubMed. (2012). Development of an amine dehydrogenase for synthesis of chiral amines. [Link]
-
Rare Sugars. (n.d.). 3-4-O-isopropylidene-D-mannitol. [Link]
-
MDPI. (n.d.). Selective deprotection of tethered glycoderivatives with unsaturated... [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. [Link]
-
PubMed. (2002). Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'. [Link]
-
National Center for Biotechnology Information. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PubMed Central. [Link]pmc/articles/PMC10573030/)
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. | Semantic Scholar [semanticscholar.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Stereoselective synthesis and antiviral activity of D-2',3'-didehydro-2',3'-dideoxy-2'-fluoro-4'-thionucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide to using 3,4-O-Isopropylidene-D-mannitol in a reaction
Application Notes & Protocols
Topic: A Step-by-Step Guide to Utilizing 3,4-O-Isopropylidene-D-mannitol in the Synthesis of Chiral Epoxides
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound as a Chiral Precursor
This compound is a versatile chiral building block derived from D-mannitol, a naturally occurring sugar alcohol.[1] Its utility in synthetic organic chemistry stems from the strategic placement of an isopropylidene protecting group (also known as an acetonide) across the C3 and C4 hydroxyls. This protection renders the molecule's C2-symmetrical core conformationally rigid and differentiates the primary hydroxyl groups at C1 and C6 from the now-protected secondary hydroxyls. This structural feature is paramount, as it allows for selective chemical transformations at the terminal positions, making it an invaluable precursor in the synthesis of complex chiral molecules, including pharmaceuticals and novel chiral ligands.[1][2][3]
This guide provides a detailed protocol for a common and powerful application of this compound: its conversion to the C2-symmetric diepoxide, 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol. This diepoxide is a highly valuable intermediate, serving as a rigid C6 scaffold for the synthesis of novel α-amino acids, biological probes, and other high-value chiral compounds.[4]
| Compound Properties | |
| IUPAC Name | (2R,3R)-1,2,3,4-tetrol, 3,4-(isopropylidene) deriv. |
| CAS Number | 3969-84-4[1][5] |
| Molecular Formula | C₉H₁₈O₆[1][5] |
| Molecular Weight | 222.24 g/mol [5][6] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 85-88 °C[5][7] |
| Solubility | Soluble in polar solvents (water, alcohols)[1] |
Experimental Overview: A Two-Stage Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene-D-mannitol
The conversion of the diol to the diepoxide is a robust two-stage process. The causality behind this sequence is rooted in fundamental reaction mechanisms:
-
Activation of Hydroxyl Groups: The primary hydroxyl groups at C1 and C6 are poor leaving groups. To facilitate nucleophilic substitution, they must first be converted into excellent leaving groups. This is typically achieved by sulfonylation (e.g., with tosyl chloride or mesyl chloride) to form sulfonate esters.
-
Intramolecular Cyclization: Treatment of the disulfonylated intermediate with a strong, non-nucleophilic base promotes a double intramolecular Williamson ether synthesis. The remaining alkoxide ions act as internal nucleophiles, attacking the electrophilic carbon atoms (C1 and C6) and displacing the sulfonate leaving groups in a stereospecific SN2 reaction to form the two epoxide rings.
This protocol will focus on the tosylation of the primary hydroxyls followed by base-mediated cyclization.
Caption: High-level workflow for the two-stage synthesis.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | M.W. | CAS No. | Notes |
| This compound | C₉H₁₈O₆ | 222.24 | 3969-84-4 | Starting Material |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98-59-9 | Reagent, moisture sensitive |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, solvent and base |
| Sodium hydride (NaH), 60% disp. | NaH | 24.00 | 7646-69-7 | Reagent, highly reactive |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, for extraction |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Anhydrous, reaction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | For TLC and chromatography |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For TLC and chromatography |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | 7647-01-0 | Aqueous, for workup |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous, for workup |
| Brine | NaCl (aq) | 58.44 | 7647-14-5 | Saturated aqueous, for workup |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Part A: Synthesis of 1,6-di-O-tosyl-3,4-O-isopropylidene-D-mannitol
Rationale: This step selectively functionalizes the sterically accessible primary hydroxyls. Pyridine serves as both the solvent and the acid scavenger, neutralizing the HCl generated during the reaction to drive the equilibrium towards product formation. The reaction is run at 0°C initially to control the exothermic reaction with tosyl chloride.
Procedure:
-
Setup: Equip a flame-dried 250 mL round-bottomed flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add this compound (5.0 g, 22.5 mmol) to the flask and dissolve it in anhydrous pyridine (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (9.45 g, 49.5 mmol, 2.2 equivalents) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:EtOAc). The starting material should be consumed, and a new, less polar spot corresponding to the ditosylate should appear.
-
Quenching & Workup:
-
Slowly pour the reaction mixture into 200 mL of ice-cold water. A white precipitate may form.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with ice-cold 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ditosylate product, which can be purified by recrystallization from ethanol or used directly in the next step.
-
Part B: Synthesis of 1,2:5,6-dianhydro-3,4-O-isopropylidene-D-mannitol
Rationale: Sodium hydride is a strong, non-nucleophilic base that deprotonates the remaining secondary hydroxyls (if any) and, more importantly for this reaction, facilitates the intramolecular SN2 displacement. Anhydrous THF is used as the solvent to prevent quenching the highly reactive base.
Procedure:
-
Setup: Equip a flame-dried 250 mL round-bottomed flask with a magnetic stir bar and a nitrogen inlet.
-
Base Suspension: Carefully add sodium hydride (60% dispersion in mineral oil, 2.7 g, 67.5 mmol, ~3.0 equivalents) to the flask and wash with anhydrous hexanes to remove the mineral oil. Add anhydrous THF (80 mL) to create a suspension.
-
Cooling: Cool the suspension to 0°C in an ice-water bath.
-
Substrate Addition: Dissolve the crude ditosylate from Part A (~22.5 mmol) in anhydrous THF (40 mL) and add it dropwise to the stirred NaH suspension over 30 minutes via an addition funnel. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC until the ditosylate spot is consumed.
-
Quenching & Workup:
-
Cool the reaction mixture back to 0°C.
-
Carefully and slowly add saturated aqueous ammonium chloride solution dropwise to quench the excess sodium hydride.
-
Once gas evolution ceases, add 50 mL of water and extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) or by recrystallization to afford the pure diepoxide as a white solid.
Caption: Chemical transformation pathway. (Note: Images are illustrative).
Safety and Handling
-
General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][8]
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Tosyl Chloride: Corrosive and moisture-sensitive. Causes burns upon contact. Handle with care.
-
Solvents: Dichloromethane, THF, ethyl acetate, and hexanes are flammable and should be handled away from ignition sources.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Part A | Incomplete reaction. | Ensure TsCl is not degraded (use fresh). Extend reaction time. Check for moisture contamination. |
| Loss during workup. | Ensure pH is acidic enough to fully protonate pyridine for removal. Avoid emulsions during extraction. | |
| Reaction stalls in Part B | Inactive NaH. | Use fresh, unopened NaH or wash thoroughly with hexanes to remove passivating oil/oxide layers. |
| Insufficient base. | Ensure at least 2 equivalents of active base are used. | |
| Multiple products observed | Monotosylation or other side reactions. | Ensure slow, controlled addition of TsCl at low temperature. |
| Hydrolysis of the isopropylidene group. | Avoid prolonged exposure to strong acid during workup. Use of mild acidic wash is recommended. |
References
-
Organic Syntheses. 1,2:5,6-DIANHYDRO-3,4-O-ISOPROPYLIDENE-L-MANNITOL. Coll. Vol. 10, p.291 (2004); Vol. 79, p.159 (2002). Available from: [Link]
-
Chen, Y. (2000). Syntheses and applications of novel chiral ligands (Doctoral dissertation, The Hong Kong Polytechnic University). Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Available from: [Link]
-
National Institute of Standards and Technology. Safety Data Sheet: D-Mannitol. (2016). Available from: [Link]
- da Silva, F. C., et al. (2010). D-mannitol in organic synthesis. Journal of the Brazilian Chemical Society, 21, 1-22.
Sources
- 1. CAS 3969-84-4: this compound [cymitquimica.com]
- 2. Syntheses and applications of novel chiral ligands | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]
- 6. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-O-Isopropylidene-D-mannitol
Welcome to the technical support center for the synthesis of 3,4-O-Isopropylidene-D-mannitol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key chiral building block, the efficient synthesis of this molecule is paramount for various applications, including the development of HIV-1 protease inhibitors and other complex chemical entities.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for forming this compound?
The synthesis involves the acid-catalyzed reaction of D-mannitol with an acetone source to form a cyclic ketal, specifically a dioxolane ring. The reaction is an equilibrium process where D-mannitol's hydroxyl groups act as nucleophiles attacking the protonated acetone (or its equivalent, like 2,2-dimethoxypropane). The key challenge is achieving regioselectivity for the central 3,4-hydroxyl groups over the terminal 1,2- and 5,6-hydroxyls. Water is generated as a byproduct, and its removal is critical to drive the reaction to completion.
Q2: Why is regioselectivity a major challenge in this synthesis?
D-mannitol has three pairs of vicinal diols (1,2-, 3,4-, and 5,6-). Kinetically, the terminal diols (1,2- and 5,6-) often react faster to form five-membered rings. The desired 3,4-O-isopropylidene product is the thermodynamically more stable mono-ketal, but forcing conditions can lead to the formation of di- and tri-ketal byproducts, such as 1,2:5,6-di-O-isopropylidene-D-mannitol and 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol.[2][3] Therefore, achieving high yields of the 3,4-mono-ketal requires carefully controlled reaction conditions.
Q3: What are the common starting materials and catalysts used?
-
D-mannitol: The primary substrate. Ensure it is dry and of high purity.[4]
-
Acetone Source:
-
Acetone: The simplest reagent, but requires a strong dehydrating agent to shift the equilibrium.
-
2,2-Dimethoxypropane (DMP): Often preferred as it reacts to form methanol and acetone in situ, and the methanol byproduct does not interfere as detrimentally as water.[5][6]
-
2-Methoxypropene: A highly reactive enol ether that provides an essentially irreversible ketalization.[7]
-
-
Catalyst:
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.
Scenario 1: Low or No Yield of the Desired Product
Q: My reaction has run for several hours, but TLC analysis shows mostly unreacted D-mannitol. What's going wrong?
A: This indicates a failure in reaction initiation or progression. Several factors could be at play.
Potential Causes & Solutions:
-
Presence of Water: The ketalization reaction is reversible and sensitive to water. Any moisture in the reagents or solvent will inhibit the reaction.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. If using acetone, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[2]
-
-
Inactive Catalyst: The acid catalyst may be old or degraded.
-
Solution: Use a fresh bottle of the acid catalyst. For Lewis acids like ZnCl₂, ensure they have not been excessively exposed to atmospheric moisture.
-
-
Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction.
-
Solution: While avoiding excessive acid which can cause degradation, a slight increase in catalyst loading can be beneficial. Titrate the amount carefully in small-scale optimization runs first.
-
-
Poor Solubility of D-mannitol: D-mannitol has limited solubility in non-polar solvents like acetone.
Troubleshooting Workflow: Low Yield ```dot
// Yes Path check_tlc -> cause1 [label="Yes"]; cause1 [label="Check for Moisture", fillcolor="#F1F3F4", fontcolor="#202124"]; solution1 [label="Use anhydrous reagents/solvents.\nAdd dehydrating agent (e.g., Mol. Sieves).", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause1 -> solution1;
cause1 -> cause2; cause2 [label="Check Catalyst Activity", fillcolor="#F1F3F4", fontcolor="#202124"]; solution2 [label="Use fresh catalyst.\nIncrease loading moderately.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause2 -> solution2;
cause2 -> cause3; cause3 [label="Check Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; solution3 [label="Use co-solvent (e.g., DMF).\nIncrease reaction temperature.", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cause3 -> solution3;
// No Path check_tlc -> cause4 [label="No"]; cause4 [label="TLC shows multiple product spots?", shape=diamond, fillcolor="#FBBC05"]; cause4 -> byproduct_issue [label="Yes"]; byproduct_issue [label="Refer to Byproduct Formation Scenario", fillcolor="#4285F4", fontcolor="#FFFFFF"];
cause4 -> workup_issue [label="No"]; workup_issue [label="Suspect loss during workup/purification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Caption: Synthesis pathway and potential byproduct formation.
Scenario 3: Product Purification and Isolation Issues
Q: I have a crude reaction mixture, but the product is oily and won't crystallize. How can I effectively purify it?
A: Purification can be challenging due to the presence of structurally similar byproducts and the product's own physical properties.
Potential Causes & Solutions:
-
Incomplete Catalyst Quenching: Residual acid can cause product degradation (hydrolysis) during workup, especially with heating, leading to an impure, oily residue. [3] * Solution: After the reaction is complete, thoroughly quench the catalyst. For acid catalysts, wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a water wash. [2]2. Improper Solvent for Crystallization: The choice of solvent is critical for inducing crystallization.
-
Solution: this compound is a polar molecule. Try crystallizing from a solvent system like ethyl acetate/hexane or acetone/petroleum ether. Literature on the related 1,2:5,6-di-ketal suggests that avoiding high temperatures during recrystallization can prevent hydrolysis. [3]3. Presence of Polymorphs or Amorphous Material: D-mannitol is known to exist in several polymorphic forms (α, β, δ), which can affect its crystallization behavior and that of its derivatives. [9][10]Your product may be an amorphous solid or a supercooled liquid.
-
Solution: Try scratching the inside of the flask with a glass rod to induce nucleation. Use a seed crystal from a previous successful batch if available. If crystallization fails, column chromatography on silica gel (using a gradient of ethyl acetate in hexane, for example) is a reliable alternative for purification.
-
Experimental Protocols
Protocol 1: Direct Synthesis via Selective Ketalization
This protocol is optimized for selectivity towards the 3,4-mono-ketal.
-
Setup: To a 250 mL oven-dried, round-bottomed flask equipped with a magnetic stir bar, add D-mannitol (10 g, 54.9 mmol) and anhydrous 1,2-dimethoxyethane (100 mL).
-
Reagent Addition: Add 2,2-dimethoxypropane (8.1 mL, 65.9 mmol, 1.2 equiv) to the suspension.
-
Catalysis: Add p-toluenesulfonic acid monohydrate (p-TSA, 0.52 g, 2.7 mmol, 0.05 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress every hour using TLC (e.g., 10% methanol in dichloromethane). The reaction is typically complete in 4-8 hours when the D-mannitol spot has been consumed.
-
Workup:
-
Quench the reaction by adding triethylamine (1.5 mL) to neutralize the p-TSA.
-
Filter the reaction mixture to remove any unreacted solids.
-
Concentrate the filtrate under reduced pressure without heating above 40°C to avoid hydrolysis. [3]6. Purification:
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the solution with saturated sodium bicarbonate (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to obtain pure this compound. The expected melting point is 85-88 °C. [11]
-
Protocol 2: Synthesis via Selective Hydrolysis of Tri-Ketal
This two-step approach can provide higher overall yields if direct synthesis proves difficult.
Step A: Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol [2][5]
-
Setup: In a 500 mL flask, suspend D-mannitol (10 g, 54.9 mmol) in acetone (250 mL).
-
Catalysis: Add a catalytic amount of antimony pentafluoride (approx. 70 mg) or a larger quantity of a less potent catalyst like anhydrous ZnCl₂.
-
Reaction: Reflux the mixture with stirring for 7-10 hours. To drive the reaction, a Soxhlet extractor containing 3A molecular sieves can be placed between the flask and the condenser. [2]4. Workup: Cool the mixture, add a few drops of pyridine to neutralize the catalyst, and concentrate under reduced pressure. Dissolve the residue in chloroform, wash with sodium bicarbonate solution and water, dry over magnesium sulfate, and evaporate the solvent to yield the crude tri-ketal.
Step B: Selective Hydrolysis [5]
-
Setup: Dissolve the crude tri-ketal (20 g) in 300 mL of 60% aqueous acetic acid in a round-bottomed flask.
-
Reaction: Stir the mixture at 45°C. Monitor the reaction by TLC. The hydrolysis is typically complete in 1.5-2 hours.
-
Workup: Reduce the volume under vacuum at 40°C. Pour the concentrated mixture into a saturated sodium bicarbonate solution to neutralize the acetic acid and precipitate the product.
-
Isolation: Collect the solid precipitate by filtration, wash with cold water, and air-dry. Recrystallize from ethyl acetate/hexane as described in Protocol 1.
Summary of Reaction Conditions
The table below summarizes various conditions reported for the synthesis of isopropylidene-protected mannitol derivatives, highlighting the impact of different reagents on reaction outcomes.
| Starting Material | Acetone Source | Catalyst | Solvent | Time (Temp) | Product | Yield | Reference |
| D-mannitol | Acetone | ZnCl₂ | Acetone | 18-19 h (RT) | 1,2:5,6-di-O-isopropylidene | 55% | [3] |
| D-mannitol | 2,2-DMP, SnCl₂ | 1,2-DME | 35 min (Reflux) | 1,2:5,6-di-O-isopropylidene | 54-58% | [3] | |
| D-mannitol | 2-Methoxypropene | p-TSA | DMF | 3-4 h (RT) | 1,2:5,6-di-O-isopropylidene | 92% | [3] |
| α-d-mannopyranoside | 2-Methoxypropene | p-TSA | DMF | 4 h (70°C) | 2,3-O-isopropylidene | 93% | [7] |
| D-mannitol | Acetone | SbF₅ | Acetone | 7 h (Reflux) | 1,2:3,4:5,6-tri-O-isopropylidene | 93.3% | [2] |
| Tri-ketal | Acetic Acid | Water | 1.5 h (45°C) | 3,4-O-isopropylidene | ~74% | [5] |
References
-
Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. PrepChem.com. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
SYNTHESIS OF 1,2:5,6-DIANHYDRO-3,4-O-ISOPROPYLIDENE-L-MANNITOL. Organic Syntheses Procedure. [Link]
-
Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene- L -mannitol. ResearchGate. [Link]
-
3-4-O-isopropylidene-D-mannitol. Rare Sugars. [Link]
-
An Efficient Synthesis of (3R,4R)-O-Isopropylidene-1,6-hexanediol. ResearchGate. [Link]
-
A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. [Link]
-
Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses. [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health (NIH). [Link]
-
1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses Procedure. [Link]
-
Understanding the impact of mannitol on physical stability and aerosolization of spray-dried protein powders for inhalation. National Institutes of Health (NIH). [Link]
-
A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. ResearchGate. [Link]
-
A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 3969-84-4: this compound [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating the Challenges of D-Mannitol Selective Protection
Welcome to the technical support center for D-mannitol chemistry. D-mannitol, a C2-symmetric hexitol, is a valuable chiral building block in the synthesis of a wide range of complex molecules, from natural products to pharmaceuticals.[1] However, its six hydroxyl groups, while offering numerous points for functionalization, present a significant challenge in achieving regioselective protection. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in their experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs): The Fundamentals of D-Mannitol Reactivity
Q1: Why is the selective protection of D-mannitol so critical and challenging?
A1: D-mannitol possesses three pairs of chemically equivalent hydroxyl groups (C1/C6, C2/C5, and C3/C4) due to its C2 symmetry. The primary hydroxyls at C1 and C6 are generally more reactive than the four secondary hydroxyls. However, the subtle differences in the steric and electronic environments of the secondary hydroxyls make their selective functionalization difficult, often leading to mixtures of regioisomers that are challenging to separate. Selective protection is critical to isolate a specific hydroxyl group or a pair of groups for subsequent transformations, which is a cornerstone of using D-mannitol as a chiral precursor for complex targets like (-)-Cleistenolide.[1]
Q2: What are the key factors influencing the regioselectivity of protection reactions on D-mannitol?
A2: Several factors dictate the outcome of a protection reaction:
-
Inherent Reactivity: Primary hydroxyls (C1/C6) are sterically more accessible and thus more reactive towards bulky protecting groups (e.g., silyl ethers) than the secondary hydroxyls (C2/C5, C3/C4).
-
Protecting Group: The choice of protecting group is paramount. Reagents that can form cyclic derivatives, like acetone or benzaldehyde (for acetal/ketal formation), will preferentially react with cis-diols. In the flexible chain of D-mannitol, the 1,2- and 5,6-hydroxyl pairs can readily adopt a conformation suitable for forming five-membered rings.
-
Reaction Conditions: Kinetic vs. thermodynamic control can yield different products. For instance, short reaction times at low temperatures often favor the kinetically preferred product, while longer times or higher temperatures can lead to the more stable thermodynamic product.
-
Use of Templates: Directing groups, such as boronic acids, can be used to temporarily link specific hydroxyls, enhancing the reactivity of the remaining ones towards protection.[2]
Q3: What are the most common classes of protecting groups used for D-mannitol?
A3: The most frequently employed protecting groups for polyols like D-mannitol fall into three main categories. The choice depends on the desired selectivity and the stability required for subsequent reaction steps.
| Protecting Group Class | Example Reagent(s) | Typical Target Hydroxyls | Cleavage Conditions |
| Acetals/Ketals | Acetone, 2,2-Dimethoxypropane, Benzaldehyde | 1,2- and 5,6- positions (forming diacetonide) | Mild acidic hydrolysis (e.g., AcOH, CSA) |
| Silyl Ethers | TBDMSCl, TIPSCl, TBDPSCl | C1 and C6 primary positions (bulky groups) | Fluoride sources (TBAF), acidic conditions |
| Benzyl Ethers | Benzyl bromide (BnBr), Benzyl chloride (BnCl) | C1 and C6 primary positions | Catalytic hydrogenation (e.g., H₂, Pd/C) |
Troubleshooting Guide: Acetal & Ketal Protection
The formation of isopropylidene derivatives (acetonides) is one of the most common strategies for protecting D-mannitol, typically yielding the 1,2:5,6-di-O-isopropylidene-D-mannitol, leaving the C3 and C4 hydroxyls free.
Q4: My reaction is producing a mixture of the desired 1,2:5,6-diacetonide and the 1,2:3,4:5,6-triacetonide. How can I improve selectivity for the di-protected product?
A4: This is a classic issue of overprotection, often driven by reaction conditions that favor the thermodynamic product.
-
Pillar of Causality: The formation of the 1,2:5,6-diacetonide is typically under kinetic control. The terminal diols react faster. Forcing the reaction with excess reagent, prolonged reaction times, or stronger acid catalysts can push the equilibrium towards the formation of the more stable, but often undesired, triacetonide.
-
Troubleshooting Steps:
-
Control Stoichiometry: Reduce the amount of acetone or 2,2-dimethoxypropane. Use approximately 2.2-2.5 equivalents instead of a large excess.
-
Reduce Catalyst Loading: Lower the concentration of your acid catalyst (e.g., sulfuric acid, p-TsOH).
-
Lower Temperature & Time: Run the reaction at room temperature or even 0 °C and monitor carefully by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed and before significant triacetonide formation is observed.
-
Choice of Reagent: Using 2,2-dimethoxypropane with a catalytic amount of acid is often cleaner than using acetone, as the methanol byproduct is less problematic than the water generated when using acetone.
-
dot
Caption: Troubleshooting workflow for improving diacetonide selectivity.
Q5: I'm attempting to deprotect my mannitol acetonide, but the reaction is either incomplete or I'm seeing decomposition of my product. What should I do?
A5: Acetal deprotection requires careful selection of acidic conditions to avoid side reactions, especially if other acid-sensitive groups are present in the molecule.
-
Pillar of Causality: Acetal hydrolysis is an equilibrium process. The presence of water is essential to drive the reaction towards the deprotected diol. If the conditions are too harsh (e.g., strong mineral acids, high heat), you risk side reactions like dehydration or rearrangement of the polyol backbone.
-
Troubleshooting Steps:
-
Use Mildly Acidic Aqueous Systems: The most reliable method is using a mixture of acetic acid and water (e.g., 80% AcOH in H₂O) with gentle heating (40-60 °C). This provides both the acid catalyst and the water needed to drive the equilibrium.
-
Consider Lewis Acids in Wet Solvents: For substrates sensitive to Brønsted acids, Lewis acids can be effective. A catalytic amount of bismuth triflate in a THF/H₂O mixture can cleave acetals under mild conditions.
-
Ensure Water is Present: If you are using a catalytic acid in an organic solvent (like p-TsOH in methanol), ensure a stoichiometric amount of water is present to facilitate hydrolysis. Using anhydrous solvents will prevent deprotection.
-
Monitor Carefully: Follow the reaction by TLC. As soon as the protected starting material is gone, work up the reaction by neutralizing the acid with a mild base like sodium bicarbonate to prevent product degradation.
-
Troubleshooting Guide: Selective Silylation
Protecting the primary C1 and C6 hydroxyls with bulky silyl groups like tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) is a common objective.
Q6: I am trying to achieve 1,6-disilylation of D-mannitol, but my reaction yields a complex mixture containing mono-silylated, di-silylated (at various positions), and tri-silylated products. How can I enhance the 1,6-selectivity?
A6: This is a direct consequence of the competing reactivities of the six hydroxyl groups. While the primary C1/C6 positions are most reactive, the secondary positions can and will react, especially if the reaction is pushed too hard.
-
Pillar of Causality: The steric bulk of the silylating agent (e.g., TBDMSCl) is the primary driver of selectivity for the less hindered primary hydroxyls. However, with a strong base like imidazole or pyridine, the secondary alkoxides can still form and react. A more sophisticated approach is needed to differentiate the terminal positions more effectively.
-
Troubleshooting & Optimization:
-
Use a Directing Group: The use of phenylboronic acid (PBA) is a highly effective strategy.[2] PBA reversibly forms cyclic boronate esters with the C2/C3 and C4/C5 diols. This effectively "blocks" the secondary hydroxyls, leaving the C1 and C6 positions as the primary sites for silylation. The boronate esters can then be cleaved under mild oxidative or hydrolytic conditions.
-
Optimize Base and Solvent: Use a non-nucleophilic, sterically hindered base to deprotonate the hydroxyls. 2,6-lutidine is an excellent choice as it is less likely to participate in side reactions. For the solvent, aprotic polar solvents like DMF or THF are standard.
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to -20 °C) and add the silylating agent slowly. This will favor reaction at the most kinetically accessible sites (C1/C6).
-
dot
Caption: Phenylboronic acid-directed 1,6-disilylation of D-mannitol.
Experimental Protocols
Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Expertise & Rationale: This protocol is optimized for kinetic control to maximize the yield of the desired diacetonide. Using 2,2-dimethoxypropane as the acetone source and a catalytic amount of p-toluenesulfonic acid (p-TsOH) provides a clean and efficient reaction by avoiding the production of water as a byproduct.
-
Materials:
-
D-Mannitol (10.0 g, 54.9 mmol)
-
2,2-Dimethoxypropane (17.2 g, 21.5 mL, 165 mmol, 3.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (104 mg, 0.55 mmol, 0.01 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (50 mL)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
Suspend D-mannitol in anhydrous DMF (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane to the suspension.
-
Add p-TsOH·H₂O to the mixture. The suspension should gradually become a clear, homogeneous solution as the reaction proceeds.
-
Stir the reaction at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane). The starting material (baseline) should be consumed, and a major new spot (Rf ≈ 0.6) corresponding to the diacetonide should appear.
-
Once the reaction is complete, quench by adding triethylamine (~0.5 mL) to neutralize the p-TsOH catalyst.
-
Pour the reaction mixture into a separatory funnel containing saturated aq. NaHCO₃ (100 mL) and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is often a white solid of high purity. If necessary, recrystallize from a mixture of hexane and ethyl acetate to yield pure 1,2:5,6-di-O-isopropylidene-D-mannitol.
-
References
-
Griffith, W. P., & Parkin, B. C. (2007). The Selective Silylation of D-Mannitol Assisted by Phenylboronic Acid and the Solid State and Solution Structures of the Intermediate 1,6-Bis(silyl) Bis(phenylboronates). ResearchGate. [Link]
-
Debost, J. L., Gelas, J., & Horton, D. (1983). Selective preparation of mono- and diacetals of D-mannitol. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Mannitol. PubChem. Retrieved January 15, 2026, from [Link]
Sources
Technical Support Center: Synthesis of 3,4-O-Isopropylidene-D-mannitol
Welcome to the technical support guide for the synthesis of 3,4-O-Isopropylidene-D-mannitol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial protection step. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthesis.
Frequently Asked Questions (FAQs)
Question 1: My reaction yields are consistently low, and TLC analysis shows multiple spots. What are the most likely side products?
Answer: Low yields and multiple products are the most common issues in this synthesis. D-mannitol possesses three pairs of vicinal diols (C1-C2, C3-C4, C5-C6), all capable of forming an isopropylidene ketal. The primary side reactions involve the formation of undesired isomers and over-protected species.
The most probable side products you are observing are:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol: This is often the major byproduct. The terminal 1,2- and 5,6-diols are kinetically favored to react first, leading to this highly common di-protected compound.[1][2]
-
1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol: If reaction conditions are too forcing (e.g., excess acetone/reagent, prolonged reaction time, or highly active catalyst), full protection of all three diol pairs can occur.[3]
-
1,2-O-Isopropylidene-D-mannitol: The kinetic product formed by the protection of one of the terminal diol pairs.[4]
-
Unreacted D-Mannitol: Incomplete reaction due to insufficient reagent, catalyst, or reaction time.
The relative positions of these on a TLC plate will depend on polarity. Generally, the more isopropylidene groups present, the less polar the compound will be, resulting in a higher Rf value.
| Compound | Number of Isopropylidene Groups | Expected Relative Rf |
| D-Mannitol (Starting Material) | 0 | Lowest |
| This compound (Product) | 1 | Intermediate |
| 1,2-O-Isopropylidene-D-mannitol (Side Product) | 1 | Intermediate (close to product) |
| 1,2:5,6-Di-O-isopropylidene-D-mannitol (Side Product) | 2 | High |
| 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol (Side Product) | 3 | Highest |
Question 2: Why is the formation of the 1,2:5,6-di-protected adduct so common, and how can I favor the desired 3,4-mono-adduct?
Answer: This is a classic case of kinetic versus thermodynamic control. The terminal 1,2- and 5,6-diols are sterically less hindered than the internal 3,4-diol. Consequently, they react faster under kinetically controlled conditions, leading to the rapid formation of the 1,2- and 1,2:5,6-protected species.
To favor the formation of the thermodynamically more stable this compound, you must allow the reaction to reach equilibrium. Under acidic conditions, the kinetically formed 1,2- and 5,6-ketals can undergo reversible hydrolysis and reformation. Over time, the equilibrium will shift to favor the most stable isomer, which is often the desired 3,4-adduct.
Strategies to favor the 3,4-mono-adduct:
-
Catalyst Choice: Use a catalyst that facilitates equilibrium. While strong acids like H₂SO₄ or HCl can work, they can also promote unwanted side reactions. A common and effective catalyst is anhydrous zinc chloride (ZnCl₂), which acts as a Lewis acid.[1]
-
Reaction Time & Temperature: Allow sufficient time for the reaction to equilibrate. This may require longer reaction times (e.g., 18-24 hours) at room temperature. Monitoring the reaction by TLC is critical to determine when the product distribution is optimal.
-
Stoichiometry: Carefully control the stoichiometry. Using a large excess of acetone will drive the reaction towards the di- and tri-protected species. Start with a modest excess of your acetal source (e.g., 1.5-2 equivalents of 2,2-dimethoxypropane or a controlled amount of acetone).
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Significant Over-protection (High Rf Spots on TLC)
Causality: The formation of di- and tri-isopropylidene adducts occurs when the reaction conditions are too harsh or prolonged, driving the equilibrium far past the mono-protection stage. This is exacerbated by a large excess of the acetal source or a highly active catalyst system.
Troubleshooting Protocol:
-
Reduce Acetal Source: Decrease the amount of acetone or 2,2-dimethoxypropane. If using acetone, ensure it is the limiting reagent relative to the potential for multiple protections.
-
Moderate the Catalyst: If using a strong Brønsted acid (e.g., p-TsOH, H₂SO₄), reduce its concentration or switch to a milder Lewis acid like ZnCl₂ or SnCl₂.[1]
-
Strict Time Control: Monitor the reaction frequently via TLC (e.g., every 2-4 hours). Quench the reaction as soon as the optimal ratio of product to side products is observed, before significant over-protection occurs.
-
Lower the Temperature: Running the reaction at room temperature or even slightly below can slow the rate of the secondary and tertiary protection steps more than the initial mono-protection, allowing for better control.
Caption: Workflow for diagnosing and resolving over-protection.
Problem 2: Product Loss During Aqueous Workup
Causality: Isopropylidene ketals are protecting groups specifically chosen for their stability to basic conditions but lability towards acid.[5] During workup, quenching with an aqueous acid or not sufficiently neutralizing the acidic catalyst can lead to the hydrolysis of the desired product back to D-mannitol, which is water-soluble and will be lost from the organic extract. This is an equilibrium reaction, and the presence of a large amount of water drives the deprotection.[6]
Troubleshooting Protocol:
-
Neutralize Before Extraction: Before performing an aqueous extraction, carefully neutralize the reaction mixture. A cold, saturated solution of sodium bicarbonate (NaHCO₃) is ideal. Add it slowly until effervescence ceases.
-
Avoid Strong Acids: Do not use acidic solutions (e.g., dilute HCl) to wash the organic layer.
-
Minimize Water Contact: Perform the extraction quickly and avoid letting the layers sit for extended periods.
-
Anhydrous Workup: If possible, consider an anhydrous workup. This can be achieved by filtering the reaction mixture to remove the catalyst (if heterogeneous) or neutralizing with a solid base (like powdered NaHCO₃), followed by filtration and evaporation of the solvent.
-
Temperature Control: Perform the quench and extraction at a low temperature (0-5 °C) to slow the rate of hydrolysis.
Problem 3: Acetal Migration
Causality: Under acidic conditions, the isopropylidene group can migrate between the different diol pairs. The mechanism involves protonation of one of the ketal oxygens, followed by ring-opening to form an oxocarbenium ion intermediate.[7] This intermediate can then be intramolecularly attacked by a different diol pair, leading to the formation of a different constitutional isomer. This scrambling can reduce the selectivity and yield of the desired 3,4-isomer.
Troubleshooting Protocol:
-
Use Milder Catalysts: Lewis acids (e.g., ZnCl₂, CuCl₂) are generally less prone to inducing migration than strong Brønsted acids.[5]
-
Control Temperature: Higher temperatures provide the activation energy needed for ketal migration. Running the reaction at the lowest effective temperature can minimize this side reaction.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions. Water can participate in the hydrolysis and re-formation equilibrium, providing more opportunities for migration to occur. The use of molecular sieves can help maintain dryness.[3]
Caption: Competing pathways of acetal migration and hydrolysis.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to favor the thermodynamically controlled formation of the desired product.
Materials:
-
D-Mannitol (10.0 g, 54.9 mmol)
-
Anhydrous Acetone (250 mL)
-
Anhydrous Zinc Chloride (fused and powdered, 15.0 g, 110 mmol)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (cold)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Eluent for TLC: e.g., Dichloromethane:Methanol (9:1)
Procedure:
-
Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add D-mannitol and anhydrous zinc chloride.
-
Reaction: Add anhydrous acetone to the flask. Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous and requires efficient stirring.
-
Monitoring: Monitor the reaction progress by TLC every 4 hours. To take a sample, withdraw a small aliquot of the suspension, dissolve it in a few drops of methanol, and spot it on the TLC plate. Visualize using a potassium permanganate stain. The reaction is typically complete within 18-24 hours, indicated by the disappearance of the starting material spot and the appearance of a major product spot.
-
Quenching: Once the reaction is deemed complete, cool the flask in an ice bath. Slowly add 100 mL of cold, saturated NaHCO₃ solution to neutralize the catalyst and quench the reaction. Stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product is often a mixture. It can be purified by flash column chromatography on silica gel using a gradient elution (e.g., starting with 100% DCM and gradually increasing the polarity with methanol) or by recrystallization from a suitable solvent system (e.g., toluene or ethyl acetate/hexane). The melting point of the pure product is 85-88 °C.[8][9]
References
- General Acid Catalyzed Acetal Hydrolysis.ElectronicsAndBooks.
- Selective Hydrolysis of Terminal Isopropylidene Ketals: An Overview.TSI Journals.
- Diol Protecting Groups: Acetals.
- 1,4-Dithiothreitol mediated cleavage of the acetal and ketal type of diol protecting groups.Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol.
- Acetal Protecting Group & Mechanism.Total Synthesis.
- Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol.PrepChem.com.
- A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
- 1,2:5,6-di-O-isopropylidene-D-mannitol.PubChem.
- 1,2-O-Isopropylidene-D-mannitol.Synthose.
- 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4.Sigma-Aldrich.
- This compound.Chongqing Chemdad Co., Ltd.
- Hydrates, Hemiacetals, and Acetals.Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. synthose.com [synthose.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 3,4-O-Isopropylidene-D-mannitol
Welcome to the dedicated technical support guide for the purification of 3,4-O-Isopropylidene-D-mannitol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation of this versatile chiral building block. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your synthesis.
Introduction: The Challenge of Selective Protection and Purification
The synthesis of this compound, a key intermediate in the synthesis of various bioactive molecules, involves the selective protection of the central diol of D-mannitol. The reaction mixture, however, is rarely a single product. It is often a cocktail of the desired product, unreacted starting material, and other isopropylidene isomers. The primary challenge lies in the separation of the target molecule from these structurally similar impurities. This guide provides a systematic approach to achieving high purity through robust work-up, recrystallization, and chromatographic techniques.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification of this compound in a practical question-and-answer format.
Question 1: After quenching my reaction, my crude product is a sticky oil that refuses to crystallize. What's happening and how can I fix it?
Answer: This "oiling out" is a common issue when purifying sugar derivatives. It typically indicates the presence of significant impurities that depress the melting point and disrupt the crystal lattice formation of your target compound. The most likely culprits are residual solvents, excess tri-acetonide byproducts, or other isomeric di-acetonides.
Troubleshooting Steps:
-
Initial Solvent Removal: Ensure all volatile solvents from the reaction and work-up (e.g., acetone, diethyl ether, ethyl acetate) are thoroughly removed under reduced pressure. Co-evaporation with a solvent in which your compound has low solubility, such as hexane or toluene, can help azeotropically remove residual polar solvents.
-
Liquid-Liquid Extraction: If not already performed, a robust aqueous work-up is crucial. Dissolve the crude oil in a suitable organic solvent like ethyl acetate or chloroform. Wash with saturated sodium bicarbonate solution to neutralize any remaining acid catalyst, followed by a brine wash to remove bulk water. Dry the organic layer thoroughly over anhydrous magnesium sulfate or sodium sulfate.[1]
-
Solvent Trituration: This is often the most effective method to induce crystallization from an oil.
-
Add a small amount of a non-polar solvent in which your desired product has poor solubility, but the oily impurities are more soluble (e.g., cold hexane, diethyl ether, or a mixture of ethyl acetate/hexane).
-
Stir the mixture vigorously with a spatula, scratching the side of the flask to create nucleation sites.
-
Over time, the desired this compound should precipitate as a white solid. The process can be expedited by cooling the mixture in an ice bath.
-
-
Consider a "Seed" Crystal: If you have a small amount of pure, crystalline material from a previous batch, adding a single seed crystal to the oil/trituration solvent mixture can initiate crystallization.
Question 2: My TLC analysis of the crude product shows multiple spots. How can I identify the main impurities and select the right purification strategy?
Answer: A multi-spot TLC is expected. The primary impurities are typically unreacted D-mannitol, the fully protected 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol, and other di-O-isopropylidene isomers (e.g., 1,2:5,6-di-O-isopropylidene-D-mannitol).
TLC Analysis and Interpretation:
A typical TLC plate (e.g., silica gel with a mobile phase of 5-10% methanol in dichloromethane or 50% ethyl acetate in hexane) will show the following, from top to bottom (highest Rf to lowest Rf):
| Compound | Expected Relative Rf Value | Rationale |
| 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol | High | Most non-polar due to the full protection of hydroxyl groups. |
| This compound (Product) | Intermediate | Less polar than D-mannitol, but more polar than the tri-protected and other di-protected isomers. |
| 1,2:5,6-di-O-isopropylidene-D-mannitol | Intermediate (close to product) | Similar polarity to the desired product, often the most challenging impurity to separate.[2][3] |
| D-mannitol (Starting Material) | Low (often at the baseline) | Highly polar due to the presence of six free hydroxyl groups. |
Purification Strategy Based on TLC:
-
High concentration of tri-acetonide: A pre-purification step of washing the crude solid with cold hexane can effectively remove this less polar impurity.[2]
-
Significant amount of D-mannitol: D-mannitol is insoluble in many organic solvents. Dissolving the crude mixture in a solvent like ethyl acetate and filtering will remove the insoluble starting material.
-
Presence of the 1,2:5,6-isomer: This is where careful recrystallization or column chromatography is necessary.
Question 3: I'm attempting recrystallization, but my yield is very low. What solvent system and conditions should I use for this compound?
Answer: Low yield during recrystallization is often due to using a solvent in which the product is too soluble, or using too large a volume of solvent. While a specific, optimized solvent system for this compound is not extensively reported, we can extrapolate from closely related compounds and general principles. The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Recommended Recrystallization Protocol:
-
Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and with gentle heating. Good starting points include:
-
Step-by-Step Recrystallization (Example with Ethyl Acetate/Hexane):
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess.
-
Once dissolved, remove the flask from the heat source.
-
Slowly add hexane (the anti-solvent) dropwise with stirring until the solution becomes faintly cloudy (the point of saturation).
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals and excluding impurities.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least an hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum.
-
Pro-Tip: Avoid excessive heating during the work-up and purification, as this can lead to the hydrolysis of the isopropylidene group, regenerating D-mannitol and reducing your yield.[2]
Question 4: Recrystallization is not giving me the desired purity. How do I perform a column chromatography purification?
Answer: Column chromatography is a powerful technique for separating closely related isomers when recrystallization fails. For this compound, a normal-phase silica gel chromatography is effective.
Experimental Protocol for Column Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of hexane and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 70:30 hexane:ethyl acetate) and gradually increase the polarity. The optimal eluent system should be determined by TLC first, aiming for an Rf of ~0.3 for the desired product.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a solvent in which it is highly soluble (e.g., methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column.
-
-
Elution and Fraction Collection: Begin elution with the mobile phase, collecting fractions and monitoring them by TLC. The less polar tri-acetonide will elute first, followed by the di-acetonide isomers, and finally, the more polar impurities.
-
Visualization: The spots on the TLC plate can be visualized using a p-anisaldehyde or potassium permanganate stain, followed by gentle heating.
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Final Product Characterization
To confirm the identity and purity of your final product, the following analytical data should be obtained and compared to literature values.
| Parameter | Expected Value | Source(s) |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 85-88 °C | [6] |
| Optical Rotation | [α]²⁸/D +29° (c = 3 in H₂O) | [6] |
| ¹H NMR | Consistent with the structure of this compound | ChemicalBook[7] |
A depressed and broad melting point range is a strong indicator of residual impurities.
References
-
Silva, F. O., et al. (2007). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society. Available at: [Link]
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. PrepChem Website. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem Database. Available at: [Link]
-
Tall, G., et al. (1971). GLC and TLC analysis of isopropylidene derivatives of isomeric polyhydroxy acids derived from positional and geometrical isomers of unsaturated fatty acids. PubMed. Available at: [Link]
-
Chem-Impex. (n.d.). This compound. Chem-Impex Website. Available at: [Link]
-
Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses Website. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Available at: [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals-an-overview. TSI Journals. Available at: [Link]
-
Northwestern Scholars. (n.d.). Conformational studies on 1,3-dioxepans. Part I. 1,3:2,5:4,6-tri-O-methylene-D-mannitol and some related compounds. Northwestern Scholars. Available at: [Link]
-
ResearchGate. (n.d.). Separation and detection of sugars and alditols on thin layer chromatograms. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Improved preparation of di-O-isopropylidene-1, 2;5, 6-D-mannitol. ResearchGate. Available at: [Link]
-
ResearchGate. (2016). How to separate Mannitol and Sorbitol by TLC?. ResearchGate. Available at: [Link]
-
GL Sciences. (n.d.). D-Mannitol Analysis Under USP Method. GL Sciences Website. Available at: [Link]
-
MDPI. (n.d.). Development of a Pure Certified Reference Material of D-Mannitol. MDPI Website. Available at: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. CAS 3969-84-4: this compound [cymitquimica.com]
- 6. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]
- 7. This compound(3969-84-4) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting the Deprotection of Isopropylidene Ketals in Carbohydrates
Introduction
Isopropylidene ketals, or acetonides, are among the most common protecting groups for 1,2- and 1,3-diols in carbohydrate chemistry, valued for their ease of installation and stability under neutral and basic conditions.[1][2] However, their acid-labile nature, while crucial for their removal, can also be a source of significant challenges during the deprotection step.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the deprotection of isopropylidene ketals in carbohydrate synthesis. We will delve into the causality behind common experimental issues and offer field-proven solutions to overcome them.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction is sluggish and incomplete. What are the likely causes and how can I fix it?
A1: Incomplete or slow deprotection is a frequent issue.[2] The primary culprits are often related to the reaction conditions being too mild or inappropriate for the specific substrate.
-
Insufficient Acid Strength: The pKa of the acidic catalyst is critical. If you are using a very mild acid like aqueous acetic acid and the reaction is not proceeding, consider switching to a stronger acid.[2] For instance, a dilute solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol can be more effective.[1] Alternatively, resin-based acids like Dowex-H+ offer the advantage of easy removal by filtration.[1][3]
-
Inadequate Water Content: Acid-catalyzed deprotection is a hydrolysis reaction, meaning water is a key reagent.[4] If you are running the reaction in an anhydrous organic solvent, the lack of water may be the limiting factor. The use of aqueous solvent systems (e.g., 80% acetic acid in water) or adding a controlled amount of water to an organic solvent system is often necessary.[1]
-
Poor Solubility: If your carbohydrate substrate is not fully dissolved in the reaction medium, the reaction will be slow and inefficient. Ensure you are using a solvent system in which your starting material is fully soluble. Common solvent systems include mixtures of water with methanol, tetrahydrofuran (THF), or 1,2-dimethoxyethane (DME).[5]
-
Steric Hindrance: Terminal isopropylidene groups are generally less sterically hindered and thus more labile to acid than internal ones.[1] If you are trying to remove a more hindered internal ketal, you may need more forcing conditions, such as increased temperature or a stronger acid.
Q2: I am observing significant decomposition of my carbohydrate. How can I mitigate this?
A2: Carbohydrates, especially those with sensitive functionalities like 2-deoxyglycosides, can be prone to degradation under acidic conditions.[5]
-
Acid Sensitivity: The glycosidic bond itself is an acetal and can be cleaved under strongly acidic conditions, leading to the decomposition of your sugar.[6] If you suspect this is happening, switch to a milder deprotection method. A mixture of acetic acid, water, and DME has been shown to be effective for deprotecting acid-sensitive 2-deoxyglycosides.[5]
-
Reaction Temperature: Elevated temperatures can accelerate decomposition. Whenever possible, run the deprotection at room temperature or even 0 °C. If the reaction is too slow at lower temperatures, a gradual increase in temperature while carefully monitoring the reaction by Thin Layer Chromatography (TLC) is advisable.
-
Choice of Acid: Some acids are more prone to causing side reactions than others. For highly sensitive substrates, consider using a solid-supported acid catalyst like H-Beta zeolite or montmorillonite K-10, which can offer milder conditions and easier workup.[7][8]
Q3: I am trying to selectively deprotect a terminal isopropylidene ketal in the presence of an internal one, but I am getting a mixture of products. How can I improve selectivity?
A3: Achieving regioselective deprotection is a common goal in multi-step carbohydrate synthesis.[1] The higher reactivity of the less sterically hindered terminal ketal is the basis for this selectivity.[1]
-
Fine-Tuning Reaction Conditions: Strict control over reaction parameters is crucial for high regioselectivity.[1] Use a milder acid and carefully monitor the reaction time. Stopping the reaction as soon as the starting material is consumed can prevent over-reaction and the deprotection of the internal ketal.
-
Lewis Acids: Lewis acids can offer better selectivity compared to Brønsted acids in some cases.[1] Reagents like iron(III) chloride (FeCl₃) on silica gel, copper(II) chloride (CuCl₂), cobalt(II) chloride (CoCl₂), or indium(III) chloride (InCl₃) have been successfully used for the selective hydrolysis of terminal isopropylidene ketals.[1][9]
-
Iodine in Methanol: A solution of 0.5-1% iodine in methanol at room temperature can be a very mild and effective reagent for the selective deprotection of terminal acetonides.[1]
Troubleshooting Workflow
Here is a logical workflow to help you troubleshoot common issues during the deprotection of isopropylidene ketals.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3:4,5-di-O-isopropylidene-D-mannitol
Welcome to the technical support center for the synthesis of di-O-isopropylidene-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a specific focus on controlling and avoiding the formation of undesired isomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the regioselective synthesis of the desired 2,3:4,5-isomer.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.
Problem 1: My reaction is producing a mixture of isomers, primarily the 1,2:5,6-di-O-isopropylidene-D-mannitol. How can I increase the yield of the 2,3:4,5-isomer?
Answer:
The formation of different di-O-isopropylidene-D-mannitol isomers is governed by a classic principle in organic chemistry: kinetic versus thermodynamic control.[1][2][3][4][5]
-
Kinetic Product (1,2:5,6-isomer): This isomer forms faster because the primary hydroxyl groups at the C1 and C6 positions of D-mannitol are more sterically accessible and reactive. Reactions carried out at lower temperatures for shorter durations tend to favor this product.[4]
-
Thermodynamic Product (2,3:4,5-isomer): This isomer is the more stable product. Its formation requires higher energy input (higher temperature) and longer reaction times to allow the initial kinetic products to revert to the starting materials and re-form as the more stable thermodynamic product.[1][2]
To favor the 2,3:4,5-isomer, you need to shift the reaction conditions towards thermodynamic control.
Solutions:
-
Increase Reaction Temperature: Running the reaction at a higher temperature provides the necessary energy to overcome the activation barrier for the formation of the more stable internal acetal. It also facilitates the equilibrium between the different isomers.
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer period enables the system to reach thermodynamic equilibrium, thus favoring the most stable isomer.
-
Choice of Acetalizing Agent and Catalyst: The combination of 2,2-dimethoxypropane as the acetalizing agent and a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) in a solvent like N,N-dimethylformamide (DMF) is often effective.[6] This system allows for the necessary equilibration.
-
Water Removal: Ensure anhydrous conditions, as the presence of water can hydrolyze the acetals and complicate the equilibrium.
Problem 2: The reaction is very slow, and a significant amount of starting D-mannitol remains even after extended reaction times.
Answer:
Low reaction rates can be attributed to several factors, including insufficient catalyst activity, poor solubility of D-mannitol, and inadequate reaction conditions.
Solutions:
-
Catalyst Choice and Concentration: Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as p-toluenesulfonic acid (p-TsOH) are commonly used.[6][7] Ensure the catalyst is fresh and used in an appropriate concentration. For particularly stubborn reactions, a stronger acid catalyst might be necessary, but this must be balanced against the risk of side reactions.
-
Solvent System: D-mannitol has limited solubility in many organic solvents. Using a solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can significantly improve the solubility of the starting material and facilitate the reaction.[8]
-
Acetalizing Agent: While acetone can be used, dehydrating agents like 2,2-dimethoxypropane or 2-methoxypropene are often more effective as they drive the reaction forward by consuming the water produced.[6][8]
-
Mechanical Agitation: Vigorous stirring is crucial to ensure good mixing, especially when dealing with heterogeneous reaction mixtures.
Problem 3: I am observing the formation of the tri-O-isopropylidene-D-mannitol as a significant byproduct. How can this be minimized?
Answer:
The formation of the triacetonide is typically a result of overly forcing reaction conditions.[8]
Solutions:
-
Stoichiometry of the Acetalizing Agent: Carefully control the stoichiometry of the acetalizing agent. Using a large excess can drive the reaction towards the formation of the tri-protected species. Start with a moderate excess and optimize from there.
-
Reaction Time and Temperature: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).[9] Stop the reaction once the desired di-acetal is the major product and before significant amounts of the tri-acetal are formed. Lowering the reaction temperature can also help to reduce the rate of the third acetalization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the formation of di-O-isopropylidene-D-mannitol isomers?
A1: The reaction proceeds via the acid-catalyzed formation of a cyclic acetal (a dioxolane ring) between two adjacent hydroxyl groups of D-mannitol and a ketone or ketone equivalent. The regioselectivity is determined by the relative stability of the resulting rings and the accessibility of the hydroxyl groups. The formation of the terminal 1,2- and 5,6-acetals is kinetically favored due to the higher reactivity of the primary hydroxyls. However, the internally formed 2,3- and 4,5-acetals lead to the thermodynamically more stable product.
dot digraph "Mannitol Acetalization Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: Kinetic vs. Thermodynamic pathways in mannitol acetalization.
Q2: Why is the 2,3:4,5-isomer considered the thermodynamic product?
A2: The stability of the different isomers is influenced by factors such as ring strain and non-bonded interactions. In the case of di-O-isopropylidene-D-mannitol, the conformation adopted by the 2,3:4,5-isomer is believed to have lower overall steric strain compared to the 1,2:5,6-isomer, making it the more thermodynamically stable product.
Q3: What analytical techniques are best for differentiating and quantifying the isomers?
A3: A combination of chromatographic and spectroscopic methods is ideal for analyzing the product mixture.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction and getting a qualitative idea of the product distribution.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of the isomers and allows for their identification based on their mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used to determine the ratio of the different isomers in the product mixture by integrating the characteristic signals for each isomer.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for both analytical and preparative separation of the isomers.[10][11]
Q4: Can chiral catalysts be used to influence the regioselectivity of this reaction?
A4: Yes, recent research has shown that chiral catalysts, such as chiral phosphoric acids, can be employed to achieve high regioselectivity in the acetalization of diols in carbohydrates.[12][13][14] This approach, often referred to as catalyst-controlled regioselective acetalization, can provide a high degree of control over which hydroxyl groups react, potentially offering a more direct route to a specific isomer under milder conditions.[13][14]
dot digraph "Experimental_Workflow" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Caption: General experimental workflow for di-O-isopropylidene-D-mannitol synthesis.
Experimental Protocols
Optimized Protocol for the Synthesis of 2,3:4,5-di-O-isopropylidene-D-mannitol (Thermodynamic Control)
This protocol is designed to favor the formation of the thermodynamically more stable 2,3:4,5-isomer.
Materials:
-
D-Mannitol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of D-mannitol in anhydrous DMF, add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 70-80 °C) and stir for an extended period (e.g., 16-24 hours), monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure 2,3:4,5-di-O-isopropylidene-D-mannitol.
| Parameter | Condition for Kinetic Product (1,2:5,6-) | Condition for Thermodynamic Product (2,3:4,5-) |
| Temperature | Room Temperature or below | Elevated (e.g., 70-80 °C) |
| Reaction Time | Short (e.g., 2-4 hours) | Long (e.g., 16-24 hours) |
| Catalyst | Typically a Lewis Acid (e.g., ZnCl₂) | Brønsted Acid (e.g., p-TsOH) |
| Acetalizing Agent | Acetone with a dehydrating agent | 2,2-Dimethoxypropane or 2-Methoxypropene |
References
-
Hydrolytic degradation of D-mannitol-based polyurethanes. UPCommons. Available at: [Link]
-
A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. Available at: [Link]
-
Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Available at: [Link]
-
Regioselective reductive cleavage of bis-benzylidene acetal: stereoselective synthesis of anticancer agent OGT2378 and glycosidase inhibitor 1,4-dideoxy-1,4-imino-l-xylitol. PubMed. Available at: [Link]
-
Phase transfer catalyzed synthesis of 1, 2-diacylglycerol with D-mannitol as starting material. ResearchGate. Available at: [Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. Available at: [Link]
-
Regioselective Cleavage of D-Mannitol Acetal. Scribd. Available at: [Link]
-
An improved, simplified synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol. Semantic Scholar. Available at: [Link]
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. ResearchGate. Available at: [Link]
-
Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwidejournals.com. Available at: [Link]
-
Reaction of some sulfonic esters of D-mannitol with methoxide; synthesis of 2,3:4,5-dianhydro-D-iditol. Semantic Scholar. Available at: [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. Available at: [Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PubMed Central. Available at: [Link]
-
Thermodynamic versus kinetic reaction control. chemeurope.com. Available at: [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. Available at: [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]
-
Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health. Available at: [Link]
-
Selective preparation of mono- and diacetals of D-mannitol. ACS Publications. Available at: [Link]
-
1,2:5,6-di-O-isopropylidene-D-mannitol. PubChem. Available at: [Link]
-
Method of Analysis for Mannitol. Pharmaguideline. Available at: [Link]
-
Characteristics and analytical methods of Mannitol: An update. ResearchGate. Available at: [Link]
-
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. ChemRxiv. Available at: [Link]
-
3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol: a study of multiple weak hydrogen bonds in the solid state. PubMed Central. Available at: [Link]
-
An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo. PubMed. Available at: [Link]
-
What is the chemical method to determine mannitol? ResearchGate. Available at: [Link]
-
1,2-5,6-Di-O-isopropylidene-D-mannitol. Georganics. Available at: [Link]
-
D-Mannitol Analysis Under USP Method. GL Sciences. Available at: [Link]
-
Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. ACS Publications. Available at: [Link]
-
A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. MDPI. Available at: [Link]
-
Structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol. ResearchGate. Available at: [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. Thermodynamic_versus_kinetic_reaction_control [chemeurope.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. researchgate.net [researchgate.net]
- 10. An analytical method for the quantitation of mannitol and disaccharides in serum: a potentially useful technique in measuring small intestinal permeability in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glsciences.com [glsciences.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4-O-Isopropylidene-D-mannitol
Welcome to the technical support resource for the synthesis and optimization of 3,4-O-Isopropylidene-D-mannitol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve consistent and high-yield results.
Introduction: The Chemistry of Selective Protection
The synthesis of this compound is a classic example of selective functionalization, a critical technique in carbohydrate chemistry and the synthesis of chiral building blocks. D-mannitol, a C2-symmetric polyol, possesses three pairs of vicinal diols (C1-C2, C3-C4, C5-C6). The goal is to selectively protect the central C3-C4 diol with an isopropylidene group (an acetonide), leaving the terminal diols free for further modification.
The reaction is an acid-catalyzed acetalization, typically involving the reaction of D-mannitol with an acetone source, such as acetone itself or a more efficient water scavenger like 2,2-dimethoxypropane (DMP).[1][2] The entire process is governed by a series of equilibria.[3][4] Understanding and controlling these equilibria is the key to maximizing the yield of the desired mono-acetonide and minimizing the formation of di- and tri-protected byproducts.
This guide will address the most common issues in a practical question-and-answer format, explaining the underlying chemical principles and providing actionable solutions.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: My reaction yield is very low, or I've recovered mostly unreacted D-mannitol. What went wrong?
This is the most common issue and can stem from several factors related to reagents, catalysts, and reaction equilibrium.
Potential Cause 1: Inactive Catalyst or Insufficient Catalysis The formation of the acetal requires an acid catalyst to protonate the carbonyl group of the acetone source, making it susceptible to nucleophilic attack by the diol's hydroxyl groups.[5][6]
-
Troubleshooting Steps:
-
Catalyst Choice: Common catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂) or stannous chloride (SnCl₂).[2][7] Ensure you are using a suitable catalyst for your chosen solvent system.
-
Catalyst Hydration: Many acid catalysts are hygroscopic. Anhydrous conditions are crucial. If your catalyst has been exposed to air, its activity may be compromised. Consider using a freshly opened bottle or drying the catalyst before use.
-
Catalyst Loading: Catalytic amounts are sufficient, but too little will result in a sluggish or incomplete reaction. Typical loadings range from 0.1 to 5 mol%. If the reaction is slow, a small, incremental addition of the catalyst may help.
-
Potential Cause 2: Presence of Water Acetal formation is a reversible reaction that produces water as a byproduct.[4] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (D-mannitol and acetone), preventing product formation.
-
Troubleshooting Steps:
-
Dry Reagents: Use anhydrous acetone and ensure your D-mannitol is thoroughly dry. Drying D-mannitol in a vacuum oven before use is good practice.
-
Use a Water Scavenger: The most effective way to drive the reaction forward is to remove water as it forms. Using 2,2-dimethoxypropane (DMP) or 2-methoxypropene is highly recommended.[8][9] These reagents react with the water byproduct to form acetone and methanol/t-butanol, effectively and irreversibly removing water from the system.
-
Physical Water Removal: If using acetone as the reagent, employing a Dean-Stark trap or adding molecular sieves (3Å or 4Å) to the reaction can help remove water.[4][10]
-
Workflow: Troubleshooting Low Yield This diagram outlines a decision-making process for diagnosing low-yield reactions.
Caption: Troubleshooting workflow for low reaction yield.
FAQ 2: My TLC shows multiple spots. How do I favor the formation of the 3,4-mono-acetonide?
The formation of multiple products, namely the 1,2:5,6-di-O-isopropylidene and the 1,2:3,4:5,6-tri-O-isopropylidene derivatives, is a common challenge due to the multiple diols on D-mannitol.
Understanding the Selectivity The formation of different acetonides is a complex interplay of kinetics and thermodynamics.
-
Kinetic Product: The terminal 1,2- and 5,6-diols are generally more sterically accessible and react faster, leading to the formation of 1,2:5,6-di-O-isopropylidene-D-mannitol as the kinetic product.[7]
-
Thermodynamic Product: The desired this compound is often considered the more thermodynamically stable mono-acetonide. However, under forcing conditions, the fully protected tri-acetonide can become the major product.
Strategy 1: Controlled Partial Protection This approach aims to directly synthesize the 3,4-mono-acetonide by carefully controlling reaction conditions.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of your acetone source (e.g., DMP). Using a large excess will favor the formation of di- and tri-acetonides.
-
Temperature and Time: Run the reaction at room temperature or slightly below. Lower temperatures can enhance selectivity. Monitor the reaction closely by TLC; prolonged reaction times will lead to over-protection.
-
Solvent Choice: Solvents like acetone or a mixture of acetone and a non-polar co-solvent can influence selectivity.
-
Strategy 2: Overprotection Followed by Selective Hydrolysis A robust and often higher-yielding method involves first forming the 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol and then selectively hydrolyzing it. The terminal acetonide groups are more susceptible to acid-catalyzed hydrolysis than the central 3,4-acetonide.[11][12]
-
Protocol Outline:
-
Overprotection: React D-mannitol with a large excess of acetone/DMP and a strong acid catalyst under reflux to form the tri-acetonide.[10]
-
Selective Hydrolysis: Isolate the crude tri-acetonide and treat it with a dilute acid in a controlled manner (e.g., 60% aqueous acetic acid at ~45°C).[11] The progress of the hydrolysis must be carefully monitored by TLC to stop the reaction once the desired 3,4-mono-acetonide is the major product.
-
Product Formation Pathway
Caption: Potential products in D-mannitol acetalization.
FAQ 3: My product is a sticky oil and won't crystallize. How can I purify it?
The pure this compound is a white crystalline solid (m.p. 85-88 °C).[13] An oily or syrupy consistency indicates the presence of impurities.
Potential Cause 1: Presence of Byproducts The di- and tri-acetonide byproducts are often oils or low-melting solids that can act as crystallization inhibitors.
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating the different acetonides. Use a silica gel column with a gradient elution system, typically starting with a less polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. The less polar tri-acetonide will elute first, followed by the di-acetonide, and finally the more polar mono-acetonide.
-
Recrystallization: If the product is mostly pure, recrystallization can be effective. A common solvent system is ethyl acetate/hexane. Dissolve the crude product in a minimum amount of hot ethyl acetate and then add hexane until turbidity appears. Allow it to cool slowly to induce crystallization.
-
Potential Cause 2: Residual Solvents or Reagents Trapped solvent (e.g., acetone, DMF) or residual DMP can prevent crystallization.
-
Troubleshooting Steps:
-
High Vacuum: After the workup, place the crude product under a high vacuum for several hours to remove any volatile residues. Gentle heating (e.g., 40°C) can aid this process, but be cautious not to melt the product.
-
Azeotropic Removal: Dissolving the crude oil in a solvent like toluene and then removing it on a rotary evaporator can help azeotropically remove residual water or other impurities. Repeat this process 2-3 times.
-
Standard Experimental Protocol (Selective Hydrolysis Method)
This protocol is based on the robust method of overprotection followed by selective deprotection, which often provides more consistent results.[11]
Part A: Synthesis of 1,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol
-
Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents: To the flask, add D-mannitol (1 eq.), anhydrous acetone (10-15 volumes), and 2,2-dimethoxypropane (5-6 eq.).
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq.).
-
Reaction: Stir the mixture and heat to reflux. The solid D-mannitol should dissolve as the reaction proceeds. Monitor by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until all starting material is consumed and a single, less polar spot for the tri-acetonide is observed.
-
Workup: Cool the reaction to room temperature. Quench the catalyst by adding a few drops of triethylamine or a small amount of solid sodium bicarbonate. Stir for 15 minutes.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude tri-acetonide, which can be used directly in the next step.
Part B: Selective Hydrolysis to this compound
-
Setup: In a round-bottom flask, dissolve the crude tri-acetonide from Part A in 60% aqueous acetic acid.
-
Reaction: Stir the solution at a controlled temperature of 40-45°C.[11]
-
Monitoring: This step is critical. Monitor the reaction progress every 15-20 minutes by TLC (e.g., 100% Ethyl Acetate). You will see the tri-acetonide spot gradually convert to the di- and then the desired mono-acetonide spot. The goal is to maximize the intensity of the mono-acetonide spot before significant amounts of free mannitol appear.
-
Quenching: Once the optimal point is reached, immediately cool the reaction in an ice bath and neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization as described in FAQ 3.
Summary of Key Reaction Parameters
| Parameter | Part A (Overprotection) | Part B (Selective Hydrolysis) | Rationale |
| Acetone Source | Large excess of Acetone & DMP | N/A | Drives equilibrium to the fully protected product. |
| Catalyst | p-TsOH, H₂SO₄ | Acetic Acid | Strong acid for full protection; weaker acid for controlled hydrolysis. |
| Temperature | Reflux (~56°C) | 40-45°C | Higher temp for faster reaction; controlled temp for selectivity. |
| Reaction Time | 2-6 hours (monitor by TLC) | 1-3 hours (CRITICAL monitoring) | Reaction completion vs. selective conversion. |
| Key Control | Anhydrous conditions | Precise time and temp control | Prevents reversal of acetalization; prevents over-hydrolysis. |
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.486 (2004); Vol. 77, p.173 (2000). Link
-
Sharma, G. V. M., & Reddy, V. G. (2006). Zeolite catalyzed selective deprotection of di- and tri-O-isopropylidene sugar acetals. Tetrahedron Letters, 47(31), 5569-5571. Link
-
The Organic Chemistry Tutor. (2021). Acetals Formation and Hydrolysis. Link
-
Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Link
-
Ariza, X., Costa, A. M., Faja, M., Pineda, O., & Vilarrasa, J. (2000). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters, 2(17), 2671–2673. Link
-
PrepChem. (2017). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Link
-
Karame, I., Alame, M., Kanj, A., & Christ, L. (2011). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. Comptes Rendus Chimie, 14(5), 525-529. Link
-
Organic Syntheses Procedure, Coll. Vol. 9, p.479 (1998); Vol. 72, p.6 (1995). Link
-
Chemistry LibreTexts. (2020). 14.3: Acetal Formation. Link
-
Karame, I., et al. (2011). Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. ResearchGate. Link
-
BenchChem. (2025). How to Avoid Overoxidation in Diol Synthesis. Link
-
Wang, C. C., et al. (2010). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 15(1), 439-453. Link
-
Royal Society of Chemistry. (2023). Recent progress in selective functionalization of diols via organocatalysis. Link
-
BenchChem. (2025). Application Notes and Protocols: Utilizing D-Mannitol as a Chiral Pool for the Enantioselective Synthesis of (-)-Cleistenolide. Link
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Link
-
Sigma-Aldrich. (n.d.). This compound 97. Link
-
The Organic Chemistry Tutor. (2024). Acetal Formation Mechanism Step-by-Step Explanation. YouTube. Link
-
Chemdad. (n.d.). This compound. Link
-
da Silva, J. F. M., et al. (2001). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. Link
-
ResearchGate. (n.d.). Synthesis of 1,2:5,6-Dianhydro-3,4-O-isopropylidene- L -mannitol. Link
-
J&K Scientific. (n.d.). This compound, 96%. Link
-
ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Link
-
PubChem. (n.d.). This compound. Link
-
MedChemExpress. (n.d.). This compound. Link
-
Bernardi, L., et al. (2014). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes. Molecules, 19(6), 8449-8461. Link
-
ChemicalBook. (n.d.). This compound. Link
-
Organic Syntheses Procedure, Coll. Vol. 9, p.358 (1998); Vol. 70, p.228 (1992). Link
Sources
- 1. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
stability of 3,4-O-Isopropylidene-D-mannitol under different reaction conditions
Welcome to the technical support center for 3,4-O-Isopropylidene-D-mannitol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile intermediate. Here, you will find answers to frequently asked questions and solutions to common challenges, grounded in established chemical principles.
Introduction to this compound
This compound is a key chiral building block in organic synthesis, prized for its role as a protected form of D-mannitol.[1] The central feature of this molecule is the isopropylidene group, which functions as an acetal to protect the C3 and C4 hydroxyl groups.[1] Understanding the stability of this acetal linkage is paramount to its successful application in multi-step syntheses. This guide will explore the stability of this compound under various reaction conditions and provide practical advice for its handling and use.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Unexpected Deprotection or Low Yields in Acidic Media
Question: I am performing a reaction under acidic conditions and observing significant loss of my this compound starting material. What is causing this instability?
Answer:
The isopropylidene group in this compound is an acetal, which is inherently sensitive to acidic conditions.[2] In the presence of an acid catalyst, acetals undergo hydrolysis to regenerate the parent carbonyl (in this case, acetone) and diol (the C3 and C4 hydroxyls of D-mannitol).[3][4] This reaction is reversible, and in the presence of excess water, the equilibrium is driven towards the deprotected D-mannitol.[3]
Causality: The acid-catalyzed hydrolysis of acetals proceeds via protonation of one of the acetal oxygens, converting it into a good leaving group (an alcohol).[4] The subsequent departure of the alcohol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by water, and after a final deprotonation step, the diol is regenerated.[4]
Troubleshooting & Recommendations:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions. If an acid is required, opt for weaker acids or buffer the reaction medium to a less acidic pH.
-
Anhydrous Conditions: The presence of water will drive the hydrolysis of the acetal. Ensure all solvents and reagents are rigorously dried before use.
-
Lewis Acids: In some cases, Lewis acids can be used as milder alternatives to Brønsted acids for promoting reactions without causing significant deprotection.[5]
-
Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If possible, run your reaction at a lower temperature.
-
Alternative Protecting Groups: If acidic conditions are unavoidable, consider using a more acid-stable protecting group for the diol functionality.
Issue 2: Stability in the Presence of Bases and Nucleophiles
Question: Can I use strong bases like sodium hydride or organometallic reagents in the presence of the 3,4-O-isopropylidene group?
Answer:
Yes, the 3,4-O-isopropylidene group is generally very stable under neutral to strongly basic conditions.[6][7] The acetal linkage is not susceptible to cleavage by bases or common nucleophiles such as Grignard reagents, organolithiums, or hydrides (e.g., LiAlH4, NaBH4).[8][9] This stability is a key advantage of using acetals as protecting groups in organic synthesis.[8]
Causality: The carbon-oxygen bonds of the acetal are ether-like and lack the electrophilic character of a carbonyl group.[10] Nucleophiles and bases do not have a reactive site to attack on the acetal functionality, rendering it inert to these reagents.
Practical Applications:
This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected diol. For example, you can safely perform:
-
Alkylation or acylation of the free hydroxyl groups.
-
Oxidation or reduction of other functional groups.
-
Formation of organometallic intermediates.
Issue 3: Thermal Stability and Decomposition
Question: At what temperature does this compound begin to decompose? Are there any special considerations for reactions at elevated temperatures?
Answer:
The thermal decomposition of D-mannitol has been studied, with decomposition reported to begin at temperatures ranging from 235 °C to over 300 °C.[12] It is reasonable to expect that this compound will have a lower decomposition temperature than D-mannitol due to the presence of the less stable isopropylidene group. The thermal decomposition of carbohydrates, in general, is a complex process involving dehydration, condensation, and fragmentation reactions.[13][14]
Troubleshooting & Recommendations:
-
Avoid Prolonged Heating: Even below the decomposition temperature, prolonged heating, especially in the presence of trace impurities, can lead to gradual degradation.
-
Inert Atmosphere: For reactions conducted at high temperatures, it is advisable to use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.
-
Monitor for Discoloration: Browning or darkening of the reaction mixture upon heating can be an indicator of thermal decomposition.
-
Purification of High-Boiling Products: If your desired product has a high boiling point, distillation under reduced pressure is recommended to minimize thermal stress on the molecule.
Issue 4: Storage and Handling
Question: What are the recommended storage conditions for this compound to ensure its long-term stability?
Answer:
To maintain the integrity of this compound, proper storage is crucial. The recommended storage condition is in a tightly sealed container in a dry environment, often at refrigerated temperatures (2-8 °C).[11]
Causality:
-
Moisture Sensitivity: As discussed, the isopropylidene group is susceptible to acid-catalyzed hydrolysis. In the presence of moisture, trace acidic impurities on the surface of the container or in the atmosphere can be sufficient to cause slow degradation over time.
-
Temperature Sensitivity: While stable at room temperature for short periods, long-term storage at elevated temperatures can potentially lead to slow degradation. Refrigeration minimizes the rate of any potential decomposition reactions.
Best Practices for Handling:
-
Inert Atmosphere: When handling the compound, especially if it will be stored for an extended period after opening, consider doing so under an inert atmosphere to minimize exposure to moisture and oxygen.
-
Use Dry Glassware and Solvents: Always use thoroughly dried glassware and anhydrous solvents in your reactions to prevent unintended hydrolysis.
-
Monitor Purity: Periodically check the purity of your stored this compound, for instance by thin-layer chromatography (TLC) or melting point determination, to ensure it has not degraded.
Summary of Stability Data
| Condition | Stability | Rationale and Key Considerations |
| Acidic (pH < 6) | Unstable | Prone to acid-catalyzed hydrolysis, leading to deprotection. The reaction is accelerated by water and higher temperatures.[3][4] |
| Neutral (pH ~7) | Generally Stable | Stable under neutral conditions, but can be sensitive to prolonged heating in the presence of water. |
| Basic (pH > 8) | Stable | The acetal linkage is inert to basic and nucleophilic reagents.[6][7] |
| Thermal | Moderately Stable | Melts at 85-88 °C.[11] Decomposition is expected at temperatures significantly above its melting point, likely lower than the parent D-mannitol (decomposes >235 °C).[12] |
| Oxidizing/Reducing Agents | Generally Stable | The isopropylidene group is stable to many common oxidizing and reducing agents that do not require acidic conditions. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving this compound
This protocol provides a general framework for a reaction where the stability of the isopropylidene group is critical.
-
Drying of Glassware and Reagents:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Use anhydrous solvents, either purchased or freshly distilled from an appropriate drying agent.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Dissolve this compound in the appropriate anhydrous solvent.
-
-
Reagent Addition:
-
Add other reagents, ensuring they are also anhydrous. If a base is used, common choices that will not affect the isopropylidene group include sodium hydride, triethylamine, or pyridine.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC, LC-MS).
-
-
Work-up:
-
Upon completion, quench the reaction using a non-acidic or basic work-up procedure. For example, use a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the product using standard techniques such as column chromatography or recrystallization.
-
Protocol 2: Deprotection of the 3,4-O-Isopropylidene Group
This protocol describes a standard method for the removal of the isopropylidene protecting group.
-
Dissolution:
-
Dissolve the isopropylidene-protected compound in a suitable solvent such as methanol, tetrahydrofuran (THF), or a mixture of THF and water.
-
-
Acidification:
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) or a milder acidic reagent such as acetic acid in water. The choice of acid and its concentration will depend on the sensitivity of other functional groups in the molecule.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
-
Monitoring:
-
Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of the more polar diol product.
-
-
Neutralization and Work-up:
-
Once the reaction is complete, neutralize the acid by adding a base (e.g., a saturated solution of sodium bicarbonate) until the pH is neutral or slightly basic.
-
If the product is soluble in organic solvents, extract it. If the product is water-soluble, it may be necessary to remove the organic solvent under reduced pressure and then isolate the product from the aqueous solution, potentially through lyophilization or crystallization.
-
Visualizing Stability and Reaction Pathways
References
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 74(1), 58-63.
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
- Pluth, M. D., Bergman, R. G., & Raymond, K. N. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9846-9852.
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
- Cordes, E. H., & Bull, H. G. (1974). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 96(17), 5550-5558.
-
Química Organica.org. (n.d.). Acetals as protecting groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
Scribd. (n.d.). Acetal As A Protective Group in Organic Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 10). 26.03 Acetals as Protecting Groups [Video]. YouTube. [Link]
- Li, Y., et al. (2012). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 17(12), 14745-14757.
- Tomasik, P., Palasinski, M., & Wiejak, S. (1989). The Thermal Decomposition of Carbohydrates. Part I. The Decomposition of Mono-, Di-, and Oligo-Saccharides. Advances in Carbohydrate Chemistry and Biochemistry, 47, 203-278.
- Evans, R. J., & Vanburen, A. (1988). Mass spectrometric studies of the thermal decomposition of carbohydrates using 13C-labeled cellulose and glucose. Journal of Analytical and Applied Pyrolysis, 13(3), 185-201.
-
PrepChem.com. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Retrieved from [Link]
- Madorsky, S. L., Hart, V. E., & Straus, S. (1956). The thermal decomposition of carbohydrates. Journal of Research of the National Bureau of Standards, 56(6), 343-354.
- da Silva, F. O., de Faria, A. R., & de Souza, A. G. (2003). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 48(4).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Kumaresan, G., Velraj, R., & Iniyan, S. (2011). Thermal Analysis of D-mannitol for Use as Phase Change Material for Latent Heat Storage. Journal of Applied Sciences, 11(16), 3044-3048.
- Sinyayev, V. A., Toxeitova, G. A., & Rav, L. S. (2021). THE THERMAL ANALYSIS OF THE LINEAR CARBOHYDRATES CONSTRUCTED OF GLUCOSE RINGS. Journal of Chemical Technology and Metallurgy, 56(4), 725-729.
- Tomasik, P. (1989). The Thermal Decomposition of Carbohydrates. Part I. The Decomposition of Mono-, Di-, and Oligo-Saccharides. Advances in Carbohydrate Chemistry and Biochemistry, 47, 203-278.
- Bayón, R., & Rojas, E. (2017). Feasibility study of D-mannitol as phase change material for thermal storage. AIMS Energy, 5(3), 404-424.
- Wang, X., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5649-5656.
- Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemical Medicine, 29(3), 030101.
-
Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Retrieved from [Link]
- Ye, P., & Byron, T. (2008). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy.
- Al-Ghabeish, M., & Stella, V. J. (2017). Isolation, Solubility, and Characterization of D-Mannitol Esters of 4-Methoxybenzeneboronic Acid. Journal of Pharmaceutical Sciences, 106(3), 758-766.
- Schmid, C. R., & Bryant, J. D. (1995). Crude D‐(+)‐Glyceraldehyde Obtained from D‐Mannitol‐Diacetonide by Oxidative Cleavage with Sodium Periodate: Its Reactions with Nucleophilic Species. Organic Syntheses, 72, 6.
-
Rare Sugars. (n.d.). 3-4-O-isopropylidene-D-mannitol. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 96%. Retrieved from [Link]
-
ChemWhat. (n.d.). This compound CAS#: 3969-84-4. Retrieved from [Link]
Sources
- 1. CAS 3969-84-4: this compound [cymitquimica.com]
- 2. Acetals as protecting groups [quimicaorganica.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Dimethyl Acetals [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. scribd.com [scribd.com]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. scialert.net [scialert.net]
- 13. researchgate.net [researchgate.net]
- 14. The thermal decomposition of carbohydrates. | Semantic Scholar [semanticscholar.org]
common pitfalls in the use of 3,4-O-Isopropylidene-D-mannitol
An In-Depth Technical Guide to 3,4-O-Isopropylidene-D-mannitol: Synthesis, Troubleshooting, and Best Practices
Introduction
Welcome to the Technical Support Center for this compound. As a key chiral building block derived from D-mannitol, this versatile intermediate is pivotal in the synthesis of complex carbohydrates, pharmaceuticals, and other fine chemicals.[1][2] Its unique structure, with a protected central diol and four free hydroxyl groups, allows for selective chemical modifications. However, its synthesis and handling are not without challenges. This guide, designed for researchers and drug development professionals, provides expert-driven insights into common pitfalls, robust troubleshooting strategies, and validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common queries regarding the handling and properties of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a dry, cool place, typically between 2-8°C.[3] The isopropylidene group (an acetal) is susceptible to hydrolysis under acidic conditions, and the compound can be sensitive to moisture. Proper storage prevents degradation and ensures its stability for future use.
Q2: Is this compound hygroscopic?
A2: While the parent compound, D-mannitol, has low hygroscopicity, the modified structure of this compound may still attract moisture.[4] It is crucial to handle the material in a dry environment and store it with a desiccant to prevent potential hydrolysis of the acetal linkage.
Q3: What is the typical appearance and melting point of this compound?
A3: It is a white to off-white crystalline solid or powder.[1][2] The reported melting point is generally in the range of 85-88°C.[3][5][6] A significant deviation or broad melting range can indicate the presence of impurities, such as starting material or other isopropylidene isomers.
Q4: Which solvents are suitable for dissolving this compound?
A4: It is soluble in polar solvents like water and alcohols.[2] For reaction purposes, solvents such as acetone, THF, and DMF are often used, depending on the specific chemistry being performed. Caution should be exercised with chlorinated solvents like dichloromethane, as they can become acidic and promote decomposition.[7]
Part 2: Synthesis and Purification Troubleshooting Guide
The synthesis of this compound from D-mannitol and acetone is a common procedure, but it is often plagued by the formation of multiple products. The primary challenge is achieving selectivity for the 3,4-monoacetal over the more thermodynamically stable 1,2:5,6-diacetal and the fully protected 1,2:3,4:5,6-triacetal.[7][8][9]
Troubleshooting Common Synthesis Issues
| Symptom / Observation | Potential Root Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Catalyst: Lewis or Brønsted acid catalyst (e.g., ZnCl₂, p-TsOH) may be hydrated or degraded. | Action: Use freshly opened or anhydrous catalyst. For instance, ZnCl₂ can be melted under vacuum to remove residual water before use.[7] Rationale: The catalyst is essential for activating the acetone carbonyl for nucleophilic attack by the diol. Water competes with the diol and deactivates the catalyst. |
| 2. Insufficient Reaction Time: The reaction may not have reached equilibrium. | Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. Rationale: Acetal formation is a reversible equilibrium-driven process. Sufficient time is needed to drive the reaction towards the product. | |
| Low Yield with Multiple Spots on TLC | 1. Over-protection: Reaction conditions (e.g., prolonged time, high temperature, strong catalyst) favor the formation of the more stable di- and tri-isopropylidene byproducts.[8][10] | Action: Reduce reaction time and/or temperature. Use a milder catalyst or a lower catalyst loading. Rationale: The 1,2:5,6-diacetonide is often the thermodynamic product. Shorter reaction times can favor the kinetic product, the 3,4-monoacetonide.[9] |
| 2. Hydrolysis During Workup: The acidic catalyst was not properly neutralized, leading to product decomposition upon exposure to water. | Action: Quench the reaction by adding a base (e.g., pyridine, triethylamine, or saturated NaHCO₃ solution) before solvent removal or aqueous extraction. Rationale: The isopropylidene acetal is labile to acid. Neutralization prevents acid-catalyzed hydrolysis during the aqueous workup and subsequent purification steps.[8] | |
| Product Decomposes During Purification | 1. Acidic Residues: Trace amounts of the acid catalyst remain in the crude product. | Action: Ensure thorough neutralization and washing before concentrating the product. An aqueous bicarbonate wash is highly effective.[8] Rationale: As mentioned, residual acid will degrade the product over time, even in solid form or in solution. |
| 2. High Temperatures: Using high temperatures during solvent evaporation or recrystallization from high-boiling point solvents can cause degradation. | Action: Remove solvents under reduced pressure without excessive heating.[7] Choose a recrystallization solvent system that works at a moderate temperature. Rationale: Heat can provide the activation energy needed to overcome the barrier for the reverse (hydrolysis) reaction, especially if any moisture or acid is present. |
Visualizing the Synthetic Pathway and Pitfalls
The following diagram illustrates the typical synthesis workflow and highlights critical control points to avoid common pitfalls.
Caption: Synthesis workflow highlighting critical steps and potential pitfalls.
Part 3: Validated Experimental Protocol
This protocol is a synthesized example based on common literature procedures, designed to be self-validating by including in-process checks.[7][9][11]
Protocol: Synthesis and Purification of this compound
Materials:
-
D-Mannitol (10.0 g, 54.9 mmol)
-
Anhydrous Acetone (250 mL)
-
Anhydrous Zinc Chloride (ZnCl₂, freshly fused, 15.0 g, 110 mmol)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer, add D-mannitol and anhydrous acetone. Stir to create a suspension.
-
Catalyst Addition: In a separate, dry flask, carefully melt the zinc chloride with a heat gun under vacuum to remove any absorbed water. Allow it to cool to room temperature under a dry atmosphere (e.g., nitrogen or argon) before powdering it carefully. Add the powdered anhydrous ZnCl₂ to the mannitol suspension.
-
Expert Insight: This anhydrous preparation of the catalyst is a critical step. Hydrated ZnCl₂ will significantly reduce or completely inhibit the reaction.[7]
-
-
Reaction: Seal the flask and stir the suspension vigorously at room temperature. The D-mannitol will slowly dissolve as it reacts to form the more soluble acetonide derivatives.
-
In-Process Monitoring (Self-Validation): After 5-6 hours, pause stirring and take a small aliquot of the reaction mixture. Spot it on a TLC plate against a spot of D-mannitol starting material. A typical mobile phase is 10:1 Dichloromethane:Methanol. The product should have a higher Rf value than D-mannitol. The reaction is complete when the D-mannitol spot has disappeared.
-
Troubleshooting: If significant starting material remains after 8 hours, the catalyst may have been insufficiently dried. If multiple product spots appear, the reaction may be proceeding too far; move to the quench step immediately.
-
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of cold saturated NaHCO₃ solution. This neutralizes the ZnCl₂ catalyst and stops the reaction.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Causality: The product is organic-soluble, while the unreacted mannitol and salts remain in the aqueous phase. The bicarbonate neutralizes the acid, preventing hydrolysis during this extraction.[7]
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. Crucially, do not heat the water bath above 40°C to prevent thermal decomposition of the product.[7]
-
Purification: The resulting white residue is a mixture of isopropylidene derivatives. To purify the desired this compound, wash the solid residue thoroughly with hexane. This helps remove the more soluble and less polar 1,2:5,6-diacetonide byproduct. Filter the solid under vacuum.
-
Expert Insight: Simple washing with hexane or recrystallization from a suitable solvent like toluene is often sufficient to achieve good purity.[7]
-
-
Final Analysis (Self-Validation): Dry the white solid product. Record the yield. Check the purity by measuring the melting point (expected: 85-88°C) and acquiring an NMR spectrum to confirm the structure.
Visualizing Reaction Selectivity
The choice of reaction conditions directly impacts the product distribution. This diagram illustrates the relationship between reaction control and selectivity.
Caption: Relationship between reaction control and product selectivity.
References
-
PrepChem.com. (2023). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Retrieved from [Link]
-
Chongqing Chemdad Co. (n.d.). This compound. Retrieved from [Link]
- Bladon, P., & Owen, L. N. (1950). 1 : 2-5 : 6-Diisopropylidene 3 : 4-Anhydro-~-tal$d. Journal of the Chemical Society, 114.
-
Silva, F. O., et al. (2003). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Butti, P., et al. (2020). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. AIR Unimi. Retrieved from [Link]
-
Wang, H., et al. (2011). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. Molecules, 16(12), 9931-9943. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound, 96%. Retrieved from [Link]
-
Roquette. (n.d.). Compaction Stability of Spray-Dried Mannitol's. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 3969-84-4: this compound [cymitquimica.com]
- 3. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]
- 4. roquette.com [roquette.com]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. air.unimi.it [air.unimi.it]
- 10. biosynth.com [biosynth.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Strategic Guide to Chiral Synthons: 3,4-O-Isopropylidene-D-mannitol vs. 1,2:5,6-di-O-isopropylidene-D-mannitol
In the landscape of stereoselective synthesis, the strategic use of chiral pool starting materials is a cornerstone of efficiency and elegance. D-mannitol, a readily available and inexpensive sugar alcohol, stands out as a versatile C6 chiral scaffold. Its six-carbon backbone, adorned with hydroxyl groups of defined stereochemistry, offers a rich platform for the synthesis of complex molecules, from natural products to pharmaceutical intermediates[1]. However, harnessing this potential requires precise control over its multiple reactive sites. This is achieved through the art of selective protection, transforming the parent polyol into derivatives with tailored reactivity.
Among the most common protecting groups for vicinal diols are isopropylidene ketals, valued for their ease of installation and their stability under a range of conditions, yet readily cleaved under mild acidic hydrolysis[2][3]. This guide provides an in-depth comparison of two key protected derivatives of D-mannitol: 3,4-O-Isopropylidene-D-mannitol and 1,2:5,6-di-O-isopropylidene-D-mannitol . The choice between these two reagents is not arbitrary; it is a critical decision dictated by the synthetic blueprint, as each exposes different hydroxyl groups for subsequent transformations. This analysis, grounded in experimental data and established protocols, will empower researchers to select the optimal building block for their specific synthetic challenge.
Structural and Physicochemical Properties: A First Glance
At the molecular level, the fundamental difference lies in which pair of vicinal diols the isopropylidene group protects. 1,2:5,6-di-O-isopropylidene-D-mannitol masks the two terminal diol pairs, leaving the central C3 and C4 hydroxyls free. Conversely, this compound protects this central diol, exposing the terminal C1, C2, C5, and C6 hydroxyls. This seemingly simple structural variance has profound implications for their synthesis and application.
| Property | This compound | 1,2:5,6-di-O-isopropylidene-D-mannitol |
| CAS Number | 3969-84-4[4] | 1707-77-3 |
| Molecular Formula | C₉H₁₈O₆[5] | C₁₂H₂₂O₆[6] |
| Molecular Weight | 222.24 g/mol [5] | 262.30 g/mol [6] |
| Appearance | White to off-white crystalline powder[7][8] | White powder or crystalline powder[9] |
| Melting Point | 85-88 °C[4][10] | 120-122 °C |
| Optical Activity | [α]28/D +29° (c=3 in H₂O)[10] | [α]/D +6.0±1.0° (c=5 in chloroform) |
Synthesis: A Tale of Kinetic vs. Thermodynamic Control
The preparation of these isomers is a classic example of kinetic and thermodynamic control in organic synthesis. The divergent synthetic pathways underscore the first critical decision point for a chemist.
1,2:5,6-di-O-isopropylidene-D-mannitol: The Kinetically Favored Product
The synthesis of the di-terminal protected mannitol is the more direct and common procedure. It relies on the reaction of D-mannitol with an acetone equivalent, typically in the presence of a Lewis acid catalyst. The formation of the five-membered dioxolane rings at the terminal 1,2- and 5,6-positions is kinetically favored over the formation of a seven-membered ring across the 2,4 or 3,5 positions or a five-membered ring at the central 3,4-position.
Numerous methods have been optimized to achieve high yields. A great improvement involves using zinc chloride (ZnCl₂) as a catalyst in anhydrous acetone at room temperature, which can produce the desired product in yields as high as 87%.[11] Other acetalating agents like 2,2-dimethoxypropane with catalysts such as SnCl₂ are also effective.[11] A key challenge in these syntheses is to prevent the formation of byproducts, including the mono-acetal and the fully protected 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol, by carefully controlling reaction time and stoichiometry.[12][13]
Caption: Synthetic pathway to the kinetically favored di-terminal acetonide.
This compound: A Strategic, Multi-Step Synthesis
Direct selective protection of the central 3,4-diol of D-mannitol is synthetically challenging due to the kinetic preference for terminal acetalization. As such, obtaining this compound typically requires a more strategic, multi-step approach. While specific, high-yield direct methods are not commonly reported, its preparation often involves sequences of protection and deprotection. This makes it a more specialized reagent, synthesized when the specific reactivity it offers is essential for the overall goal. Its utility lies in providing a stable, protected sugar derivative that allows for precise chemical transformations at the terminal hydroxyl groups.[7]
Reactivity and Strategic Applications
The true value of these isomers is revealed in their divergent reactivity, which opens up distinct synthetic avenues.
1,2:5,6-di-O-isopropylidene-D-mannitol: Gateway to C3 Chiral Building Blocks
The premier application of this di-acetonide is its role as a precursor to (R)-2,3-O-isopropylidene-D-glyceraldehyde, a cornerstone C3 chiral synthon.[12] The free 3,4-diol is perfectly positioned for oxidative cleavage with reagents like sodium metaperiodate (NaIO₄) or lead tetraacetate. This reaction proceeds with 100% atom economy, yielding two equivalents of the valuable chiral aldehyde.[12] This aldehyde is a starting point for an immense number of natural products and pharmaceuticals.
Beyond cleavage, the C₂-symmetric diol can be used as a chiral scaffold. The two hydroxyl groups can be derivatized to form chiral ligands for asymmetric catalysis or serve as handles for building larger, symmetric molecules.
Caption: Primary application: Oxidative cleavage to yield C3 chiral synthons.
This compound: A Platform for Terminal Modifications
This isomer is the reagent of choice when the synthetic strategy demands modification of the terminal positions (C1, C2, C5, C6) of the mannitol backbone.[7] With the central diol masked, the four remaining hydroxyl groups—two primary (C1, C6) and two secondary (C2, C5)—are available for reaction. This structure allows for:
-
Selective derivatization of primary hydroxyls: The primary hydroxyls at C1 and C6 are typically more reactive than the secondary ones at C2 and C5, allowing for selective esterification, etherification, or oxidation under controlled conditions.
-
Building block for complex carbohydrates: It serves as a crucial intermediate for preparing glycosides and other sugar derivatives where the core stereochemistry must remain intact.[7]
-
Pharmaceutical synthesis: It is used in the multi-step preparation of stereochemically defined drug precursors, ensuring sensitive functional groups are preserved during synthesis.[7]
| Application Scenario | Recommended Reagent | Rationale |
| Synthesis of C3 chiral synthons (e.g., glyceraldehyde) | 1,2:5,6-di-O-isopropylidene-D-mannitol | The free 3,4-diol is perfectly positioned for oxidative cleavage. |
| Building C₂-symmetric chiral ligands | 1,2:5,6-di-O-isopropylidene-D-mannitol | The exposed central diol provides a symmetric point for derivatization. |
| Selective modification of primary hydroxyls (C1, C6) | This compound | The central 3,4-diol is protected, leaving the terminal hydroxyls accessible. |
| Synthesis of complex glycosides via terminal elaboration | This compound | Acts as a stable core, enabling selective reactions at other positions.[7] |
Experimental Protocols: From Synthesis to Transformation
To translate theory into practice, the following self-validating protocols provide a framework for the synthesis and key transformations of these mannitol derivatives.
Protocol 1: High-Yield Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol[12]
Caption: Workflow for the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol.
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine D-mannitol (1 equivalent) and freshly fused, crushed anhydrous zinc chloride (approx. 2.5 equivalents).
-
Reaction: Add anhydrous acetone. Stir the suspension vigorously at room temperature. The reaction is typically complete when all the solid D-mannitol has dissolved (can take several hours).
-
Workup: Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and quench the reaction.
-
Isolation: Evaporate the bulk of the acetone using a rotary evaporator without heating to avoid hydrolysis of the product.[11] The resulting aqueous slurry is then extracted multiple times with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a white solid. Further purification can be achieved by washing the solid with cold hexane to remove any traces of the more soluble tri-acetonide byproduct.[11]
Protocol 2: General Deprotection of Isopropylidene Ketals
The removal of isopropylidene groups is reliably achieved under acidic conditions. The lability can vary, with terminal ketals often being more sensitive than internal ones, allowing for potential regioselectivity.[2][14][15]
Methodology:
-
Reaction: Dissolve the isopropylidene-protected mannitol derivative in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Acidification: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) or a significant amount of a weaker acid (e.g., 60-80% aqueous acetic acid).
-
Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the acid carefully with a base (e.g., sodium bicarbonate solution).
-
Isolation: Remove the organic solvent under reduced pressure and isolate the deprotected mannitol, which may precipitate from the aqueous solution or require extraction.
Senior Scientist's Perspective: A Strategic Choice
The selection between this compound and 1,2:5,6-di-O-isopropylidene-D-mannitol is a clear illustration of how protecting group strategy dictates synthetic outcomes.
-
Choose 1,2:5,6-di-O-isopropylidene-D-mannitol when your primary goal involves the central C3-C4 bond. Its straightforward, high-yield synthesis makes it the workhorse for generating C3 chiral synthons via oxidative cleavage—a foundational strategy in asymmetric synthesis. It is the logical choice for building C₂-symmetric structures from the center of the molecule outward.
-
Choose this compound for more nuanced applications where the synthetic design requires manipulation of the terminal ends of the mannitol backbone. While its synthesis is less direct, it provides invaluable access to the C1/C6 primary hydroxyls, offering a different regiochemical and reactivity profile. It is the specialist's tool for building complex structures where the central diol's integrity and stereochemistry must be preserved.
Ultimately, a thorough understanding of the reactivity imparted by these selective protection patterns allows the synthetic chemist to view D-mannitol not just as a single starting material, but as a gateway to a family of powerful, stereochemically defined building blocks.
References
-
Silva, F. O., et al. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 1,2:5,6-di-O-isopropylidene-D-mannitol. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Thieme. (n.d.). A Simplified Synthesis of 1,2:5,6-Di-O-isopropylidene-D-Mannitol. Thieme E-Books & E-Journals. Available at: [Link]
- Chittenden, G. J. F. (1980). An improved, simplified synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol.
- Chittenden, G. J. F. (1980). An improved, simplified synthesis of 1,2:5,6-di- O -isopropylidene- d -mannitol.
-
PubMed. (2024). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals. Carbohydrate Research, 541, 109167. Available at: [Link]
-
AIP Publishing. (2022). Comparison between the simulated and experimental 1H NMR spectra of 3,4-O-bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol. AIP Conference Proceedings. Available at: [Link]
-
Georganics. (n.d.). 1,2-5,6-Di-O-isopropylidene-D-mannitol. Available at: [Link]
-
ResearchGate. (n.d.). 1,4-Dithiothreitol Mediated Cleavage of Acetal and Ketal Type of Diol Protecting Groups. Available at: [Link]
-
ResearchGate. (n.d.). Selective acetalization reaction of D‐mannitol 23 to give 24. Available at: [Link]
-
ResearchGate. (n.d.). Comparison between the simulated and experimental 1H NMR spectra of 3,4-O-bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Available at: [Link]
-
ACS Publications. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
-
AIR Unimi. (n.d.). Efficient conversion of D-mannitol into 1,2:5,6-diacetonide with Aquivion-H as a recyclable catalyst. Available at: [Link]
-
Stenutz. (n.d.). This compound. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Available at: [Link]
-
ResearchGate. (n.d.). Efficient and Rapid Regioselective Deprotection of Isopropylidene Ketals. Available at: [Link]
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals. Organic Chemistry: An Indian Journal. Available at: [Link]
-
MDPI. (2021). Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly. Crystals. Available at: [Link]
-
IUCr. (n.d.). 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol: a study of multiple weak hydrogen bonds in the solid state. Available at: [Link]
-
PMC. (2021). Selective Crystallization of d-Mannitol Polymorphs Using Surfactant Self-Assembly. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-. NIST Chemistry WebBook. Available at: [Link]
-
MDPI. (2022). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Crystals. Available at: [Link]
-
NIST. (n.d.). D-Mannitol. NIST Chemistry WebBook. Available at: [Link]
-
MDPI. (2022). Development of a Pure Certified Reference Material of D-Mannitol. Molecules. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 3969-84-4 [amp.chemicalbook.com]
- 5. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2:5,6-di-O-isopropylidene-D-mannitol | C12H22O6 | CID 96011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Career Henan Chemical Co. [coreychem.com]
- 8. CAS 3969-84-4: this compound [cymitquimica.com]
- 9. 1,2:5,6-Di-O-isopropylidene-D-mannitol 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3,4-O-异亚丙基-D-甘露糖醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. prepchem.com [prepchem.com]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
A Comparative Guide to Isopropylidene vs. Cyclohexylidene Protecting Groups for D-Mannitol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of carbohydrate chemistry and the development of chiral synthons, D-mannitol stands out as a readily available, inexpensive, and stereochemically rich starting material.[1][2] Its inherent C2 symmetry and polyhydroxylated nature make it an ideal scaffold for complex molecule synthesis. However, to harness its full potential, strategic protection of its hydroxyl groups is paramount for achieving regioselectivity in subsequent chemical transformations. Among the most prevalent methods is the formation of ketal protecting groups across the 1,2- and 5,6-diol pairs.
This guide presents a detailed, objective comparison between two of the most commonly employed ketal protecting groups for D-mannitol: the isopropylidene (commonly known as acetonide) and the cyclohexylidene groups. We will explore the nuances of their synthesis, comparative stability, the reactivity of the resulting protected mannitol derivatives, and their characteristic spectroscopic signatures. This comprehensive analysis is designed to equip researchers and drug development professionals with the critical information needed to select the optimal protecting group strategy for their specific synthetic objectives.
Synthesis: Forming the Protected Mannitol Derivatives
The protection of D-mannitol as a diketal involves the acid-catalyzed reaction with a suitable ketone or its equivalent, leading to the formation of five-membered dioxolane rings. This reaction preferentially occurs at the terminal 1,2- and 5,6-diols, yielding the corresponding 1,2:5,6-di-O-ketal-protected D-mannitol and leaving the central C3 and C4 hydroxyl groups accessible for further functionalization.
1,2:5,6-di-O-isopropylidene-D-mannitol
The synthesis of the diacetonide of D-mannitol is a robust and widely documented procedure. A common and effective method involves the reaction of D-mannitol with acetone in the presence of a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂).[3] An alternative approach utilizes 2,2-dimethoxypropane, which serves as both the acetone source and a water scavenger, driving the reaction to completion.[4]
1,2:5,6-di-O-cyclohexylidene-D-mannitol
The preparation of the dicyclohexylidene derivative follows a similar principle, employing cyclohexanone as the ketone.[1] A frequently cited method involves the reaction of D-mannitol with cyclohexanone in a polar aprotic solvent like dimethyl sulfoxide (DMSO), catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).[1]
Table 1: Comparative Synthesis Parameters
| Parameter | 1,2:5,6-di-O-isopropylidene-D-mannitol | 1,2:5,6-di-O-cyclohexylidene-D-mannitol |
| Key Reagents | D-mannitol, acetone (or 2,2-dimethoxypropane), ZnCl₂ | D-mannitol, cyclohexanone, BF₃·OEt₂ in DMSO |
| Typical Reaction Time | Approximately 24 hours | Approximately 24 hours |
| Reported Yields | Yields are generally reported as fair to good. | Quantitative yields have been reported.[5] |
| Purification Method | Primarily recrystallization. | Recrystallization and/or column chromatography.[5] |
Chemical Stability: A Key Differentiator
The stability of a protecting group under a variety of reaction conditions is a cornerstone of a successful multi-step synthesis. Both isopropylidene and cyclohexylidene ketals are generally stable under basic and nucleophilic conditions, a critical feature for many synthetic transformations.[6] The most significant divergence in their chemical properties lies in their stability towards acidic conditions.
It is a well-established principle in carbohydrate chemistry that cyclohexylidene ketals exhibit greater stability towards acid-catalyzed hydrolysis compared to their isopropylidene counterparts .[7] This enhanced stability is largely attributed to the increased steric hindrance imparted by the bulky cyclohexyl ring, which impedes the approach of acidic species required for cleavage. While direct, side-by-side kinetic hydrolysis data for these specific mannitol derivatives is sparse in the literature, this general trend of enhanced stability for cyclohexylidene ketals is widely accepted and exploited in synthetic design.[7]
This differential lability allows for orthogonal protection strategies. In a molecule containing both types of ketals, the isopropylidene group can be selectively removed under milder acidic conditions, leaving the more robust cyclohexylidene group intact for subsequent manipulations.
Reactivity of the Free Diol
With the terminal diols masked, the central 3,4-diol of the protected mannitol is exposed for chemical modification. The nature of the protecting group can sterically influence the reactivity of these remaining hydroxyl groups. The more sterically demanding cyclohexylidene groups can offer a more hindered environment around the C3 and C4 positions compared to the less bulky isopropylidene groups.[1] This can be a distinct advantage in stereoselective reactions, where the protecting group can help direct the facial selectivity of an incoming reagent.[1]
A principal application for both protected mannitol derivatives is their use as precursors to chiral C3 building blocks. Oxidative cleavage of the central diol, typically with an oxidizing agent like sodium periodate (NaIO₄), yields two equivalents of a protected glyceraldehyde.[1][8] Notably, 2,3-O-cyclohexylidene-D-glyceraldehyde, derived from the dicyclohexylidene mannitol, is reported to have more convenient handling properties than its isopropylidene analogue.[5]
Deprotection: Reclaiming the Diols
The removal of both protecting groups is most commonly accomplished through acid-catalyzed hydrolysis.[6]
-
Isopropylidene Ketals : These groups are readily cleaved under mild acidic conditions. This can be achieved with dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or with weaker acids such as aqueous acetic acid.[9]
-
Cyclohexylidene Ketals : Reflecting their greater stability, the deprotection of cyclohexylidene ketals may necessitate more stringent conditions, such as higher acid concentrations or prolonged reaction times.[10] However, they can also be removed with aqueous acetic acid.[10] Alternative, non-acidic deprotection methods involving reductive or oxidative cleavage have been developed for ketals, offering further options for sensitive substrates.[10]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation of the protected mannitol derivatives.
¹H NMR Spectroscopy
-
1,2:5,6-di-O-isopropylidene-D-mannitol : In a deuterated dimethyl sulfoxide (DMSO-d₆) solution, the ¹H NMR spectrum is characterized by two distinct singlets for the twelve methyl protons of the two isopropylidene groups, appearing at approximately δ 1.25 and 1.28 ppm.[4] The protons of the mannitol backbone resonate in the region of δ 3.4-4.7 ppm.[4]
-
1,2:5,6-di-O-cyclohexylidene-D-mannitol : The ¹H NMR spectrum in deuterated chloroform (CDCl₃) is distinguished by a broad multiplet corresponding to the twenty methylene protons of the two cyclohexyl rings, typically found between δ 1.3-1.7 ppm.[11] The mannitol core protons are observed in the δ 2.7-4.2 ppm range.[11]
¹³C NMR Spectroscopy
-
1,2:5,6-di-O-isopropylidene-D-mannitol : The ¹³C NMR spectrum in DMSO-d₆ shows characteristic signals for the isopropylidene groups, with the methyl carbons appearing around δ 25.8 and 27.2 ppm, and the quaternary ketal carbons at approximately δ 108.5 ppm.[4] The six carbons of the mannitol skeleton are found between δ 67.0 and 75.2 ppm.[4]
-
1,2:5,6-di-O-cyclohexylidene-D-mannitol : The ¹³C NMR spectrum will display a series of signals corresponding to the methylene carbons of the cyclohexyl rings, in addition to the signals for the ketal carbons and the mannitol backbone, allowing for unambiguous identification.
Conclusion and Recommendations
The selection between isopropylidene and cyclohexylidene protecting groups for D-mannitol is a strategic decision that should be guided by the specific demands of the overall synthetic plan.
Opt for the Isopropylidene (Acetonide) Protecting Group when:
-
Facile and mild deprotection is a priority.
-
The synthetic route does not require a highly acid-stable ketal.
-
Minimal steric influence from the protecting group is desired.
Opt for the Cyclohexylidene Protecting Group when:
-
Enhanced stability towards acidic reaction conditions is necessary.
-
An orthogonal deprotection strategy relative to other acid-labile groups is planned.
-
Greater steric bulk is required to control the stereoselectivity of reactions at the C3 and C4 positions.
-
The target is the more easily handled 2,3-O-cyclohexylidene-D-glyceraldehyde.
By weighing these considerations, chemists can leverage the distinct properties of each protecting group to navigate complex synthetic pathways with greater precision and efficiency.
Experimental Protocols & Visualizations
General Protocol for the Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
-
Suspend D-mannitol (1.0 equivalent) in anhydrous acetone.
-
Add a catalytic amount of anhydrous zinc chloride.
-
Stir the resulting mixture vigorously at room temperature for approximately 24 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product into an appropriate organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization.
General Protocol for the Synthesis of 1,2:5,6-di-O-cyclohexylidene-D-mannitol[1]
-
Dissolve D-mannitol (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add cyclohexanone (2.2 equivalents) to the solution.
-
Introduce a catalytic amount of boron trifluoride etherate.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like diethyl ether.
-
Wash the combined organic phases with water and brine, and subsequently dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the final product by recrystallization or silica gel column chromatography.
Visualization of the Protection Reaction
Caption: Ketal protection of D-mannitol's terminal diols.
References
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. An improved, simplified synthesis of 1,2:5,6-di-O-isopropylidene-d-mannitol (1980) | Gordon J. F. Chittenden | 51 Citations [scispace.com]
- 9. A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME: An efficient regioselective deprotection of terminal isopropylidene ketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
The Strategic Advantage of 3,4-O-Isopropylidene-D-mannitol in Complex Chiral Syntheses: A Comparative Guide
For the discerning researcher in organic synthesis and drug development, the choice of a chiral starting material is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the arsenal of chiral building blocks derived from the chiral pool, D-mannitol, and specifically its derivative 3,4-O-Isopropylidene-D-mannitol, has emerged as a versatile and powerful tool. This guide provides an in-depth technical comparison of this compound with other chiral synthons, supported by experimental data, to illuminate its distinct advantages in the construction of complex, stereochemically rich molecules.
The Architectural Elegance of a C2-Symmetric Scaffold
D-mannitol, a readily available and inexpensive sugar alcohol, possesses a C2-symmetric carbon backbone. This inherent symmetry is a key strategic advantage, as it allows for the differentiation of its hydroxyl groups, enabling the synthesis of a wide array of chiral ligands, auxiliaries, and complex intermediates.[1] The selective protection of the central 3- and 4-hydroxyl groups as an isopropylidene acetal yields this compound, a stable, crystalline solid that serves as a versatile chiral template.[2] This protection strategy leaves the terminal 1,2- and 5,6-hydroxyl groups available for further synthetic manipulation, providing a predictable and controllable platform for asymmetric transformations.
Comparative Performance in Asymmetric Synthesis
The true measure of a chiral building block lies in its performance in stereoselective reactions. Here, we compare the application of D-mannitol derivatives with other common chiral pool starting materials in the synthesis of notable bioactive molecules.
Total Synthesis of (-)-Lentiginosine: A Head-to-Head Comparison
Lentiginosine, an indolizidine alkaloid, is a potent inhibitor of amyloglucosidase. Its synthesis provides an excellent case study for comparing D-mannitol and L-tartaric acid as chiral starting materials.
A highly stereoselective total synthesis of (-)-lentiginosine has been successfully achieved starting from D-mannitol.[3][4] The C2-symmetric nature of the starting material allows for a streamlined synthesis, establishing the required stereocenters with high fidelity. In a parallel approach, the enantiomer, (+)-lentiginosine, was synthesized from L-tartaric acid, another widely used C2-symmetric building block.[3][4] While both routes are effective, the synthesis from D-mannitol often allows for more facile introduction of the necessary functional groups for the construction of the pyrrolidine ring. A separate stereoselective synthesis of (-)-lentiginosine has also been reported starting from an enantiopure pyrroline N-oxide derived from D-tartaric acid.[5]
Table 1: Comparison of Chiral Starting Materials in the Synthesis of Lentiginosine
| Starting Material | Key Synthetic Strategy | Reported Overall Yield | Reference |
| D-Mannitol | Grubbs cyclization | Not explicitly stated in abstract | [3][4] |
| L-Tartaric Acid | Similar strategy to D-mannitol route | Not explicitly stated in abstract | [3][4] |
| D-Tartaric Acid | Diastereoselective nucleophilic addition to a cyclic nitrone | Not explicitly stated in abstract | [5] |
Enantioselective Synthesis of (2S)-Propranolol
Propranolol is a widely used beta-blocker, with the (S)-enantiomer being significantly more active. The asymmetric synthesis of (2S)-propranolol from D-mannitol highlights the efficiency of this chiral precursor. A novel synthetic route has been developed that utilizes the inherent chirality of D-mannitol to achieve high enantioselectivity (up to 99% ee) and chemical yields (up to 97%).[6] This approach offers a distinct advantage over methods that rely on chiral resolution of a racemic mixture.
While other methods, such as organocatalytic enantioselective synthesis using L-proline, have also been developed for (S)-propranolol, the D-mannitol-based approach provides a robust and efficient alternative rooted in the chiral pool.[7][8]
D-Mannitol Derivatives as Chiral Auxiliaries
Beyond serving as a chiral template for total synthesis, derivatives of D-mannitol are excellent chiral auxiliaries, directing the stereochemical course of reactions.
Asymmetric Aldol and Alkylation Reactions
Chiral oxazolidin-2-ones derived from D-mannitol have proven to be highly effective auxiliaries in asymmetric alkylation and aldol reactions.[9] These auxiliaries mediate the formation of lithium imide Z-enolates, leading to the synthesis of α-branched products with high diastereoselectivity.[9] A key advantage is the ability to selectively obtain either syn or non-syn aldol products with high diastereomeric purity by simply adjusting the stoichiometry of the Lewis acid (e.g., TiCl₄) and the nature of the amine base.[9][10]
Stereoselective Synthesis of β-Lactams
The Staudinger reaction, a [2+2] cycloaddition, is a powerful method for the synthesis of β-lactams. Chiral oxazolidin-2-ones derived from D-mannitol have been successfully employed as chiral auxiliaries in this reaction, affording cis-β-lactams with high diastereoselectivity.[11] Notably, cyclohexylidene-protected auxiliaries derived from D-mannitol have shown superior yields and stereoselectivity compared to their isopropylidene counterparts in this specific application.[11]
Experimental Protocols
To provide practical insights for the laboratory chemist, we present a detailed protocol for a key transformation utilizing a D-mannitol derivative.
Protocol 1: Synthesis of (2R,3S,4R)-5-Azido-3,4-bis-benzyloxy-1,2-O-isopropylidene Pentane (Intermediate for (-)-Lentiginosine)
This protocol is adapted from the work of V. K. Singh and coworkers.[3]
Diagrammatic Workflow:
Caption: Synthesis of a key azido intermediate from a D-mannitol derivative.
Step-by-Step Methodology:
-
A solution of 3,4-di-O-benzyloxy-5,6-O-isopropylidene-d-mannitol (1 g, 2.49 mmol) in dry dichloromethane (DCM, 10 mL) is prepared in a round-bottom flask under an inert atmosphere.[3]
-
The solution is cooled to 0 °C in an ice bath.
-
Further specific reagents as detailed in the primary literature are added here.
-
The reaction mixture is stirred and allowed to warm to room temperature, with the progress monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate aqueous workup procedure.[3]
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired azido intermediate.
Logical Relationships and Synthetic Pathways
The versatility of this compound stems from its ability to be transformed into a variety of key chiral building blocks.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total synthesis of (-)- and (+)-lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Stereoselective Synthesis of Lentiginosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. library.ncl.res.in [library.ncl.res.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization and Analysis of 3,4-O-Isopropylidene-D-mannitol Derivatives
This guide provides an in-depth technical analysis and characterization of 3,4-O-Isopropylidene-D-mannitol derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a comparative perspective against relevant alternatives and grounding all claims in verifiable data and authoritative sources.
Introduction: The Strategic Importance of this compound
D-mannitol, a six-carbon sugar alcohol, is a cornerstone excipient in the pharmaceutical industry, valued for its use as a diluent, stabilizer, and sweetener in various dosage forms.[1][2] Its derivatives, particularly those featuring isopropylidene ketal protection, represent a critical class of compounds for both synthetic chemistry and advanced formulation science.
The strategic protection of D-mannitol's hydroxyl groups with an isopropylidene moiety, typically at the 3- and 4-positions, creates this compound. This modification is not merely an academic exercise; it serves two primary purposes:
-
As a Synthetic Intermediate: The isopropylidene group acts as a protecting group for the cis-diols, allowing for selective chemical modifications at the remaining free hydroxyl groups (at the 1, 2, 5, and 6 positions). This controlled reactivity is fundamental in carbohydrate chemistry and the synthesis of complex chiral molecules.
-
As a Functional Excipient: Altering the hydrogen bonding network of mannitol by introducing the bulky, hydrophobic isopropylidene group modifies its physicochemical properties, such as solubility, hygroscopicity, and crystal packing. This can be leveraged to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs).[1]
This guide will dissect the methods used to synthesize and characterize these derivatives, compare their performance attributes to the parent D-mannitol, and provide validated protocols for their analysis.
Synthesis and Purification Workflow
The synthesis of isopropylidene derivatives of mannitol is a classic example of acetalation. The most common route involves the reaction of D-mannitol with acetone in the presence of a Lewis acid catalyst. The choice of catalyst and reaction conditions dictates the degree of substitution, yielding mono-, di-, or tri-isopropylidene derivatives.
A general workflow for synthesizing and purifying a di-O-isopropylidene-D-mannitol derivative is outlined below. The causality is critical: anhydrous conditions are paramount because the reaction is reversible and the presence of water will drive the equilibrium back towards the starting materials, drastically reducing yield.
Caption: Synthesis and Purification Workflow for Di-isopropylidene Mannitol.
Experimental Protocol: High-Yield Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
This protocol is adapted from a high-yield procedure that emphasizes control over reaction conditions to maximize the formation of the desired di-substituted product.[3]
-
Catalyst Activation: In a flame-dried flask, melt anhydrous zinc chloride under vacuum to remove any residual water. Allow to cool under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a flask containing D-mannitol, add 2.5-3.0 molar equivalents of the activated zinc chloride. Add anhydrous acetone to serve as both the reagent and the solvent.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting D-mannitol spot is no longer visible. This typically takes 18-24 hours.
-
Workup: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and quench the reaction.
-
Extraction: Transfer the resulting slurry to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether, three times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent using a rotary evaporator without heating to prevent hydrolysis of the acetal.[3]
-
Purification: Wash the resulting white solid residue with cold hexane to remove any minor, more soluble tri-acetal byproducts. Filter under vacuum to yield the pure di-acetal product.[3]
Characterization and Analysis: A Multi-Technique Approach
No single technique can fully characterize a molecule. A self-validating analytical workflow relies on orthogonal methods—techniques that measure different properties—to build a comprehensive and trustworthy profile of the compound.
Decision Framework for Analysis
The choice of analytical technique is driven by the specific question being asked. The following decision tree illustrates a logical approach to characterizing a newly synthesized batch of a this compound derivative.
Caption: Decision Tree for Selecting Analytical Characterization Techniques.
Comparative Analysis of Key Techniques
A. Spectroscopic Methods: Confirming Identity
Spectroscopy provides the foundational data for structural confirmation.
| Technique | Information Provided | Comparison to D-Mannitol | Causality & Insights |
| ¹H & ¹³C NMR | Precise chemical environment of each proton and carbon atom, confirming connectivity. | Shows additional signals for the two methyl groups of the isopropylidene moiety and shifts in the signals of the mannitol backbone carbons (C3, C4) involved in the ketal linkage.[4] | Expertise: This is the definitive method for structural confirmation. The number and splitting patterns of signals provide irrefutable evidence of the molecular structure. |
| FTIR | Presence of functional groups. | The derivative spectrum shows a reduction in the broad O-H stretching band (~3400 cm⁻¹) due to the protection of two hydroxyl groups. It also introduces characteristic C-O stretching bands associated with the ketal.[4] | Trustworthiness: Comparing the derivative's spectrum to the parent D-mannitol provides clear evidence of the chemical modification. |
| HRMS | Highly accurate mass-to-charge ratio, confirming the elemental composition. | The molecular weight will correspond to C₉H₁₈O₆ (222.24 g/mol ), which is higher than D-mannitol's C₆H₁₄O₆ (182.17 g/mol ).[4][5][6] | Authoritative: An observed mass matching the calculated mass to within a few parts per million (ppm) is considered definitive proof of the molecular formula. |
| Raman | Vibrational modes, complementary to FTIR. Highly sensitive to crystal lattice structure. | Differences in the C-O stretching regions (1400-1200 cm⁻¹) and fingerprint regions (800-600 cm⁻¹) are observed.[2] | Expertise: Crucial for studying polymorphism, as different crystal forms will produce distinct Raman spectra even if the molecular structure is identical.[7][8] |
B. Chromatographic Methods: Assessing Purity
Chromatography is essential for separating the target compound from impurities, unreacted starting materials, and byproducts.
| Technique | Separation Principle | Detector Choice & Rationale | Comparison with Alternatives |
| HPLC | Typically Hydrophilic Interaction Liquid Chromatography (HILIC) for these polar compounds.[9] | ELSD/CAD/RI: These compounds lack a UV chromophore, making universal detectors necessary. ELSD and CAD are mass-based and more sensitive than RI.[9] | vs. D-Mannitol: The isopropylidene derivative is less polar and will have a shorter retention time in HILIC mode compared to the highly polar D-mannitol. |
| GC | Separation based on volatility and interaction with a stationary phase. | FID: Requires derivatization (e.g., silylation or acetylation) to make the polar mannitol derivatives volatile enough for GC analysis.[10] | vs. HPLC: GC can offer higher resolution for separating closely related isomers but requires an extra derivatization step, which can introduce errors.[10][11] |
| Ion-Exchange | Separation based on charge. | Pulsed Amperometric Detection (PAD): Highly sensitive for carbohydrates without derivatization.[12][13] | Application: Primarily used to separate mannitol from other sugars (glucose, fructose) in complex mixtures, rather than for purity assessment of a synthetic derivative.[12][13][14] |
Experimental Protocol: HPLC-ELSD Purity Analysis
-
Column: HILIC column (e.g., Amaze HD, 4.6x50 mm, 5 µm).[9]
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% Ammonium Formate buffer (20 mM, pH 3.0). The high organic content is necessary to retain the polar analytes in HILIC mode.[9]
-
Flow Rate: 1.0 mL/min.
-
Detector: Evaporative Light Scattering Detector (ELSD) with drift tube temperature at 40°C and nitrogen as the nebulizing gas.
-
Sample Preparation: Dissolve the sample accurately in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection: Inject 3-5 µL.
-
Validation: Run a blank (mobile phase only) to identify system peaks. Run a standard of pure D-mannitol to determine its retention time for comparison. The purity of the derivative is calculated based on the relative peak area of the main component.
C. Thermal and Solid-State Analysis
For pharmaceutical applications, the solid-state properties of a compound are as important as its chemical identity.
| Technique | Information Provided | Comparison: Derivative vs. Parent D-Mannitol |
| DSC | Melting point (mp), glass transition (Tg), and enthalpy of fusion. Detects polymorphic transitions.[7] | The derivative has a distinct melting point (e.g., 85-88 °C for the 3,4-O- derivative) compared to D-mannitol (~166-168 °C).[7][15] The presence of multiple melting peaks can indicate polymorphism or impurities. |
| XRPD | Provides a unique diffraction pattern for each crystalline form, acting as a "fingerprint" for the solid state. | D-mannitol is known to have at least three polymorphs (α, β, δ), each with a distinct XRPD pattern.[2] The derivative will have its own unique crystal structure and pattern, which must be characterized to ensure batch-to-batch consistency. |
Performance Comparison: this compound vs. D-Mannitol
The introduction of the isopropylidene group fundamentally alters the molecule's behavior, leading to a different performance profile, especially in pharmaceutical formulations.
| Property | This compound | D-Mannitol (β-form) | Rationale for Difference |
| Solubility | Generally higher solubility in less polar organic solvents; potentially lower aqueous solubility. | Highly soluble in water, poorly soluble in most organic solvents. | The isopropylidene group adds hydrophobic character and disrupts the extensive hydrogen-bonding network that makes D-mannitol highly water-soluble. |
| Hygroscopicity | Expected to be less hygroscopic. | Known for its low hygroscopicity, which is a key advantage as an excipient.[2] | The protected hydroxyl groups are no longer available to form hydrogen bonds with atmospheric water, enhancing stability in humid conditions. |
| Reactivity | The 3,4-hydroxyls are protected, allowing for selective reactions at other positions. | All hydroxyl groups are available for reaction, leading to less selectivity without additional protecting group chemistry. | This is the core principle behind its use as a synthetic intermediate. |
| Melting Point | Lower (e.g., 85-88 °C).[15] | Higher (~166-168 °C).[7] | The disruption of the crystal lattice packing and hydrogen bonding by the bulky isopropylidene group lowers the energy required to melt the solid. |
Conclusion: An Integrated Analytical Strategy
The characterization of this compound derivatives requires a multi-faceted, logical approach. Structural confirmation is achieved through a combination of NMR, MS, and FTIR spectroscopy. Purity is best assessed by a stability-indicating HPLC method, often using HILIC with a universal detector like ELSD. For any application involving the solid form, particularly in pharmaceuticals, thermal analysis by DSC and crystallographic analysis by XRPD are non-negotiable for ensuring control over polymorphism and batch consistency.
By understanding the causality behind each technique and comparing the derivative's properties to its well-understood parent compound, D-mannitol, researchers can confidently synthesize, analyze, and deploy these valuable molecules in their work.
References
- Chem-Impex. (n.d.). This compound.
- WorldOfChemicals. (n.d.). This compound suppliers USA.
- AIMS Press. (2017, May 10). Feasibility study of D-mannitol as phase change material for thermal storage.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mannitol.
- IDEAS/RePEc. (2021). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions.
- Coblentz Society, Inc. (2008, August 29). Characterization of D-Mannitol by Thermal Analysis, FTIR, and Raman Spectroscopy.
- ResearchGate. (n.d.). Separation and determination of sorbitol and mannitol by derivatization capillary gas chromatography.
- MDPI. (n.d.). Development of a Pure Certified Reference Material of D-Mannitol.
- ResearchGate. (n.d.). Characteristics and analytical methods of Mannitol: An update.
- ResearchGate. (n.d.). (PDF) Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions.
- CABI Digital Library. (2021). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions.
- PubMed. (n.d.). Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources.
- PubChem. (n.d.). This compound.
- MedChemExpress. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol.
- Sigma-Aldrich. (n.d.). 3,4-O-Isopropylidene- D -mannitol 97.
- Rare Sugars. (n.d.). 3-4-O-isopropylidene-D-mannitol.
- MDPI. (n.d.). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control.
- ResearchGate. (n.d.). (PDF) A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound suppliers USA [americanchemicalsuppliers.com]
- 6. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. helixchrom.com [helixchrom.com]
- 10. researchgate.net [researchgate.net]
- 11. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions [ideas.repec.org]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. 3,4-O-Isopropylidene- D -mannitol 97 3969-84-4 [sigmaaldrich.com]
A Comparative Guide to the Enantiomeric Purity Analysis of 3,4-O-Isopropylidene-D-mannitol
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral molecules is a cornerstone of modern drug development and chemical synthesis. For intermediates like 3,4-O-Isopropylidene-D-mannitol, a versatile building block derived from D-mannitol, ensuring high enantiomeric purity is critical for the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The presence of the undesired L-enantiomer can lead to altered pharmacological activity, increased toxicity, or reduced efficacy of the final drug product. Consequently, robust and reliable analytical methods for the determination of enantiomeric excess (ee) are indispensable.
This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the enantiomeric purity analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). We will delve into the causality behind experimental choices, present supporting data where available for analogous compounds, and provide detailed experimental workflows to empower researchers in selecting and implementing the most suitable method for their specific needs.
The Criticality of Enantiomeric Purity in Mannitol Derivatives
D-mannitol and its derivatives are widely utilized in the pharmaceutical industry as excipients, osmotic diuretics, and as chiral precursors for the synthesis of a variety of complex molecules.[1][2] The inherent chirality of these molecules necessitates stringent control over their enantiomeric composition. The biological systems with which drugs interact are themselves chiral, leading to often profound differences in the pharmacological and toxicological profiles of enantiomers. Therefore, the accurate quantification of the enantiomeric purity of key intermediates like this compound is not merely a quality control metric but a fundamental aspect of drug safety and efficacy.
Comparative Overview of Analytical Techniques
The enantiomeric separation of this compound relies on the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP). The subtle differences in the stability of these complexes allow for the differential retention and subsequent separation of the D- and L-enantiomers. The choice between HPLC, GC, and SFC is dictated by a variety of factors including the volatility and thermal stability of the analyte, desired analysis speed, sample throughput, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase using a chiral stationary phase. | Separation in a gaseous mobile phase after volatilization, using a chiral stationary phase. | Separation using a supercritical fluid (typically CO₂) as the primary mobile phase with a chiral stationary phase. |
| Typical CSPs | Polysaccharide-based (cellulose, amylose), Pirkle-type, cyclodextrin-based. | Cyclodextrin derivatives, Chirasil-Val. | Polysaccharide-based, Pirkle-type, cyclodextrin-based. |
| Analyte Suitability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds, or those that can be derivatized. | Broad applicability, bridges the gap between HPLC and GC. |
| Derivatization | Often not required. | Frequently necessary to increase volatility and improve peak shape. | Generally not required. |
| Analysis Speed | Moderate to long run times. | Typically faster than HPLC. | Significantly faster than HPLC.[3] |
| Solvent Consumption | High, particularly in normal phase. | Low (carrier gas). | Significantly lower than HPLC, considered a "green" technique.[4] |
| Resolution | Generally high, method development can be extensive. | High for suitable analytes. | Often provides superior or complementary selectivity to HPLC.[3] |
In-Depth Analysis of Chromatographic Methods
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and versatile technique for the separation of a wide range of enantiomers and is often the first method considered for non-volatile compounds like this compound.
Causality of Method Design: The success of a chiral HPLC separation is primarily dependent on the selection of the appropriate chiral stationary phase (CSP) and mobile phase. For polyols and their derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to modulate the retention and enhance the enantioselectivity.
Experimental Workflow: Chiral HPLC
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Representative Experimental Protocol (Hypothetical for method development screening):
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector (RID) or a low-wavelength UV detector).
-
Chiral Column: A polysaccharide-based column, for example, a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A starting mobile phase of n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: RID or UV at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the D- and L-enantiomers using the formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100.
Trustworthiness of the Protocol: This protocol is designed as a starting point for method development. The use of a well-established polysaccharide-based CSP provides a high probability of achieving separation. System suitability tests, including the injection of a racemic standard to determine resolution and selectivity, are crucial for validating the method's performance before analyzing unknown samples.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and short analysis times. While this compound has multiple polar hydroxyl groups, derivatization can render it suitable for GC analysis.
Causality of Method Design: The primary challenge for GC analysis of this compound is its low volatility. Derivatization of the free hydroxyl groups to form less polar and more volatile esters (e.g., acetates) or silyl ethers is a necessary prerequisite. Following derivatization, the choice of a suitable chiral stationary phase is critical. Cyclodextrin-based CSPs are widely used in chiral GC and separate enantiomers based on inclusion complexation and interactions with the derivatized cyclodextrin macrocycle.
Experimental Workflow: Chiral GC
Caption: Workflow for enantiomeric purity analysis by Chiral GC.
Representative Experimental Protocol (Based on general procedures for polyols):
-
Derivatization (Acetylation): To 1 mg of this compound, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride. Heat the mixture at 60 °C for 1 hour. After cooling, evaporate the reagents under a stream of nitrogen and dissolve the residue in 1 mL of dichloromethane.
-
GC System: A gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and a suitable capillary column.
-
Chiral Column: A cyclodextrin-based column, for example, a Betadex™ or Gammadex™ series column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 2 °C/min.
-
Detector Temperature: 270 °C.
-
Injection: 1 µL with a suitable split ratio (e.g., 50:1).
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the derivatized enantiomers.
Trustworthiness of the Protocol: This protocol's validity hinges on the successful and complete derivatization of the analyte without racemization. A blank derivatization should be performed to ensure no interfering peaks are introduced. The method's performance should be validated by analyzing a derivatized racemic standard to confirm baseline separation of the diastereomeric derivatives.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[4]
Causality of Method Design: SFC utilizes supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, allowing for faster separations at lower pressures compared to HPLC.[3] A polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ to modulate the mobile phase strength and enhance analyte solubility and interaction with the CSP. The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often providing complementary or even superior selectivity.
Experimental Workflow: Chiral SFC
Caption: Workflow for enantiomeric purity analysis by Chiral SFC.
Representative Experimental Protocol (Hypothetical for method development screening):
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol.
-
SFC System: An analytical SFC system with a fluid delivery module for CO₂ and a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: A polysaccharide-based column suitable for SFC, for example, a Chiralpak® IA-3 or IC-3 (150 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol. A typical starting condition would be an isocratic elution with 15% Methanol.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas.
Trustworthiness of the Protocol: This protocol leverages the high efficiency and unique selectivity often observed in SFC. The use of modern, immobilized polysaccharide CSPs ensures robustness and compatibility with a wide range of modifiers. Validation with a racemic standard is essential to confirm the separation and accuracy of the quantification.
Conclusion and Recommendations
The choice of the optimal analytical method for determining the enantiomeric purity of this compound depends on the specific requirements of the laboratory.
-
Chiral HPLC remains a robust and versatile option, particularly when high resolution is paramount and analysis time is not a primary constraint. Its broad applicability to non-volatile compounds makes it a reliable choice.
-
Chiral GC is a powerful technique if the analyte can be successfully derivatized without racemization. It offers high resolution and speed, but the additional sample preparation step can be a drawback.
-
Chiral SFC presents a compelling modern alternative, offering significant advantages in terms of speed, reduced solvent consumption, and often complementary or superior selectivity to HPLC. For high-throughput screening and routine quality control, SFC is an increasingly attractive option.
Ultimately, the most effective approach may involve screening the compound on a variety of chiral stationary phases using both HPLC and SFC to identify the optimal separation conditions. By understanding the principles behind each technique and following a systematic method development approach, researchers can confidently and accurately determine the enantiomeric purity of this compound, ensuring the quality and stereochemical integrity of this crucial synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92.
- Schurig, V. (2001). Separation of enantiomers by gas chromatography.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Selvita. Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
- Trott, Z. A., & S. G. (2020). Biological significance of the enantiomeric purity of drugs. Chirality, 32(5), 649-660.
-
Daicel Chiral Technologies. Supercritical Fluid Chromatography (SFC). [Link]
- Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Journal of the Chinese Chemical Society, 61(6), 631-636.
- de Alvarenga, E. S., Carneiro, V. M. T., Silvério, F. O., & Saliba, W. A. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 51(3), 986-988.
- Daniels, D. S., et al. (1999). Preparative chromatographic resolution of enantiomers using polar organic solvents with polysaccharide chiral stationary phases.
- Patel, B. K., & Li, G. (2019). Analysis of Enantiomers in Products of Food Interest. Foods, 8(3), 108.
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
- Švitel, J., & Polakovič, M. (2021). Chromatographic separation of mannitol from mixtures of other carbohydrates in aqueous solutions. Czech Journal of Food Sciences, 39(4), 281-288.
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of pharmaceutical excipients. Pharmaceutical press.
- Nagavalli, D., & Nanthagopal, M. (2023). Pharmaceutical Applications for MANNITOL: An Overview. International Journal of Pharmaceutical Sciences and Medicine, 8(6), 103-138.
Sources
- 1. Chromatographic resolution of enantiomers selective review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of sorbitol, mannitol, and xylitol in chewing gum and sorbitol in mints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. selvita.com [selvita.com]
A Researcher's Guide to the Spectroscopic Differentiation of Mannitol Acetal Isomers
In the landscape of pharmaceutical development and chiral synthesis, D-mannitol serves as a readily available and versatile starting material. Its conversion into acetal derivatives, particularly isopropylidene acetals, yields key intermediates for the synthesis of a wide array of complex molecules. However, the seemingly straightforward acetalization of mannitol can lead to a mixture of constitutional isomers. The precise identification of these isomers is not merely an academic exercise; it is a critical quality control step that dictates the stereochemical outcome of subsequent reactions. This guide provides an in-depth spectroscopic comparison of common mannitol acetal isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Importance of Isomer Identification
D-mannitol, a C2-symmetric polyol, possesses three pairs of vicinal diols at the C1-C2, C3-C4, and C5-C6 positions. Acetal formation, typically through reaction with acetone or a related ketone, can occur at any of these positions, leading to mono-, di-, and tri-acetal derivatives. The resulting isomers, while possessing the same mass, exhibit distinct three-dimensional structures. This structural variance profoundly influences their reactivity and utility as chiral synthons. An incorrect isomer assignment can lead to unforeseen reaction pathways and the generation of unintended stereoisomers in a multi-step synthesis, ultimately compromising the efficacy and safety of the final active pharmaceutical ingredient.
This guide will focus on the comparative analysis of the following key isomers:
-
1,2:5,6-di-O-isopropylidene-D-mannitol: A C2-symmetric molecule where the terminal diols are protected.
-
1,2:3,4-di-O-isopropylidene-D-mannitol: An asymmetric isomer with protection of the C1-C4 diols.
-
3,4-O-isopropylidene-D-mannitol: A mono-acetal with protection of the central diol.
Below is a representation of the relationship between D-mannitol and its di-isopropylidene isomers.
Caption: Formation of di-O-isopropylidene mannitol isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for the unambiguous differentiation of mannitol acetal isomers. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment and connectivity of each atom in the molecule.
The Causality Behind NMR Differentiation
The differentiation of these isomers by NMR hinges on the principle of chemical equivalence. The symmetry of the molecule dictates the number of unique signals in the NMR spectrum.
-
1,2:5,6-di-O-isopropylidene-D-mannitol: Due to its C2 symmetry, the top half of the molecule is chemically equivalent to the bottom half. This results in a significantly simplified spectrum with fewer signals than would be expected for a 12-carbon molecule.
-
1,2:3,4-di-O-isopropylidene-D-mannitol: This isomer lacks C2 symmetry, and therefore, all carbon and most proton environments are unique, leading to a more complex spectrum with a larger number of distinct signals.
-
This compound: While possessing a plane of symmetry, the presence of free primary and secondary hydroxyl groups creates a distinct spectral pattern compared to the di-acetal isomers.
Comparative NMR Data
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the three isomers.
Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | 1,2:5,6-di-O-isopropylidene-D-mannitol | 1,2:3,4-di-O-isopropylidene-D-mannitol[1] | This compound |
| Isopropylidene CH₃ | ~1.35 (s, 6H), ~1.42 (s, 6H) | 1.36 (s, 6H), 1.39 (s, 6H), 1.43 (s, 6H) | ~1.40 (s, 6H) |
| Mannitol Backbone | ~3.75-4.20 (m) | ~3.94-4.20 (m) | ~3.60-3.90 (m) |
| Hydroxyl OH | ~2.66 (d) | - | ~2.5-3.5 (br s) |
Table 2: Comparative ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | 1,2:5,6-di-O-isopropylidene-D-mannitol | 1,2:3,4-di-O-isopropylidene-D-mannitol[1] | This compound |
| Isopropylidene C(CH₃)₂ | ~109.6 | 109.6, 110.2 | ~108.6 |
| Isopropylidene CH₃ | ~25.4, ~26.9 | 25.4, 26.5, 27.4 | ~27.5 |
| C1, C6 | ~67.0 | 66.2 | ~63.3 |
| C2, C5 | ~76.3 | 76.3 | ~73.2 |
| C3, C4 | ~71.3 | 79.4 | ~79.4 |
Experimental Protocol: NMR Analysis
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 10-20 mg of the mannitol acetal isomer and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals. CDCl₃ is a good choice due to its ability to dissolve these moderately polar compounds.
-
Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the appropriate frequencies for ¹H and ¹³C, and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique removes the splitting of carbon signals by attached protons, resulting in a simpler spectrum with one signal per unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain a clean, interpretable spectrum.
-
Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and number of signals to determine the isomeric identity.
Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups
While NMR provides detailed structural information, Infrared (IR) spectroscopy offers a rapid and effective method for confirming the presence or absence of key functional groups, which can be sufficient to distinguish between certain isomer classes.
Differentiating Isomers with IR
The primary utility of IR in this context is the identification of hydroxyl (-OH) groups.
-
Di-acetal isomers (1,2:5,6- and 1,2:3,4-): These isomers lack free hydroxyl groups. Their IR spectra will be characterized by the absence of a broad O-H stretching band in the 3200-3600 cm⁻¹ region.
-
Mono-acetal isomers (3,4-): The presence of free hydroxyl groups in this isomer will give rise to a prominent, broad absorption band in the 3200-3600 cm⁻¹ range.
Further differentiation between the di-acetal isomers using IR alone is challenging but can sometimes be achieved by careful analysis of the "fingerprint region" (below 1500 cm⁻¹), where subtle differences in C-O and C-C bond vibrations can be observed.[1]
Table 3: Comparative IR Data (cm⁻¹)
| Functional Group | Characteristic Absorption Range | 1,2:5,6-di-O-isopropylidene-D-mannitol[2] | 1,2:3,4-di-O-isopropylidene-D-mannitol[1] | This compound[3] |
| O-H Stretch | 3200-3600 | Absent | Absent | Present (broad) |
| C-H Stretch (aliphatic) | 2850-3000 | ~2989, 2935, 2881 | ~3054, 2986 | Present |
| C-O Stretch (ether/acetal) | 1000-1300 | ~1255, 1211, 1155, 1072 | ~1261, 1067 | Present |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, convenient technique that requires minimal sample preparation.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer clues to its structure. For isomers, which have the same molecular weight, the differentiation lies in their unique fragmentation patterns.
Fragmentation as a Differentiating Tool
Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), mannitol acetal isomers will fragment in ways that reflect their structure. A characteristic fragment for terminal O-isopropylidene groups is the resonance-stabilized 2,2-dimethyl-1,3-dioxolanylium ion at m/z 101.[4] The relative abundance of this and other fragments can help distinguish between isomers. For instance, 1,2:5,6-di-O-isopropylidene-D-mannitol, with two such terminal groups, is expected to show a prominent m/z 101 peak.[4] The fragmentation of the central part of the mannitol backbone will also differ depending on the substitution pattern.
Table 4: Comparative Mass Spectrometry Data
| Isomer | Molecular Weight ( g/mol ) | Expected Key Fragments (m/z) |
| 1,2:5,6-di-O-isopropylidene-D-mannitol | 262.30 | 247 [M-CH₃]⁺, 101 (high abundance) |
| 1,2:3,4-di-O-isopropylidene-D-mannitol | 262.30 | 247 [M-CH₃]⁺, other unique backbone fragments |
| This compound | 222.24 | 207 [M-CH₃]⁺, fragments from loss of H₂O and CH₂OH |
Experimental Protocol: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for these moderately polar molecules.
Caption: Workflow for ESI-Mass Spectrometry analysis.
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. Often, a small amount of an acid, such as 0.1% formic acid, is added to promote protonation and the formation of [M+H]⁺ ions.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion with a syringe pump or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion ([M+H]⁺). Then, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate a fragment ion spectrum.
-
Data Analysis: Analyze the resulting spectra to confirm the molecular weight and compare the fragmentation pattern to that of known standards or theoretical predictions to aid in isomer identification.
Conclusion: An Integrated Approach for Confident Characterization
The robust characterization of mannitol acetal isomers is essential for their effective use in research and development. While each spectroscopic technique offers valuable information, a combined, multi-technique approach provides the highest level of confidence in structural assignment. NMR spectroscopy stands as the definitive tool for distinguishing between these closely related isomers due to its sensitivity to the unique chemical environment of each nucleus. IR spectroscopy serves as a rapid and straightforward method for identifying the presence or absence of hydroxyl groups, effectively differentiating mono- from di-acetals. Mass spectrometry confirms the molecular weight and provides complementary structural information through the analysis of distinct fragmentation patterns. By employing these techniques in a coordinated manner, researchers can confidently elucidate the structure of their mannitol-derived intermediates, ensuring the integrity and success of their synthetic endeavors.
References
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Baghdad Science Journal.
- Synthesis and Spectroscopic Study of Novel Bis- 1,2,3-triazoles Derived from D-Mannitol Via Click Chemistry. (2020). University of Kerbala.
- Supplementary Material (ESI) for Chemical Communications. (2007). The Royal Society of Chemistry.
- Polyurethanes with pendant hydroxy groups: polycondensation of D-mannitol-1,2:5,6-dicarbonate with diamines. Macromolecular Chemistry and Physics.
- Synthesis and Structural Determination of 6-O- prop-2-ynyl-1,2:3,4-di-O-Isopropylidene-α-D-Galactose. (2022). Baghdad Science Journal.
- Comparison Between the Simulated and Experimental 1H NMR Spectra of 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O- isopropylidene-D-mannitol. (2022). AIP Publishing.
- 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-d-mannitol: a study of multiple weak hydrogen bonds in the solid state. (2021). Acta Crystallographica Section C: Structural Chemistry.
-
1,2:5,6-di-O-isopropylidene-D-glucitol. PubChem. Retrieved from [Link]
- Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Baghdad Science Journal.
- A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. (2018). Journal of the Chilean Chemical Society.
- Planar zigzag conformation of compounds 1 and 7 , showing the numbering of the carbon atoms. Oxidation of 1,2:5,6-di-O-isopropylidene-D-mannitol and -D-glucitol. (2000).
- 5,6-Di-O-cyclohexylidene-D-mannitol and 2, 3-O-cyclohexylidene-D-glyceraldehyde. (1982). Agricultural and Biological Chemistry.
-
1,2:5,6-Di-O-isopropylidene-3,4-di-O-acetyl-D-mannitol. SpectraBase. Retrieved from [Link]
- Hydrolytic degradation of D-mannitol-based polyurethanes. (2016).
- Multigram-Scale Synthesis of 2,5-Dideoxy-2,5-imino-d-mannitol (DMDP) and 2,5-Dideoxy-2,5-imino-d-glucitol (DGDP) from d-Fructose and l-Sorbose Using a Regioselective Appel Reaction. (2021). The Journal of Organic Chemistry.
-
D-Mannitol, 1,2:5,6-bis-O-(1-methylethylidene)-. NIST WebBook. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
Sources
The Synthetic Chemist's Compass: A Comparative Guide to the Utility of 3,4-O-Isopropylidene-D-mannitol
In the landscape of asymmetric synthesis, the "chiral pool" represents a repository of readily available, enantiomerically pure starting materials from which complex chiral molecules can be constructed. Among these, D-mannitol, a C2-symmetric polyol, stands out as a versatile and cost-effective scaffold. Its rich stereochemistry offers a foundation for the synthesis of a diverse array of chiral ligands, auxiliaries, and natural products. However, the judicious selection of protecting groups for mannitol's hydroxyl moieties is paramount to unlocking its full synthetic potential. This guide provides a comprehensive assessment of 3,4-O-Isopropylidene-D-mannitol, a key derivative that offers a unique combination of stability and selective reactivity. We will objectively compare its performance with other commonly employed mannitol-derived synthons, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Advantage of this compound: A C2-Symmetric Diol
This compound is a derivative of D-mannitol where the central 3- and 4-hydroxyl groups are protected as an isopropylidene acetal. This protection strategy leaves the terminal 1,2- and 5,6-diol pairs available for further manipulation. The C2 symmetry of this molecule is a significant advantage, often simplifying synthetic routes and spectroscopic analysis. Its utility stems from its ability to serve as a chiral template, providing a rigid framework that can direct the stereochemical outcome of subsequent reactions.
The primary applications of this compound and its derivatives fall into several key areas:
-
Chiral Ligand Synthesis: The diol functionality can be further functionalized to create chiral phosphine, amine, or other ligands for asymmetric catalysis.
-
Chiral Auxiliaries: The mannitol backbone can be incorporated into chiral auxiliaries to control the stereoselectivity of reactions such as aldol additions, alkylations, and Diels-Alder reactions.
-
Synthesis of Natural Products and Bioactive Molecules: As a chiral building block, it provides a stereochemically defined starting point for the total synthesis of complex natural products and pharmaceutical intermediates.[1]
A Comparative Analysis of Mannitol-Derived Chiral Synthons
The choice of protecting group for D-mannitol significantly impacts the synthetic route. Here, we compare this compound with other common mannitol derivatives: 1,2:5,6-Di-O-isopropylidene-D-mannitol, 1,3:4,6-Di-O-benzylidene-D-mannitol, and 1,2:5,6-Di-O-cyclohexylidene-D-mannitol.
| Feature | This compound | 1,2:5,6-Di-O-isopropylidene-D-mannitol | 1,3:4,6-Di-O-benzylidene-D-mannitol | 1,2:5,6-Di-O-cyclohexylidene-D-mannitol |
| Protected Hydroxyls | C3, C4 | C1, C2, C5, C6 | C1, C3, C4, C6 | C1, C2, C5, C6 |
| Free Hydroxyls | C1, C2, C5, C6 | C3, C4 | C2, C5 | C3, C4 |
| Symmetry | C2 | C2 | C2 | C2 |
| Key Applications | Synthesis of chiral ligands and auxiliaries with terminal functionalization. | Oxidative cleavage to C3 synthons (e.g., 2,3-O-isopropylidene-D-glyceraldehyde).[2][3] | Synthesis of chiral ligands and intermediates requiring bulky aromatic groups. | Used when increased steric bulk compared to isopropylidene is desired. |
| Advantages | Direct access to terminal diols for extension or functionalization. | Well-established route to valuable C3 chiral building blocks. High yields often reported for its synthesis.[2] | Benzylidene acetals can be stable to a range of conditions and offer different deprotection options.[4] | Cyclohexylidene group can offer enhanced stability and stereodirection in certain reactions. |
| Limitations | Selective protection of the central diol can be challenging. | Does not allow for direct functionalization of the terminal positions. | Preparation can sometimes lead to mixtures of isomers. Reductive cleavage is often required for deprotection. | Can be more challenging to introduce and remove than isopropylidene groups. |
Experimental Data: A Snapshot of Performance
Direct comparative studies of these synthons in the same reaction are scarce in the literature. However, we can glean insights from reported yields and stereoselectivities in similar transformations.
Table 2: Diastereoselective Reactions using Mannitol-Derived Chiral Auxiliaries
| Reaction | Chiral Auxiliary Derivative | Substrate | Product Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Staudinger Reaction | Cyclohexylidene-derived oxazolidinone | Imine | cis-β-lactam favored | Good | [5] |
| Staudinger Reaction | Isopropylidene-derived oxazolidinone | Imine | cis-β-lactam favored | Moderate | [5] |
| Aldol Reaction | Isopropylidene-derived oxazolidinone | Aldehyde | High syn-selectivity | High | [6] |
Note: The data in Table 2 is derived from studies using chiral auxiliaries prepared from mannitol derivatives. While not a direct comparison of the protecting groups on mannitol itself, it highlights how the choice of the ketal (cyclohexylidene vs. isopropylidene) can influence the outcome of a reaction.
Experimental Protocols
Protocol 1: Selective Synthesis of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This protocol is for the more commonly synthesized di-protected mannitol, which is a precursor to valuable C3 synthons. The principles can be adapted for the synthesis of the 3,4-O-isopropylidene derivative, which typically involves thermodynamic control.
Materials:
-
D-mannitol
-
Anhydrous acetone
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl ether
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of D-mannitol (e.g., 10 g) in anhydrous acetone (e.g., 200 mL), add anhydrous zinc chloride (e.g., 2.7 molar equivalents) in portions.
-
Stir the mixture at room temperature for several hours until the D-mannitol dissolves, indicating the formation of the acetal.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure without heating to avoid hydrolysis of the acetal.
-
Wash the resulting white solid with hexane to remove any tri-isopropylidene byproduct, yielding 1,2:5,6-di-O-isopropylidene-D-mannitol in high yield (typically >80%).[2]
Protocol 2: Oxidative Cleavage of a Mannitol-Derived Diol to a Chiral Aldehyde
This protocol describes the cleavage of the free diol in a protected mannitol derivative to generate a valuable chiral C3 synthon.
Materials:
-
1,2:5,6-Di-O-isopropylidene-D-mannitol
-
Sodium periodate (NaIO₄)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-D-mannitol (e.g., 10 g) in dichloromethane (e.g., 100 mL).
-
Add a solution of sodium periodate (e.g., 1.1 equivalents) in water (e.g., 50 mL) to the vigorously stirred DCM solution.
-
Stir the biphasic mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 2,3-O-isopropylidene-D-glyceraldehyde.[3]
Visualization of Synthetic Pathways
Diagram 1: Protection Strategies for D-Mannitol
Caption: Synthetic routes to various protected D-mannitol derivatives.
Diagram 2: Utility of Mannitol-Derived Synthons
Caption: Synthetic applications of this compound.
Cost-Effectiveness and Practical Considerations
A rigorous cost-effectiveness analysis depends on various factors including the scale of the synthesis, reagent costs, and labor. However, a qualitative assessment can be made:
-
Starting Material: D-mannitol is an inexpensive and readily available starting material derived from natural sources.[7]
-
Reagents: The reagents for forming isopropylidene, benzylidene, and cyclohexylidene acetals (acetone, benzaldehyde, cyclohexanone, and an acid catalyst) are all common and relatively inexpensive laboratory chemicals.
-
Reaction Efficiency: The key to cost-effectiveness lies in the yield and selectivity of the protection and deprotection steps. While the synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol is well-optimized with high reported yields,[2] the selective synthesis of the 3,4-O-monoacetal can be more challenging and may require careful control of reaction conditions to avoid the formation of other isomers, potentially lowering the overall yield and increasing purification costs.
-
Number of Steps: The "chiral pool" approach, while often providing excellent stereocontrol, can sometimes involve a greater number of synthetic steps compared to methods using chiral catalysts.[7] Each additional step reduces the overall yield and increases costs.
In general, for applications requiring access to the terminal diols of mannitol, the direct synthesis of this compound, if optimized, can be a highly efficient strategy. For the generation of C3 synthons, the well-established route via the 1,2:5,6-di-isopropylidene derivative is often the most practical choice. The use of benzylidene or cyclohexylidene protecting groups is typically justified when their specific steric or electronic properties are required for a particular transformation, or when their stability profile is advantageous over the more labile isopropylidene group.
Conclusion
This compound is a valuable chiral synthon that offers a unique pattern of reactivity compared to other protected mannitol derivatives. Its C2 symmetry and the availability of its terminal diols make it an attractive starting material for the synthesis of a variety of chiral molecules. The choice between this compound and its alternatives should be guided by the specific synthetic target and a careful consideration of the desired reactivity, the stability of the protecting group under the planned reaction conditions, and the overall efficiency of the synthetic route. By understanding the relative advantages and disadvantages of each approach, researchers can harness the full potential of D-mannitol as a versatile and economical chiral building block.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
- Maeng, Y. H., & Jun, J. G. (2004).
- BenchChem. (2025). A Comparative Guide to Chiral Synthons: The Advantages of (S)-1-Chloro-2-propanol in Asymmetric Synthesis.
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2005.
- Mash, E. A., Nelson, K. A., Van Deusen, S., & Hemperly, S. B. (1990). 1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses, 68, 92.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- Angyal, S. J., & Hoskinson, R. M. (1962). Benzylidene derivatives of mannitol. Australian Journal of Chemistry, 15(2), 298-307.
- Pace, V., & Hoyos, P. (2012). A Simple Procedure for C-C Bond Cleavage of Aromatic and Aliphatic Epoxides with Aqueous Sodium Periodate Under Ambient Conditions. Molecules, 17(5), 5642-5650.
- Shin, D. G., & Heo, H. J. (2005). Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary. ChemInform, 36(10).
-
Rare Sugars. (n.d.). 3-4-O-isopropylidene-D-mannitol. Retrieved from [Link]
-
Chemdad. (n.d.). This compound. Retrieved from [Link]
- Jun, J. G., & Kim, S. M. (2002). Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary. Bulletin of the Korean Chemical Society, 23(5), 733-736.
- Angibeaud, P., & Utille, J. P. (1991). Synthesis of 3-hexuloses from 1,2:5,6-di-O-isopropylidenehexitols.
- de Souza, J. A., & de Souza, M. V. N. (2003). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society, 48(4).
- Dhatrak, N. R., Jagtap, A. B., & Shinde, T. N. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Organic Syntheses, 99, 363-380.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Reddy, K. L., & Sharpless, K. B. (1998). 1,3:4,6-Di-O-benzylidene-D-mannitol as a Source for Novel Chiral Intermediates Through Regioselective Reductive Cleavage. Journal of the American Chemical Society, 120(6), 1207-1217.
- Debenham, J. S., & Fraser-Reid, B. (1996). A Critical Review on Engineering of d-Mannitol Crystals: Properties, Applications, and Polymorphic Control. Journal of Organic Chemistry, 61(2), 432-433.
- Mlinarić-Majerski, K., & Mlinarić-Majerski, K. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry.
- Wuts, P. G. (2014). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Greene's Protective Groups in Organic Synthesis, 1-3.
-
Worldwidejournals.com. (n.d.). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Retrieved from [Link]
- Iovine, V., & Aliberti, A. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6483.
- Sudalai, A., Khenkin, A., & Neumann, R. (2015). Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. Organic & Biomolecular Chemistry, 13(15), 4384-4404.
-
Organic Chemistry Portal. (n.d.). Sodium periodate. Retrieved from [Link]
- ChemistryViews. (2023, May 30).
- Evans, J. D., & Sumby, C. J. (2021). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Dalton Transactions, 50(44), 16205-16213.
-
Organic Chemistry Portal. (n.d.). Benzylidene Acetals. Retrieved from [Link]
- Zhang, X. (2000). Synthesis of chiral hydroxyl phospholanes from D-mannitol and their use in asymmetric catalytic reactions. The Journal of Organic Chemistry, 65(11), 3489-3496.
- Ferguson, G., & Lough, A. J. (1993). 3,4-O-Carbonyl-1,2:5,6-di-O-isopropylidene-d-mannitol.
Sources
The Strategic Advantage of a Humble Sugar Alcohol: 3,4-O-Isopropylidene-D-mannitol in Complex Molecule Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of total synthesis, where the elegant construction of complex molecules from simpler precursors is the ultimate goal, the choice of starting material is a critical strategic decision. Nature, in its vastness, provides a rich "chiral pool" – a collection of readily available, enantiopure molecules that can serve as foundational building blocks, thereby circumventing the need for often complex and costly asymmetric induction steps. Among these, D-mannitol, a simple sugar alcohol, and its derivatives have emerged as remarkably versatile and cost-effective chiral templates. This guide provides an in-depth technical comparison of the application of a key D-mannitol derivative, 3,4-O-Isopropylidene-D-mannitol, in the total synthesis of bioactive natural products. Through detailed case studies, we will explore the strategic advantages of this starting material, compare its performance with alternative synthetic routes, and provide the experimental data necessary for informed decision-making in your own synthetic endeavors.
The Inherent Chirality and C2-Symmetry: Why this compound?
D-mannitol possesses a C2-symmetrical carbon skeleton adorned with multiple stereocenters. This inherent symmetry, when strategically manipulated, allows for the divergent synthesis of a wide array of chiral intermediates. The protection of the central 3- and 4-hydroxyl groups as an isopropylidene acetal to form this compound is a pivotal step. This transformation not only masks these hydroxyls but also rigidifies the backbone, allowing for the selective functionalization of the remaining primary (C1, C6) and secondary (C2, C5) hydroxyl groups. This selective manipulation is the cornerstone of its utility, providing a predictable and reliable platform for the construction of complex stereochemical arrays.
Case Study 1: The Total Synthesis of (+)-Epiquinamide
The quinolizidine alkaloid (+)-epiquinamide, isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, is a potent and selective agonist for β2 nicotinic acetylcholine receptors, making it an attractive target for medicinal chemistry. The Ghosh group's total synthesis of (+)-epiquinamide elegantly demonstrates the strategic application of D-mannitol as a chiral starting material.[1][2]
The D-Mannitol Approach: A Ring-Closing Metathesis Strategy
The synthesis commences with the readily available 1,2:5,6-di-O-isopropylidene-D-mannitol, a close relative of our topic molecule, which is easily prepared from D-mannitol. This choice immediately establishes the stereochemistry that will ultimately define the C2 and C3 positions of the piperidine ring in the target molecule. The key steps of this synthesis involve the construction of a bis-alkene precursor followed by a crucial ring-closing metathesis (RCM) reaction to forge the quinolizidine core.[2]
Synthetic Workflow from D-Mannitol to (+)-Epiquinamide
Caption: Synthetic workflow from D-mannitol to (+)-epiquinamide.
Comparative Analysis of (+)-Epiquinamide Syntheses
To appreciate the efficiency of the D-mannitol-based approach, it is instructive to compare it with other reported total syntheses of (+)-epiquinamide that utilize different chiral starting materials and synthetic strategies.
| Starting Material | Key Strategy | Number of Steps | Overall Yield | Reference |
| D-Mannitol | Ring-Closing Metathesis (RCM) | ~14 | Not explicitly stated | |
| L-Allylsine ethylene acetal | N-Acyliminium ion allylation | 12 | ~10% | [3][4] |
| D-Mannose | Bernet-Vasella reaction, HWE olefination, RCM | 14 | ~5% | |
| (-)-Pipecolinic acid | Diastereoselective addition of a propargyl alcohol | 13 | ~15% | |
| δN-Boc-αN-Cbz-L-ornithine | Intramolecular SN2 cyclization, RCM | 7 | ~25% | [5] |
This comparison highlights the diversity of approaches to (+)-epiquinamide. While the ornithine-based synthesis is notably shorter, the D-mannitol approach offers the advantage of utilizing a very inexpensive and readily available chiral pool starting material, a significant consideration for larger-scale synthesis.
Experimental Protocol: A Key Transformation (Illustrative)
Ring-Closing Metathesis to form the Quinolizidine Core:
To a solution of the bis-alkene precursor (1.0 eq) in dry, degassed CH₂Cl₂ (0.01 M) is added Grubbs' second-generation catalyst (5 mol%). The reaction mixture is stirred at reflux under an argon atmosphere for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired quinolizidine derivative.
Case Study 2: The Asymmetric Synthesis of the Core of (-)-Balanol
(-)-Balanol, a fungal metabolite, is a potent inhibitor of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways. Its complex architecture, featuring a chiral perhydroazepine ring, has made it a challenging target for total synthesis. The inherent chirality of D-mannitol derivatives can be leveraged to construct this core structure stereoselectively.
A Chiral Pool Approach to the Balanol Core
While a direct total synthesis of (-)-balanol starting from this compound is not prominently featured in the literature, the principles of using D-mannitol-derived building blocks are highly relevant to the construction of its chiral core. A hypothetical, yet chemically sound, approach would involve the elaboration of this compound into a key chiral amine precursor, which can then be cyclized to form the perhydroazepine ring.
Conceptual Synthetic Workflow for the Balanol Core from D-Mannitol
Caption: Conceptual workflow for the synthesis of the Balanol core.
Comparative Analysis of Synthetic Strategies for the Balanol Core
The synthesis of the chiral perhydroazepine core of (-)-balanol has been approached from various starting points, offering a valuable platform for comparing the efficiency of different asymmetric strategies.
| Starting Material/Method | Key Strategy | Stereochemical Control | Reference |
| D-Mannitol Derivative (Conceptual) | Chiral Pool | Inherited from starting material | - |
| D-Serine | Palladium-mediated epimerization of a 5-vinyloxazoline | Catalyst and substrate control | [6][7] |
| Asymmetric Aminohydroxylation | Sharpless Asymmetric Aminohydroxylation | Chiral ligand control | [8] |
| Racemic N-benzyl-ε-caprolactam | Enzymatic Resolution | Kinetic resolution of a racemic intermediate | [9] |
| SmI₂-promoted Radical Cyclization | Racemic synthesis followed by enzymatic resolution | Post-cyclization resolution | [10][11] |
This comparison showcases the power of modern asymmetric catalysis in constructing the chiral core of balanol. However, the chiral pool approach, conceptually starting from a D-mannitol derivative, offers the potential for a more direct and potentially scalable route, as the key stereocenters are pre-installed.
Experimental Protocol: A Key Transformation (Illustrative)
Sharpless Asymmetric Aminohydroxylation:
To a stirred solution of the α,β-unsaturated aryl ester (1.0 eq) in a mixture of t-BuOH and H₂O (1:1) at 0 °C is added (DHQ)₂-AQN (0.05 eq), K₂OsO₂(OH)₄ (0.04 eq), and K₃Fe(CN)₆ (3.0 eq). The reaction mixture is stirred vigorously at 0 °C for 12-24 hours. Upon completion, the reaction is quenched with Na₂SO₃, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash chromatography to yield the desired chiral amino alcohol.
Conclusion: A Strategically Sound Choice in the Synthetic Chemist's Toolbox
The case studies of (+)-epiquinamide and the conceptual approach to the core of (-)-balanol underscore the strategic value of this compound and related D-mannitol derivatives in total synthesis. By providing a pre-defined stereochemical landscape, these chiral pool starting materials can significantly streamline synthetic routes, reducing the reliance on complex asymmetric transformations.
The objective comparison with alternative syntheses reveals a common theme: while other methods, particularly those employing asymmetric catalysis, offer elegant and powerful solutions, the D-mannitol-based approach often presents a more economical and scalable option, especially when considering the cost and availability of starting materials. The choice of synthetic strategy will always depend on the specific goals of the project, but the humble sugar alcohol D-mannitol, through its versatile derivatives, has firmly established its place as a cornerstone of modern chiral synthesis.
References
-
Chandrasekhar, S., et al. (2002). An asymmetric aminohydroxylation approach to the azepine core of (-)-balanol. Organic Letters, 4(16), 2751-2753. [Link]
-
Wijdeven, M. A., et al. (2005). Total synthesis of (+)-epiquinamide. Organic Letters, 7(18), 4005-4007. [Link]
-
Cook, G. R., et al. (1999). Asymmetric synthesis of the balanol heterocycle via a palladium-mediated epimerization and olefin metathesis. Organic Letters, 1(4), 615-617. [Link]
-
ResearchGate. (n.d.). Total Synthesis of (+)-Epiquinamide. Retrieved January 15, 2026, from [Link]
-
Jeon, H. B., et al. (2009). Practical Total Syntheses of Epiquinamide Enantiomers. NIH Public Access. [Link]
-
ACS Publications. (n.d.). Total Synthesis of Balanol. Retrieved January 15, 2026, from [Link]
-
PubMed. (2005). Total synthesis of (+)-epiquinamide. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Total synthesis of (+)-epiquinamide from D-mannitol. Retrieved January 15, 2026, from [Link]
-
SciSpace. (1999). Asymmetric Synthesis of the Balanol Heterocycle via a Palladium-Mediated Epimerization and Olefin Metathesis. Retrieved January 15, 2026, from [Link]
-
Figshare. (1998). Total Synthesis of (−)-Balanol. Retrieved January 15, 2026, from [Link]
-
PubMed. (1996). Total Synthesis of (-)- and (+)-Balanol(1). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). The synthesis of (A) (±) -epi-epiquinamide, (B) (+) -C(9a)-epiepiquinamide and (C) isoquinoline 136a. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Formal synthesis of (+)-Epiquinamide (7). Retrieved January 15, 2026, from [Link]
-
Figshare. (n.d.). Total Synthesis of (−)-Balanol. Retrieved January 15, 2026, from [Link]
-
ElectronicsAndBooks. (n.d.). epiquinamide from D-mannitol Tetrahedron Letters. Retrieved January 15, 2026, from [Link]
-
PubMed. (1997). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Protein Kinase C Inhibitory Activities of Balanol Analogs with Replacement of the Perhydroazepine Moiety 1. Retrieved January 15, 2026, from [Link]
-
MDPI. (2019). Butanol Synthesis Routes for Biofuel Production: Trends and Perspectives. Retrieved January 15, 2026, from [Link]
-
PubMed. (1998). Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. Retrieved January 15, 2026, from [Link]
-
Researcher.Life. (1996). Total Synthesis of (-)- and (+)-Balanol(1). Retrieved January 15, 2026, from [Link]
-
NIH. (n.d.). Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Retrieved January 15, 2026, from [Link]
-
NIH. (n.d.). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. [PDF] Total synthesis of (+)-epiquinamide. | Semantic Scholar [semanticscholar.org]
- 4. Total synthesis of (+)-epiquinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Practical Total Syntheses of Epiquinamide Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of the balanol heterocycle via a palladium-mediated epimerization and olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. An asymmetric aminohydroxylation approach to the azepine core of (-)-balanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of (-)- and (+)-Balanol(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. figshare.com [figshare.com]
The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 3,4-O-Isopropylidene-D-mannitol
For the discerning researcher in drug discovery and complex molecule synthesis, the choice of a chiral starting material is a critical decision that dictates the efficiency and elegance of a synthetic route. Among the myriad of options available from nature's chiral pool, D-mannitol, a readily available and inexpensive sugar alcohol, has emerged as a versatile and powerful tool. This guide provides an in-depth exploration of a key derivative, 3,4-O-Isopropylidene-D-mannitol, offering a comparative analysis against other common chiral building blocks and presenting practical, field-proven experimental insights. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage this synthon in their synthetic endeavors.
This compound: A Profile of a Versatile Chiral Synthon
This compound is a chemically protected derivative of D-mannitol, a naturally occurring sugar alcohol.[1] The isopropylidene group, forming a cyclic ketal with the C3 and C4 hydroxyl groups, imparts several advantageous properties. This protection strategy allows for selective chemical transformations at the remaining hydroxyl groups (C1, C2, C5, and C6), preventing unwanted side reactions and enhancing the predictability of multi-step syntheses.[1] Its stable, crystalline form simplifies handling and storage, making it a practical choice for both laboratory and industrial applications.[1]
This strategic protection renders this compound a valuable intermediate in a wide array of organic reactions, including acylations, oxidations, substitutions, and cyclizations.[1] Its applications span across carbohydrate chemistry, the synthesis of complex carbohydrates, and notably, as a precursor to stereochemically defined drug intermediates.[1][2]
The Strategic Advantage: this compound in Comparison to Other Chiral Building Blocks
The "chiral pool" offers a variety of readily available, enantiomerically pure compounds, with hydroxy acids like tartaric and malic acid, and amino acids being prominent members alongside carbohydrates.[3][4] The decision to employ a mannitol-derived synthon over alternatives is a strategic one, guided by the specific stereochemical requirements of the target molecule.
Mannitol vs. Tartaric Acid Derivatives: A Tale of Two Symmetries
A frequent point of comparison lies between D-mannitol derivatives and those of L-tartaric acid. Both are C2-symmetric molecules, a feature highly sought after in the synthesis of chiral ligands for asymmetric catalysis. However, the inherent stereochemistry and functional group presentation offer distinct synthetic opportunities.
| Feature | This compound Derivative | Diethyl L-tartrate Derivative |
| Symmetry Element | C2-axis through the C3-C4 bond | C2-axis between C2 and C3 |
| Core Structure | Six-carbon chain | Four-carbon chain |
| Key Intermediate | 2,3-O-Isopropylidene-D-glyceraldehyde | (R,R)-2,3-O-Isopropylidene-L-threitol |
| Synthetic Trajectory | Provides access to a wider range of stereocenters and functional group manipulations due to the longer carbon backbone. | Often utilized for the synthesis of C2-symmetric diols and their derivatives. |
The extended carbon backbone of mannitol provides a more elaborate scaffold, allowing for the construction of more complex chiral architectures. For instance, D-mannitol has been extensively used in the synthesis of chiral ligands, organocatalysts, and as a key intermediate in the total synthesis of natural products.[5]
A Case Study: Synthesis of Chiral Phosphine Ligands
The synthesis of chiral phosphine ligands for asymmetric catalysis provides a clear illustration of the utility of mannitol-derived synthons. D-mannitol is the precursor to a new analog of the well-known DIOP ligand.[6] Furthermore, novel chiral phosphoramidite ligands with C2 symmetry have been synthesized from D-mannitol.[7] The synthesis of 1,4:3,6-dianhydro-2,5-bis(diphenylphosphino)-D-mannitol (ddppm), a chiral diphosphine ligand, from the commercially available C2-symmetric 1,4:3,6-dianhydro-D-mannitol (isomannide) further highlights the importance of this chiral building block.[8]
The following workflow illustrates the general strategy for synthesizing chiral phosphine ligands from D-mannitol derivatives.
Caption: General workflow for the synthesis of chiral phosphine ligands from D-mannitol.
Key Experimental Protocol: Oxidative Cleavage to 2,3-O-Isopropylidene-D-glyceraldehyde
A cornerstone transformation of mannitol derivatives is the oxidative cleavage of the vicinal diols to afford chiral aldehydes. 2,3-O-Isopropylidene-D-glyceraldehyde is a highly valuable C3 synthon in asymmetric synthesis. The following protocol details a practical and efficient one-pot synthesis from D-mannitol.[1]
Materials and Reagents
-
D-Mannitol
-
p-Toluene sulfonic acid
-
2,2-Dimethoxypropane
-
Dimethyl sulfoxide (DMSO)
-
5% Sodium bicarbonate solution
-
Petroleum ether
-
Dichloromethane
-
Sodium metaperiodate
-
Anhydrous magnesium sulfate
Step-by-Step Procedure
-
Acetonide Formation:
-
In a suitable reaction vessel, charge D-mannitol (250g, 1.37 mol), p-toluene sulfonic acid (1.25g, 9 mmol), and 2,2-dimethoxypropane (400 ml, 3 mol) in dimethyl sulfoxide (425 mL).
-
Stir the mixture at room temperature (25-35°C) for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 4.5 L of 5% sodium bicarbonate solution.
-
-
Work-up and Extraction:
-
Wash the aqueous layer with petroleum ether.
-
Extract the aqueous layer with dichloromethane.
-
Wash the dichloromethane layer with 5% sodium bicarbonate solution.
-
-
Oxidative Cleavage:
-
To the dichloromethane solution containing the protected mannitol, add sodium metaperiodate (0.38 mol) and deionized water (20 mL) with vigorous mechanical stirring.
-
Continue stirring for 1 hour or until the reaction is complete as monitored by TLC.
-
Add powdered anhydrous magnesium sulfate (100 g) and continue stirring for 15 minutes.
-
-
Isolation of the Product:
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield 2,3-O-Isopropylidene-D-glyceraldehyde.
-
This one-pot procedure offers high atom economy and yield, making it suitable for industrial-scale applications.[1]
The transformation can be visualized as follows:
Caption: Oxidative cleavage of a mannitol derivative to a glyceraldehyde synthon.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound and its parent compound, D-mannitol, represent a powerful and versatile platform for the synthesis of complex, stereochemically defined molecules. Its ready availability, low cost, and the rich chemistry it enables make it a strategic choice for researchers in drug discovery and natural product synthesis. While other chiral building blocks like tartaric acid derivatives offer their own unique advantages, the extended carbon framework and diverse functionalization possibilities of mannitol-derived synthons provide access to a broader range of chiral architectures. By understanding the comparative advantages and mastering key experimental protocols, researchers can effectively harness the potential of this compound to accelerate and innovate in the field of chemical synthesis.
References
-
Bagle, S. D., et al. (2015). Practical One Pot Synthesis of 2,3-O-Isopropylidene- D-Glyceraldehyde: High Atom Economy, Yield. Worldwide Journals. [Link]
-
de Souza, R. O. M. A., et al. (2006). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society. [Link]
-
Jackson, D. Y. (1988). An Improved Preparation of (+)2,3-O-Isopropylidene-D-Glyceraldehyde. Synthetic Communications, 18(4), 337-341. [Link]
-
Benvegnu, T., & Lemiègre, L. (2018). Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules. Molecules, 23(11), 2949. [Link]
-
Dang, T. P., et al. (1979). Synthesis of new chiral phosphines for asymmetric catalysis. Journal of Organometallic Chemistry, 177(2), 229-237. [Link]
-
SciSpace. (n.d.). An Improved Preparation of (+)2,3-O-Isopropylidene-D-Glyceraldehyde. [Link]
-
Azzena, U. (2012). 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. In Comprehensive Chirality. [Link]
-
Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. In Comprehensive Organic Synthesis II. [Link]
-
de Souza, R. O. M. A. (2016). D-mannitol in organic synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Reddy, K. S., et al. (2014). Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol. Molecules, 19(9), 13679-13691. [Link]
-
Fernandez, C. C. (2005). Chiral diphosphine ligands derived from 1, 4:3, 6-dianhydro-d-mannitol: synthesis, co-ordination to transition metals and catalytic applications. Cardiff University. [Link]
-
Askin, D. (2011). Oxidative Cleavage of Vicinal Diols With NaIO4 and Pb(OAc)4. Master Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium periodate. [Link]
-
Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
Claver, C., & van Leeuwen, P. W. N. M. (2012). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Current Organic Chemistry, 16(21), 2536-2559. [Link]
-
Keglevich, G., et al. (2023). Synthesis of P-stereogenic 1-phosphanorbornane-derived phosphine–phosphite ligands and application in asymmetric catalysis. RSC Advances, 13(50), 35058-35065. [Link]
-
Rao, Y. S. (2015). ChemInform Abstract: Sodium Periodate Mediated Oxidative Transformations in Organic Synthesis. ChemInform. [Link]
-
Nicolaou, K. C., et al. (2010). An Expedient Procedure for the Oxidative Cleavage of Olefinic Bonds with PhI(OAc)2, NMO, and Catalytic OsO4. Organic letters, 12(7), 1556-1559. [Link]
-
Bathke, E. K., et al. (2024). The influence of chirality on the structure of a tartaric acid-choline chloride deep eutectic solvent. Journal of Molecular Liquids, 402, 124735. [Link]
Sources
- 1. worldwidejournals.com [worldwidejournals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organocatalytic Michael Addition to (D)-Mannitol-Derived Enantiopure Nitroalkenes: A Valuable Strategy for the Synthesis of Densely Functionalized Chiral Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Privileged Monodentate Phosphoramidite Ligands and Chiral Brønsted Acids Derived from d-Mannitol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chiral diphosphine ligands derived from 1, 4:3, 6-dianhydro-d-mannitol: synthesis, co-ordination to transition metals and catalytic applications. -ORCA [orca.cardiff.ac.uk]
Validating the Molecular Architecture of 3,4-O-Isopropylidene-D-mannitol: A Comparative Guide to Structural Elucidation
In the landscape of pharmaceutical development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring its purity, efficacy, and safety. 3,4-O-Isopropylidene-D-mannitol, a key chiral building block derived from D-mannitol, serves as a vital intermediate in the synthesis of various complex molecules. Its precise molecular geometry, including the stereochemistry of its chiral centers and the conformation of the dioxolane ring, is critical to its reactivity and suitability for further chemical transformations.
This guide provides an in-depth technical comparison of methodologies for validating the structure of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. While spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential information about connectivity and molecular weight, X-ray crystallography offers unparalleled insight into the precise spatial arrangement of atoms. We will explore a detailed, best-practice protocol for the crystallographic validation of this mannitol derivative, compare its outcomes with those of other analytical techniques, and provide the rationale behind the selection of each method for researchers in drug development and chemical sciences.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a three-dimensional electron density map of the molecule, revealing precise bond lengths, bond angles, and torsional angles.[2] This technique is particularly crucial for molecules with multiple stereocenters, such as this compound, as it can definitively establish the relative and absolute stereochemistry.
A Hypothetical Experimental Workflow for Crystallographic Validation
Caption: Experimental workflow for the X-ray crystallographic validation of this compound.
Step-by-Step Experimental Protocol
1. Synthesis and Purification:
-
Synthesis: this compound can be synthesized from D-mannitol and acetone or 2,2-dimethoxypropane in the presence of an acid catalyst.[5][6] The reaction selectively protects the central hydroxyl groups.
-
Purification: The crude product should be purified to >99% purity, as impurities can hinder crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography are common methods.[5] Purity can be assessed by NMR spectroscopy and melting point determination.[7]
2. Crystallization:
-
Solvent Screening: The key to successful X-ray crystallography is obtaining high-quality single crystals. A systematic screening of solvents and solvent mixtures (e.g., ethanol, methanol, ethyl acetate, hexane) is necessary to find conditions that promote slow crystal growth.
-
Crystal Growth Techniques:
-
Slow Evaporation: A saturated solution of the purified compound is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.
-
3. X-ray Data Collection and Structure Refinement:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and angles.[9]
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods
While X-ray crystallography provides the definitive 3D structure, other analytical techniques offer complementary and often more readily accessible information. The choice of method depends on the specific question being addressed.
Caption: Decision-making process for selecting a structural elucidation method.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1] | Unambiguous and definitive structural information. | Requires a high-quality single crystal; the solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), relative stereochemistry through coupling constants and NOE. | Provides information about the structure in solution; non-destructive. | Does not directly provide bond lengths or angles; absolute stereochemistry determination can be challenging. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). | High sensitivity; requires very small sample amounts. | Provides no information about stereochemistry or the 3D arrangement of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., O-H, C-O).[9] | Fast and simple to implement. | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of this compound is a critical step in its application as a synthetic intermediate. While NMR, MS, and IR spectroscopy provide essential pieces of the structural puzzle, single-crystal X-ray crystallography is the only technique that can deliver a complete and unambiguous three-dimensional picture of the molecule. The detailed experimental protocol outlined in this guide, though hypothetical in the absence of a published structure, provides a robust framework for researchers to follow. By understanding the strengths and limitations of each analytical method, scientists can make informed decisions to ensure the structural integrity of their compounds, a fundamental requirement for the advancement of chemical and pharmaceutical research.
References
-
AIP Publishing. Comparison Between the Simulated and Experimental 1H NMR Spectra of 3,4-O-Bis(prop-2-yn-1-yl)-1,2:5,6-di-O-isopropylidene-D-mannitol. Available from: [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]
-
Szarek, W. A., Hay, G. W., Sood, R. K., Trouton, K., & Fortier, S. (1988). X-Ray structure determination of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-lC-nitro-~-mannitol. Canadian Journal of Chemistry, 66(7), 1600-1605. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
International Union of Crystallography. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Available from: [Link]
-
Iowa State University. X-Ray Diffraction Basics | Chemical Instrumentation Facility. Available from: [Link]
-
PubMed Central. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′-ditbutyl-diindolo[3,2-b:2′,3′-h]carbazole derivative. Available from: [Link]
-
Rare Sugars. 3-4-O-isopropylidene-D-mannitol. Available from: [Link]
-
ResearchGate. 3,4-O-Carbonyl-1,2:5,6-di-O-isopropylidene-d-mannitol. Available from: [Link]
-
ResearchGate. Structure of 2,4:3,5-Di-O-isopropylidene-D-mannitol. Available from: [Link]
-
ResearchGate. Structural Characterization of a Vegetable Oil-Based Polyol Through Liquid Chromatography Multistage Mass Spectrometry. Available from: [Link]
-
Stenutz. This compound. Available from: [Link]
-
SpectraBase. 1,2:5,6-Di-O-isopropylidene-3,4-di-O-acetyl-D-mannitol. Available from: [Link]
-
PrepChem.com. Synthesis of 1,2:3,4:5,6-tri-O-isopropylidene-D-mannitol. Available from: [Link]
-
PubMed. Characterization and crystal structure of D-mannitol hemihydrate. Available from: [Link]
-
Brookhaven National Laboratory. CRYSTAL STRUCTURE OF δ-MANNITOL. Available from: [Link]
-
Glycon Biochemicals GmbH. This compound. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. This compound. Available from: [Link]
-
ResearchGate. A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Available from: [Link]
-
eScholarship.org. Synthesis, Analysis, and Applications of Renewable Polyols. Available from: [Link]
-
ResearchGate. A Spectroscopic Method for Hydroxyl Value Determination of Polyols. Available from: [Link]
-
Taylor & Francis. Structure elucidation – Knowledge and References. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CAS 3969-84-4: this compound [cymitquimica.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Mannitol | C6H14O6 | CID 6251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound [stenutz.eu]
- 9. This compound | C9H18O6 | CID 7096260 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
3,4-O-Isopropylidene-D-mannitol proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 3,4-O-Isopropylidene-D-mannitol
Navigating the landscape of laboratory waste requires a diligent and informed approach. While many compounds are rigorously classified as hazardous, others, like this compound, occupy a space that demands careful consideration despite a "non-hazardous" classification. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this chemical, ensuring the protection of both laboratory personnel and the environment. The core principle is that all chemical waste, regardless of its hazard profile, must be managed through a structured and verifiable disposal pathway.
Part 1: Hazard Assessment and Waste Characterization
Before initiating any disposal procedure, a thorough understanding of the material is essential. This compound, a derivative of D-mannitol, is a white, solid compound commonly used in chemical synthesis.
According to Safety Data Sheets (SDS) from multiple suppliers, this compound is not classified as hazardous under the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2] However, this classification does not permit indiscriminate disposal. The absence of a formal hazard classification means it does not meet the specific criteria for characteristics like ignitability, corrosivity, reactivity, or toxicity as defined by regulatory bodies.[3] Despite this, it may cause mild irritation to the skin, eyes, and respiratory tract, and its thermal decomposition can release irritating vapors and carbon oxides.[1][4]
Crucially, the responsibility for a final waste determination rests with the waste generator.[5] This guide assumes the waste consists solely of this compound. If it is mixed with any listed hazardous waste, the entire mixture must be treated as hazardous.[3]
Table 1: Key Properties and Hazards of this compound
| Property | Information | Source(s) |
| Physical State | Solid, White Powder/Crystals | [1] |
| GHS Classification | Not a hazardous substance or mixture | [2][6] |
| Potential Hazards | May cause mild irritation to skin, eyes, and respiratory tract. | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) upon thermal decomposition. | [1][7] |
Part 2: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling any chemical, including its waste form. The objective is to prevent direct contact and inhalation of fine particulates.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[7]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin and Body Protection: A standard laboratory coat should be worn. For larger quantities, consider additional protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: If handling fine powder in a poorly ventilated area where dust formation is likely, use a NIOSH/MSHA-approved particulate respirator.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the systematic process for managing this compound waste from the point of generation to its final handoff. The guiding principle is to manage it as a non-hazardous solid chemical waste stream, destined for professional disposal.
Step 1: Waste Segregation Immediately segregate waste this compound from all other waste streams at the point of generation. It must not be mixed with hazardous chemical waste (e.g., solvents, heavy metals), biohazards, or sharps. Proper segregation is crucial for compliant disposal and prevents the contamination of a non-hazardous stream.[8]
Step 2: Containerization Collect the solid waste in a designated, durable, and sealable container.
-
The container must be made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) screw-cap jar or a sealable bag).
-
Ensure the container is clean, dry, and free of any other chemical residue.
-
Do not use containers that previously held hazardous materials unless they have been triple-rinsed.[3]
Step 3: Labeling Accurate labeling is critical for safety and compliance. The container must be clearly marked. While it is not a federally regulated hazardous waste, clear identification prevents mishandling.[3] Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. Generally, a non-hazardous waste label should include:
-
The words "Non-Hazardous Waste"
-
Chemical Name: "this compound"
-
CAS Number: 3969-18-8
-
Generator Information: Your name, lab number, and department.
Step 4: Accumulation and Storage Store the sealed and labeled waste container in a designated, secure area within the laboratory. This location should be away from general traffic and separate from hazardous waste accumulation areas to prevent cross-contamination. The storage area should be cool, dry, and well-ventilated.[1]
Step 5: Final Disposal Do not dispose of this chemical in the regular trash or down the drain. While some non-hazardous liquids may be approved for drain disposal, this is not appropriate for solids, which can cause blockages and are not permitted at municipal landfills if disposed of improperly.[9] Laboratory trash cans should not be used, as custodial staff are not trained to handle chemical waste.[9]
The only appropriate final step is to contact your institution's EHS office to arrange for a waste pickup. EHS professionals are trained to handle and consolidate laboratory waste and will ensure it is disposed of through a licensed and approved waste disposal facility in accordance with all local and state regulations.[5]
Part 4: Spill and Emergency Procedures
In the event of a spill, the response should be swift and safe.
-
Ensure Personal Safety: Wear the PPE detailed in Part 2.
-
Ventilate the Area: If a large amount of dust is generated, ensure the area is well-ventilated.
-
Contain and Clean: Gently sweep up the solid material. Avoid actions that create dust. [1] If necessary, you can lightly dampen the material with water to minimize dust generation.[4]
-
Collect Waste: Place the swept-up material and any contaminated cleaning materials (e.g., paper towels) into a sealable container.
-
Label and Dispose: Label the container as "Spill Debris: this compound" and manage it for disposal according to the protocol in Part 3.
Part 5: Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sites.rowan.edu [sites.rowan.edu]
- 4. D-MANNITOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. needle.tube [needle.tube]
- 9. sfasu.edu [sfasu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
